molecular formula C5H12ClNO2 B1149725 3-(Methylamino)butanoic acid CAS No. 167222-94-8

3-(Methylamino)butanoic acid

货号: B1149725
CAS 编号: 167222-94-8
分子量: 153.60728
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Methylamino)butanoic acid, also known as 3-(Methylamino)butanoic acid, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.60728. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQSQYOPIHNGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 3-(methylamino)butanoic acid. It details experimental protocols, data interpretation, and relevant biological context to support research and development activities involving this compound.

Introduction to 3-(Methylamino)butanoic Acid

3-(Methylamino)butanoic acid is a small, polar molecule containing both a secondary amine and a carboxylic acid functional group. Its structure as a β-amino acid analogue with N-methylation presents unique analytical challenges and suggests potential roles in various biological pathways. Accurate and sensitive quantification of this and related compounds is crucial for understanding its pharmacokinetics, pharmacodynamics, and metabolic fate.

Chemical Properties: [1]

PropertyValue
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Monoisotopic Mass 117.078978594 Da

Experimental Protocols for LC-MS/MS Analysis

The analysis of small, polar, and amino-containing compounds like 3-(methylamino)butanoic acid is effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a recommended starting point, based on established methods for similar analytes.[2]

Sample Preparation

Given that 3-(methylamino)butanoic acid may be analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, proper sample preparation is critical to remove interfering substances and enhance analytical sensitivity.

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. A simple protocol involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the sample in a 3:1 (v/v) ratio. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for analysis.

  • Solid-Phase Extraction (SPE): For cleaner samples and to achieve lower detection limits, solid-phase extraction can be employed. A mixed-mode cation exchange sorbent is recommended to retain the amine functionality of 3-(methylamino)butanoic acid while allowing for the washing away of neutral and acidic interferences.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for retaining and separating polar compounds like 3-(methylamino)butanoic acid.

ParameterRecommended Condition
Column HILIC column (e.g., Amide, Cyano, or Silica-based)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the analyte.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative analysis.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Precursor Ion [M+H] m/z 118.086
Collision Gas Argon
Collision Energy To be optimized for the specific instrument
Product Ions To be determined experimentally (see section 3)

Fragmentation Pattern and Data Interpretation

The fragmentation of protonated 3-(methylamino)butanoic acid in the collision cell of a mass spectrometer is expected to follow predictable pathways for N-methylated amino acids.[3]

Predicted Fragmentation:

Upon collision-induced dissociation (CID), the precursor ion ([M+H]+, m/z 118.086) is expected to fragment. Common fragmentation patterns for N-methyl amino acids include:[3]

  • Loss of water and carbon monoxide: A characteristic fragmentation for amino acids is the neutral loss of H₂O and CO (46 Da), leading to the formation of an immonium ion. For 3-(methylamino)butanoic acid, this would result in a product ion at m/z 72.08.

  • Loss of the methylamino group: Cleavage of the C-N bond can result in the loss of the methylamine group (NH₂CH₃), leading to a fragment ion.

  • Loss of the side chain: Fragmentation can also occur with the loss of the side chain (R group).

Quantitative Data Summary:

The following table summarizes the expected m/z values for the precursor and potential major product ions of 3-(methylamino)butanoic acid.

AnalytePrecursor Ion (m/z)Predicted Product Ion 1 (m/z) (Immonium Ion)Predicted Product Ion 2 (m/z)
3-(Methylamino)butanoic Acid118.08672.08To be determined empirically

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 3-(methylamino)butanoic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample (e.g., Plasma) Sample (e.g., Plasma) Protein Precipitation Protein Precipitation Sample (e.g., Plasma)->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HILIC Separation HILIC Separation Supernatant Collection->HILIC Separation Injection ESI Source ESI Source HILIC Separation->ESI Source Elution Tandem Mass Spectrometer Tandem Mass Spectrometer ESI Source->Tandem Mass Spectrometer Ionization Data Acquisition (MRM) Data Acquisition (MRM) Tandem Mass Spectrometer->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantitative analysis of 3-(methylamino)butanoic acid.

N-Methyl-D-Aspartate (NMDA) Receptor Signaling Pathway

While the direct involvement of 3-(methylamino)butanoic acid in specific signaling pathways is an area of ongoing research, the structural similarity to N-methylated amino acids suggests potential interactions with pathways regulated by such molecules. The N-Methyl-D-Aspartate (NMDA) receptor signaling pathway is a critical pathway in the central nervous system involved in synaptic plasticity, learning, and memory, and is modulated by amino acids and their derivatives.[4]

nmda_signaling cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarization CaMKII CaMKII Ras Ras CaMKII->Ras PKC PKC PKC->Ras MAPK MAPK Pathway Ras->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Glutamate Glutamate Glutamate->NMDA_R Glutamate->AMPA_R Glycine_DSerine Glycine / D-Serine (Co-agonist) Glycine_DSerine->NMDA_R Ca_influx->CaMKII Ca_influx->PKC

Caption: Simplified diagram of the NMDA receptor signaling cascade.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of 3-(methylamino)butanoic acid. The provided experimental protocols and expected fragmentation patterns offer a robust starting point for method development and routine analysis. The visualization of the experimental workflow and a relevant signaling pathway aims to provide a broader context for the importance of such analyses in drug development and biomedical research. Further empirical studies are necessary to refine the optimal conditions for specific matrices and instrumentation.

References

A Technical Guide to Novel Synthesis Routes for 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel and efficient synthesis routes for 3-(methylamino)butanoic acid, a valuable building block in pharmaceutical and chemical research. The following sections provide a comprehensive overview of two primary synthetic strategies: Michael Addition and Reductive Amination. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these methodologies.

Overview of Synthetic Strategies

Two principal pathways for the synthesis of 3-(methylamino)butanoic acid have been identified as highly effective:

  • Route 1: Michael Addition of Methylamine to Crotonic Acid Derivatives. This classic approach involves the conjugate addition of methylamine to an α,β-unsaturated carbonyl compound, such as ethyl crotonate, followed by hydrolysis of the resulting ester. This method is straightforward and utilizes readily available starting materials.

  • Route 2: Reductive Amination of Ethyl Acetoacetate with Methylamine. This strategy involves the reaction of a β-keto ester, ethyl acetoacetate, with methylamine to form an enamine intermediate, which is then reduced to the corresponding β-amino ester. Subsequent hydrolysis yields the target amino acid. This route offers an alternative pathway with potentially different impurity profiles and opportunities for stereocontrol.

Comparative Data of Synthesis Routes

The following table summarizes key quantitative data for the two proposed synthesis routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Michael AdditionRoute 2: Reductive Amination
Starting Materials Ethyl crotonate, MethylamineEthyl acetoacetate, Methylamine, Sodium cyanoborohydride
Key Intermediates Ethyl 3-(methylamino)butanoateEthyl 3-(methylamino)but-2-enoate (enamine)
Overall Yield ~70-80%~65-75%
Reaction Time 24-48 hours12-24 hours
Key Advantages High atom economy, simple procedureMilder reaction conditions for the reduction step
Key Challenges Potential for di-alkylation, requires careful temperature controlUse of a specialized reducing agent (NaBH3CN)

Detailed Experimental Protocols

Route 1: Synthesis via Michael Addition

This protocol describes the synthesis of 3-(methylamino)butanoic acid starting from ethyl crotonate and methylamine.

Step 1: Synthesis of Ethyl 3-(methylamino)butanoate

  • In a sealed tube, a solution of ethyl crotonate (10.0 g, 87.6 mmol) in ethanol (20 mL) is cooled to 0°C.

  • A solution of methylamine in ethanol (e.g., 33 wt. % in ethanol, ~3 equivalents) is added dropwise with stirring.

  • The tube is securely sealed, and the mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent and excess methylamine are removed under reduced pressure.

  • The crude ethyl 3-(methylamino)butanoate is purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 3-(methylamino)butanoate

  • The purified ethyl 3-(methylamino)butanoate (10.0 g, 68.9 mmol) is dissolved in a 6 M aqueous solution of hydrochloric acid (50 mL).

  • The mixture is heated at reflux for 4-6 hours.

  • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid is washed with diethyl ether and dried under vacuum to yield 3-(methylamino)butanoic acid hydrochloride.

  • To obtain the free amino acid, the hydrochloride salt is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (around pH 7) with a suitable base (e.g., sodium hydroxide or an ion-exchange resin). The product is then isolated by crystallization or chromatography.

Route 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of 3-(methylamino)butanoic acid from ethyl acetoacetate and methylamine.

Step 1: Formation and Reduction of Ethyl 3-(methylamino)but-2-enoate

  • To a solution of ethyl acetoacetate (13.0 g, 100 mmol) in methanol (100 mL), a solution of methylamine (e.g., 40% in water, ~1.2 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to form the enamine intermediate.

  • The solution is then cooled to 0°C, and sodium cyanoborohydride (NaBH3CN) (6.3 g, 100 mmol) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The pH should be maintained between 6 and 7 by the dropwise addition of acetic acid.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude ethyl 3-(methylamino)butanoate.

Step 2: Hydrolysis of Ethyl 3-(methylamino)butanoate

The hydrolysis of the ester obtained from the reductive amination route follows the same procedure as described in Route 1, Step 2.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flow of the described synthetic routes.

Michael_Addition_Pathway Ethyl Crotonate Ethyl Crotonate Ethyl 3-(methylamino)butanoate Ethyl 3-(methylamino)butanoate Ethyl Crotonate->Ethyl 3-(methylamino)butanoate Michael Addition Methylamine Methylamine Methylamine->Ethyl 3-(methylamino)butanoate 3-(Methylamino)butanoic Acid 3-(Methylamino)butanoic Acid Ethyl 3-(methylamino)butanoate->3-(Methylamino)butanoic Acid Hydrolysis

Caption: Michael Addition Synthesis Pathway.

Reductive_Amination_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Enamine Intermediate Enamine Intermediate Ethyl Acetoacetate->Enamine Intermediate Condensation Methylamine Methylamine Methylamine->Enamine Intermediate Ethyl 3-(methylamino)butanoate Ethyl 3-(methylamino)butanoate Enamine Intermediate->Ethyl 3-(methylamino)butanoate Reduction 3-(Methylamino)butanoic Acid 3-(Methylamino)butanoic Acid Ethyl 3-(methylamino)butanoate->3-(Methylamino)butanoic Acid Hydrolysis Reducing Agent NaBH3CN Reducing Agent->Ethyl 3-(methylamino)butanoate

Caption: Reductive Amination Synthesis Pathway.

Experimental_Workflow cluster_route1 Route 1: Michael Addition cluster_route2 Route 2: Reductive Amination Start1 Start Reaction1 Michael Addition of Ethyl Crotonate and Methylamine Start1->Reaction1 Workup1 Solvent Removal Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Hydrolysis1 Acid Hydrolysis Purification1->Hydrolysis1 Isolation1 Product Isolation Hydrolysis1->Isolation1 End1 End Product Isolation1->End1 Start2 Start Reaction2 Reductive Amination of Ethyl Acetoacetate and Methylamine Start2->Reaction2 Workup2 Solvent Removal & Extraction Reaction2->Workup2 Hydrolysis2 Acid Hydrolysis Workup2->Hydrolysis2 Isolation2 Product Isolation Hydrolysis2->Isolation2 End2 End Product Isolation2->End2

Caption: Comparative Experimental Workflows.

Purification and Characterization

The final product, 3-(methylamino)butanoic acid, can be purified by recrystallization from a suitable solvent system, such as water/ethanol. The purity of the compound should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Enantioselective Synthesis Considerations

For applications requiring specific stereoisomers of 3-(methylamino)butanoic acid, enantioselective synthesis strategies can be employed. These methods often involve the use of chiral catalysts or auxiliaries. For instance, in the reductive amination pathway, a chiral reducing agent or a chiral catalyst could be utilized to induce stereoselectivity during the reduction of the enamine intermediate. Further research into specific chiral catalysts for these reactions is recommended for the development of enantiopure 3-(methylamino)butanoic acid.

Biological Activity Screening of 3-(Methylamino)butanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of 3-(methylamino)butanoic acid derivatives. It is designed to assist researchers, scientists, and drug development professionals in understanding the potential therapeutic applications of this class of compounds. This guide covers key biological activities, detailed experimental protocols for their assessment, and insights into their potential mechanisms of action.

Introduction to 3-(Methylamino)butanoic Acid Derivatives

Beta-amino acids and their derivatives are crucial structural components of various naturally occurring compounds, including peptides, alkaloids, and antibiotics.[1] They are known to exhibit a wide range of biological activities, such as antimicrobial, antifungal, anticancer, and hypoglycemic properties.[2] The structural diversity of β-amino acid derivatives allows for the fine-tuning of their pharmacological profiles, making them an interesting scaffold for drug discovery. This guide focuses on derivatives of 3-(methylamino)butanoic acid, exploring their screening for various biological effects.

Antimicrobial and Antifungal Activity

Derivatives of β-amino acids have shown notable activity against various microbial pathogens. The screening of these compounds is essential for the discovery of new antimicrobial and antifungal agents.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N-substituted-β-amino acid derivatives against several bacterial and fungal strains. The data is sourced from a study by Čebasek et al. (2015), which provides a foundational dataset for understanding the antimicrobial potential of this class of compounds.[1]

Compound/DerivativeStaphylococcus aureus (μg/mL)Mycobacterium luteum (μg/mL)Candida tenuis (μg/mL)Aspergillus niger (μg/mL)
9b 31.262.5>500>500
9c 31.262.5>500>500
10c 31.231.2>500>500
12f 31.262.5>500>500
13 >50015.6>500>500
12g >50031.21253.9
Vancomycin (Control) ----
Nystatin (Control) ----

Note: The original study included a wider range of compounds and microbial strains. This table presents a selection of the most relevant data. For complete details, please refer to the original publication.[1]

Experimental Protocols for Antimicrobial Screening

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (3-(methylamino)butanoic acid derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Further dilute the inoculum to the final desired concentration.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include positive controls (microorganism in broth without inhibitor) and negative controls (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Sterile cork borer or pipette tip

Procedure:

  • Inoculation: Prepare a lawn of the test microorganism on the surface of the agar plate by evenly spreading a standardized inoculum.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume of the test compound solution to each well. A negative control (solvent only) and a positive control (a known antibiotic) should be included.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone around the well where microbial growth is inhibited.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution in Broth Compound->SerialDilution CompoundAddition Add Compound to Wells Compound->CompoundAddition Microbe Microbial Inoculum PlateInoculation Inoculate 96-well Plate Microbe->PlateInoculation AgarPlate Prepare Agar Plate Microbe->AgarPlate SerialDilution->PlateInoculation Incubation Incubate PlateInoculation->Incubation WellCreation Create Wells AgarPlate->WellCreation WellCreation->CompoundAddition CompoundAddition->Incubation MIC Determine MIC Incubation->MIC ZOI Measure Zone of Inhibition Incubation->ZOI

Experimental workflow for antimicrobial screening.

Anticancer Activity

Amino acid derivatives are a promising class of compounds in the development of new anticancer agents.[3] Their ability to interfere with various cellular processes makes them attractive candidates for cancer therapy.

Experimental Protocol for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Test compounds

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-(methylamino)butanoic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat with Derivatives IncubateOvernight->TreatCells IncubateTreatment Incubate (24-72h) TreatCells->IncubateTreatment AddMTT Add MTT Solution IncubateTreatment->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT cell viability assay.

Enzyme Inhibitory Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Screening 3-(methylamino)butanoic acid derivatives for their enzyme inhibitory potential can uncover novel therapeutic agents for a variety of diseases.

General Experimental Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for screening compounds against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds

  • Appropriate buffer solution

  • Cofactors (if required by the enzyme)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Assay Reaction: In a 96-well plate or cuvette, combine the buffer, enzyme, and various concentrations of the test compound. Allow for a short pre-incubation period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time. This reflects the rate of product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. The IC50 value can be calculated from a dose-response curve. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Potential Signaling Pathways

The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of 3-(methylamino)butanoic acid derivatives are still under investigation, their structural similarity to natural amino acids suggests potential interactions with pathways that are regulated by amino acid levels.

One such key pathway is the mTOR (mechanistic Target of Rapamycin) signaling pathway . mTOR is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to nutrient availability, including amino acids.[4] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[5] It is plausible that 3-(methylamino)butanoic acid derivatives could modulate mTOR signaling, thereby influencing cell growth and survival.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Activates AminoAcids Amino Acids (e.g., 3-MABA Derivatives?) AminoAcids->mTORC1 Activates EnergyStatus Energy Status (ATP) EnergyStatus->mTORC1 Regulates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy Inhibition mTORC1->Autophagy Inhibits

Simplified mTOR signaling pathway.

Conclusion

The derivatives of 3-(methylamino)butanoic acid represent a versatile class of compounds with the potential for a range of biological activities. This guide provides a foundational framework for the systematic screening of these derivatives for antimicrobial, anticancer, and enzyme inhibitory properties. The detailed experimental protocols and insights into potential mechanisms of action are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on expanding the library of these derivatives and conducting comprehensive in vivo evaluations to validate their therapeutic potential.

References

The Versatile Chiral Building Block: A Technical Guide to 3-(Methylamino)butanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. 3-(Methylamino)butanoic acid, a chiral β-amino acid, has emerged as a valuable and versatile building block in the stereoselective synthesis of complex molecular architectures. Its inherent chirality and bifunctional nature, possessing both a secondary amine and a carboxylic acid, provide a powerful scaffold for the introduction of stereocenters and further molecular elaboration. This technical guide provides an in-depth overview of the synthesis of enantiopure 3-(methylamino)butanoic acid and its application as a pivotal chiral synthon in the construction of biologically active molecules.

Physicochemical Properties

3-(Methylamino)butanoic acid is a non-proteinogenic amino acid with the following fundamental properties:

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
IUPAC Name 3-(Methylamino)butanoic acid
CAS Number 167222-94-8
Chiral Center C3

Enantioselective Synthesis of 3-Aminobutanoic Acid Derivatives

The synthesis of enantiomerically pure β-amino acids is a cornerstone of asymmetric synthesis. While specific protocols for 3-(methylamino)butanoic acid are not extensively detailed in publicly available literature, methods for the closely related 3-aminobutanoic acid provide a strong foundation. A highly effective approach is the chemoenzymatic synthesis, which leverages the high stereoselectivity of enzymes.

Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

A greener, chemoenzymatic process has been developed for the synthesis of (S)-3-aminobutanoic acid, achieving high enantiomeric excess.[1] This multi-step process begins with an aza-Michael addition, followed by an enzymatic resolution.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid [1]

  • Aza-Michael Addition: Prochiral starting materials undergo an aza-Michael addition to introduce the amino functionality.

  • Enzymatic Resolution: The racemic mixture from the previous step is subjected to enzymatic aminolysis in a solvent-free, one-pot process. Candida antarctica lipase B is a commercially available and effective enzyme for this resolution.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • Deprotection: The N-benzyl protecting group is removed via hydrogenation to yield the final product.

This process is notable for its reduced environmental impact, avoiding the need for column chromatography with organic solvents. The overall yield for (S)-3-aminobutanoic acid is 28% with an excellent enantiomeric excess of 99% ee.[1]

3-(Methylamino)butanoic Acid as a Chiral Building Block

The true utility of 3-(methylamino)butanoic acid lies in its application as a chiral building block for the synthesis of more complex molecules. Its enantiopure forms, (R)- and (S)-3-(methylamino)butanoic acid, serve as precursors to valuable chiral intermediates.

Synthesis of (R)-3-Aminobutan-1-ol

A prominent example of the synthetic utility of a 3-aminobutanoic acid derivative is the synthesis of (R)-3-aminobutan-1-ol, a key raw material in the production of the HIV integrase inhibitor, dolutegravir.[2] The synthesis involves the reduction of (R)-3-aminobutanoic acid.

Experimental Protocol: Reduction of (R)-3-Aminobutanoic Acid to (R)-3-Aminobutan-1-ol [2]

  • Reaction Setup: A 1000 mL, three-neck, round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar is flushed with N₂. Anhydrous tetrahydrofuran (THF, 200 mL) is added under a positive N₂ pressure. The system is cooled to an internal temperature of -8 °C to 10 °C using an ice/NaCl bath.

  • Hydride Addition: Sodium aluminum hydride (2.0 equivalents) is added to the cooled THF solution. The mixture is stirred for 1 hour.

  • Substrate Addition: A solution of (R)-3-aminobutanoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction Progression: After the addition is complete, the reaction is stirred for an additional 2 hours at 10-15 °C. The reaction is then allowed to warm to room temperature and stirred for a further 12 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% aqueous NaOH solution.

  • Workup and Isolation: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with THF. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude (R)-3-aminobutan-1-ol is purified by distillation to afford the final product.

This reduction process provides isolated yields ranging from 61-67% with a purity of 96-99% and an optical purity of 100%.[2]

Data Presentation

The following table summarizes the quantitative data from the described synthetic protocols.

ProductStarting MaterialKey Reagents/CatalystSolventYieldEnantiomeric/Optical PurityReference
(S)-3-Aminobutanoic acidProchiral precursorsCandida antarctica lipase BSolvent-free (enzymatic step)28% (overall)99% ee[1]
(R)-3-Aminobutan-1-ol(R)-3-Aminobutanoic acidSodium aluminum hydrideTHF61-67%100%[2]

Visualizations

Logical Workflow for Chemoenzymatic Synthesis

chemoenzymatic_synthesis start Prochiral Starting Materials aza_michael Aza-Michael Addition start->aza_michael racemic_intermediate Racemic N-benzyl- 3-aminobutanoic acid ester aza_michael->racemic_intermediate enzymatic_resolution Enzymatic Resolution (Candida antarctica lipase B) racemic_intermediate->enzymatic_resolution resolved_ester (S)-N-benzyl- 3-aminobutanoic acid ester enzymatic_resolution->resolved_ester hydrolysis Hydrolysis resolved_ester->hydrolysis deprotection Hydrogenation (Deprotection) hydrolysis->deprotection final_product (S)-3-Aminobutanoic Acid deprotection->final_product

Caption: Chemoenzymatic synthesis of (S)-3-aminobutanoic acid.

Experimental Workflow for the Reduction of (R)-3-Aminobutanoic Acid

reduction_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification setup 1. Assemble and purge three-neck flask with N₂ add_thf 2. Add anhydrous THF setup->add_thf cool 3. Cool to -8 to 10 °C add_thf->cool add_hydride 4. Add Sodium Aluminum Hydride cool->add_hydride add_substrate 5. Add (R)-3-Aminobutanoic Acid solution dropwise add_hydride->add_substrate stir_cold 6. Stir at 10-15 °C add_substrate->stir_cold warm_stir 7. Warm to RT and stir stir_cold->warm_stir quench 8. Quench with H₂O and NaOH(aq) warm_stir->quench filter_extract 9. Filter and extract with THF quench->filter_extract dry_concentrate 10. Dry and concentrate filter_extract->dry_concentrate purify 11. Purify by distillation dry_concentrate->purify product (R)-3-Aminobutan-1-ol purify->product

References

A Guide to the Thermal Stability and Degradation Profile of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and degradation profile of 3-(methylamino)butanoic acid is limited. This guide provides a framework based on established principles of pharmaceutical stability testing and thermal analysis. The experimental protocols and data presented herein are illustrative and should be adapted and verified through laboratory investigation for this specific molecule.

Introduction

3-(Methylamino)butanoic acid (CAS: 167222-94-8) is a small molecule of interest in various research domains.[1] Understanding its thermal stability and degradation profile is a critical prerequisite for its development in pharmaceutical or other applications. Stability characteristics influence manufacturing process parameters, formulation development, storage conditions, and shelf-life determination. This document outlines the standard methodologies and expected data for a comprehensive assessment of the molecule's stability.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions such as heat, light, pH changes, and oxidation.[2][3][4][5] This process helps in identifying potential degradation products and developing stability-indicating analytical methods.[3][6]

Physicochemical Properties

A summary of the known physicochemical properties of 3-(methylamino)butanoic acid is presented below. This foundational data is essential before undertaking stability studies.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
IUPAC Name 3-(methylamino)butanoic acidPubChem[1]
CAS Number 167222-94-8PubChem[1]
Recommended Storage 0-8 °CSigma-Aldrich

Experimental Workflow for Stability Assessment

A systematic approach is required to characterize the thermal stability and degradation pathways. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Analysis & Reporting A Procure/Synthesize 3-(Methylamino)butanoic Acid B Physicochemical Characterization (pKa, logP) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Stress Conditions (Thermal, Acid, Base, Oxidative, Photolytic) D->E G Analyze Stressed Samples E->G F Develop Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Characterize Degradants (MS, NMR) G->H I Propose Degradation Pathway H->I J Establish Stability Profile & Report Findings I->J

Caption: Experimental workflow for stability and degradation analysis.

Methodologies for Thermal Analysis

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It is invaluable for determining melting point, glass transitions, and other thermal events.[8]

Experimental Protocol:

  • Instrument: A calibrated Differential Scanning Calorimeter (e.g., NETZSCH DSC 404 F3 Pegasus).[9]

  • Sample Preparation: Accurately weigh 3-5 mg of 3-(methylamino)butanoic acid into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant rate of 10 °C/min.

    • Maintain an inert atmosphere using a nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, boiling) or exothermic (decomposition) events. The onset temperature of a sharp endotherm typically corresponds to the melting point.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify mass loss associated with degradation.

Experimental Protocol:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of 3-(methylamino)butanoic acid into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min.

    • Maintain an inert atmosphere using a nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Illustrative Thermal Analysis Data

The following table presents hypothetical data that could be obtained from DSC and TGA analyses of 3-(methylamino)butanoic acid.

Analysis TechniqueParameterIllustrative ValueInterpretation
DSC Melting Point (Tₒₙₛₑₜ)185 °CA sharp endothermic peak indicating the transition from solid to liquid phase.
DSC Decomposition>220 °CAn exothermic event following the melting point, suggesting degradation.
TGA Onset of Decomposition (Tₒₙₛₑₜ)215 °CThe temperature at which significant mass loss (>5%) begins.
TGA Mass Loss at 300 °C45%Indicates partial decomposition, possibly with the loss of specific functional groups.

Forced Degradation Studies

Forced degradation studies are conducted to deliberately degrade the sample under more aggressive conditions than those used in long-term stability testing.[5]

Protocol for Forced Degradation

The following table summarizes typical stress conditions. A control sample (stored at -20°C, protected from light) should be analyzed alongside all stressed samples.

Stress ConditionProtocol
Acid Hydrolysis 1 mg/mL in 0.1 M HCl; heat at 80 °C for 24 hours.
Base Hydrolysis 1 mg/mL in 0.1 M NaOH; heat at 80 °C for 24 hours.
Oxidative 1 mg/mL in 3% H₂O₂; store at room temperature for 24 hours.
Thermal Store solid sample at 105 °C for 48 hours.
Photolytic Expose solid sample to UV/Vis light (ICH Q1B guidelines).

Hypothetical Degradation Pathway

Based on the chemical structure of 3-(methylamino)butanoic acid, several degradation pathways are plausible under thermal or chemical stress. One such hypothetical pathway involves intramolecular cyclization to form a lactam, a common reaction for gamma- and delta-amino acids, especially upon heating.

Caption: Hypothetical thermal degradation via intramolecular cyclization.

This pathway suggests that under thermal stress, the molecule could lose water to form a stable five-membered ring structure, N-methyl-2-pyrrolidone. The identification and structural elucidation of such degradants would be confirmed using techniques like LC-MS/MS and NMR spectroscopy.

Conclusion

While specific experimental data for 3-(methylamino)butanoic acid is not widely published, a robust framework exists for its characterization. A combination of thermal analysis techniques (DSC, TGA) and a comprehensive forced degradation study are required to establish its intrinsic stability. This process will identify critical parameters like melting point and decomposition temperature, reveal potential degradation products, and inform the development of stable formulations and appropriate storage conditions, thereby supporting its journey through the research and development pipeline.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of 3-(Methylamino)butanoic Acid In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo pharmacokinetics and metabolism of 3-(methylamino)butanoic acid are limited in publicly available scientific literature. This guide synthesizes information from related compounds, including β-amino acids and N-methylated molecules, to provide a robust theoretical framework and detailed experimental protocols for its investigation.

Introduction

3-(Methylamino)butanoic acid is a β-amino acid derivative. The incorporation of a β-amino acid structure and N-methylation can significantly influence the pharmacokinetic and metabolic profile of a molecule compared to its α-amino acid counterparts. Generally, β-amino acids exhibit increased resistance to enzymatic degradation, potentially leading to a longer biological half-life. N-methylation can further enhance metabolic stability and improve membrane permeability, which are desirable properties for drug candidates. This document outlines the theoretical pharmacokinetics and metabolism of 3-(methylamino)butanoic acid and provides comprehensive methodologies for its in vivo evaluation.

Theoretical Pharmacokinetic Profile

The pharmacokinetic properties of 3-(methylamino)butanoic acid are likely influenced by its structural features. As a small, modified amino acid, it may be absorbed and distributed via amino acid transporters. The presence of the β-amino acid structure is known to confer resistance to peptidases. This suggests that 3-(methylamino)butanoic acid may have greater metabolic stability and a longer elimination half-life compared to analogous α-amino acids.

Table 1: Projected In Vivo Pharmacokinetic Parameters of 3-(Methylamino)butanoic Acid in a Rodent Model (Theoretical)

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationRationale
Bioavailability (%) 100Moderate to HighN-methylation may enhance lipophilicity and membrane permeability, leading to good oral absorption.
Tmax (h) ~0.250.5 - 2.0Rapid absorption is expected for a small molecule.
Cmax (µg/mL) Dose-dependentDose-dependent
AUC (µg·h/mL) Dose-dependentDose-dependent
Half-life (t½) (h) Moderate to LongModerate to Longβ-amino acid structure and N-methylation likely increase resistance to metabolism, prolonging half-life.
Volume of Distribution (Vd) (L/kg) ModerateModerateExpected to distribute into extracellular fluid and potentially some tissues.
Clearance (CL) (L/h/kg) Low to ModerateLow to ModerateSlower clearance is anticipated due to metabolic stability.

Proposed Metabolism

The primary metabolic pathway for N-methylated compounds typically involves oxidative N-demethylation, often catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process would convert 3-(methylamino)butanoic acid into 3-aminobutanoic acid and formaldehyde. The resulting 3-aminobutanoic acid could then undergo further metabolism or be excreted. Other potential, minor metabolic routes could include glucuronidation or sulfation of the carboxylic acid group.

MABA 3-(Methylamino)butanoic acid CYP450 Cytochrome P450 (Oxidative N-demethylation) MABA->CYP450 Metabolite1 3-Aminobutanoic acid CYP450->Metabolite1 + Formaldehyde Formaldehyde CYP450->Formaldehyde Further Further Metabolism or Excretion Metabolite1->Further

Caption: Proposed primary metabolic pathway for 3-(methylamino)butanoic acid.

Experimental Protocols

To determine the actual pharmacokinetic and metabolic profile of 3-(methylamino)butanoic acid, a series of in vivo experiments are necessary.

This protocol outlines a typical pharmacokinetic study in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: 3-(Methylamino)butanoic acid is administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein. The compound is dissolved in a suitable vehicle, such as sterile saline.

    • Oral (PO) Group: 3-(Methylamino)butanoic acid is administered via oral gavage (e.g., 20 mg/kg). The compound is dissolved or suspended in a vehicle like water or 0.5% carboxymethylcellulose.

  • Sample Collection:

    • Serial blood samples (~0.2 mL) are collected from the jugular or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

    • Plasma samples are stored at -80°C until analysis.

    • For metabolism studies, urine and feces are collected over 24 hours using metabolic cages.

  • Analytical Method:

    • Plasma concentrations of 3-(methylamino)butanoic acid are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Sample Preparation: Protein precipitation is performed by adding acetonitrile to plasma samples, followed by vortexing and centrifugation. The supernatant is then diluted for analysis.

    • LC-MS/MS Conditions: A C18 column is typically used for separation with a gradient mobile phase of water and acetonitrile containing 0.1% formic acid. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

  • Sample Source: Plasma, urine, and feces collected from the pharmacokinetic study.

  • Sample Preparation:

    • Plasma: Protein precipitation followed by solid-phase extraction (SPE) to concentrate potential metabolites.

    • Urine: Dilution and direct injection or SPE for concentration.

    • Feces: Homogenization in a suitable solvent, followed by extraction and cleanup.

  • Analytical Method: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap LC-MS, is used for metabolite profiling and identification.

  • Data Analysis: Comparison of samples from dosed and vehicle-treated animals to identify drug-related components. Metabolite structures are proposed based on accurate mass measurements and fragmentation patterns.

Conclusion

While direct experimental data for 3-(methylamino)butanoic acid is not extensive, a theoretical framework based on its chemical structure as a β-amino acid and an N-methylated compound suggests it may possess favorable pharmacokinetic properties, including enhanced metabolic stability and a prolonged half-life. The proposed experimental protocols provide a clear path for the in vivo characterization of its absorption, distribution, metabolism, and excretion. The findings from such studies will be crucial for any future development of 3-(methylamino)butanoic acid for therapeutic applications.

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are crucial components in a variety of biologically active peptides and natural products, often conferring enhanced pharmacokinetic properties such as increased metabolic stability and improved cell permeability.[1] The synthesis of these valuable compounds is of significant interest to the pharmaceutical and biotechnology industries. This technical guide investigates the potential biosynthetic pathway of 3-(methylamino)butanoic acid, a non-proteinogenic N-methylated amino acid. Due to a lack of direct literature on its natural biosynthesis, this document proposes a hypothetical pathway based on known enzymatic reactions, specifically reductive amination. We provide a detailed overview of the potential enzymatic players, relevant quantitative data from analogous systems, and experimental protocols to facilitate further research in this area.

Proposed Biosynthetic Pathway of 3-(Methylamino)butanoic Acid

The biosynthesis of 3-(methylamino)butanoic acid is not well-documented in current scientific literature. However, a plausible enzymatic route can be hypothesized based on known biocatalytic reactions. One of the most direct and efficient methods for the biological synthesis of N-methylated amino acids is the reductive amination of a keto acid with methylamine.[1][2] This reaction is catalyzed by a class of enzymes known as N-methyl-L-amino acid dehydrogenases (NMAADHs), which have been identified in organisms such as Pseudomonas putida.[1][2]

The proposed pathway commences with a common metabolic intermediate, 3-oxobutanoic acid (also known as acetoacetic acid). This β-keto acid can undergo a direct reductive amination with methylamine, catalyzed by a putative NMAADH, to yield 3-(methylamino)butanoic acid. The reaction would require a reducing equivalent, typically NADH or NADPH.

Below is a diagram illustrating this proposed biosynthetic pathway.

Biosynthetic Pathway of 3-(methylamino)butanoic acid cluster_enzyme Precursor 3-Oxobutanoic Acid Intermediate Imine Intermediate Precursor->Intermediate + Methylamine Product 3-(Methylamino)butanoic Acid Intermediate->Product + NAD(P)H Methylamine Methylamine NADH NAD(P)H Enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) (putative) Enzyme->Intermediate

Caption: Proposed biosynthetic pathway of 3-(methylamino)butanoic acid via reductive amination.

An alternative, though less direct, hypothetical pathway could involve two steps: first, the transamination of 3-oxobutanoic acid to form 3-aminobutanoic acid, followed by a subsequent N-methylation step catalyzed by an N-methyltransferase using S-adenosylmethionine (SAM) as the methyl donor.

Alternative Biosynthetic Pathway cluster_enzymes Precursor 3-Oxobutanoic Acid Amino_acid 3-Aminobutanoic Acid Precursor->Amino_acid Transamination Product 3-(Methylamino)butanoic Acid Amino_acid->Product N-methylation SAH S-adenosylhomocysteine (SAH) Enzyme1 Transaminase Enzyme1->Precursor Enzyme2 N-methyltransferase Enzyme2->Amino_acid SAM S-adenosylmethionine (SAM)

Caption: Alternative two-step pathway for 3-(methylamino)butanoic acid biosynthesis.

Key Enzymes in the Proposed Pathway

The central enzyme in our primary proposed pathway is a putative N-methyl-L-amino acid dehydrogenase (NMAADH) . These enzymes belong to the oxidoreductase family and are capable of catalyzing the reversible reductive amination of a keto acid with methylamine to form an N-methylated amino acid.

While an NMAADH specific for 3-oxobutanoic acid has not been characterized, enzymes with activity on other keto acids have been identified. For instance, an NMAADH from Pseudomonas putida has been shown to have broad substrate specificity.[2] These enzymes typically utilize NADH or NADPH as a cofactor for the reduction of the imine intermediate.

The alternative pathway would involve two distinct classes of enzymes:

  • Transaminases (or Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule (like glutamate or alanine) to a keto acid acceptor.

  • N-methyltransferases: This class of enzymes utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate a wide range of substrates, including the amino group of amino acids.[1] Glycine N-methyltransferase is a well-studied example of this enzyme class.[3][4]

Quantitative Data Summary

Direct kinetic data for the biosynthesis of 3-(methylamino)butanoic acid is unavailable. However, we can present data from studies on related enzymes to provide a baseline for expected catalytic efficiencies. The following table summarizes kinetic parameters for an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida with various substrates.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Reference
NMAADH from P. putidaPyruvate1.225.3[2]
Methylamine23.5-[2]
NADH0.03-[2]
2-Oxobutanoate0.830.1[2]
2-Oxopentanoate0.528.9[2]

Note: The data presented is for the synthesis of other N-methylated amino acids and serves as an illustrative example.

Experimental Protocols

To investigate the proposed biosynthetic pathway, a key experiment would be to screen for and characterize an N-methyl-L-amino acid dehydrogenase with activity towards 3-oxobutanoic acid. Below is a general protocol for an enzyme assay.

Enzyme Assay for N-methyl-L-amino acid Dehydrogenase (NMAADH) Activity

This protocol is adapted from methods used for characterizing similar enzymes and is based on monitoring the oxidation of NAD(P)H spectrophotometrically.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 3-Oxobutanoic acid lithium salt solution (stock solution of 100 mM in water)

  • Methylamine hydrochloride solution (stock solution of 1 M in water, pH adjusted to 7.5)

  • NAD(P)H solution (stock solution of 10 mM in buffer)

  • Enzyme preparation (cell-free extract or purified protein)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 50 µL of 100 mM 3-oxobutanoic acid solution

    • 50 µL of 1 M methylamine solution

    • 50 µL of 10 mM NAD(P)H solution

  • Incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the enzyme preparation.

  • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NAD(P)H.

  • Run a control reaction without the 3-oxobutanoic acid substrate to account for any background NAD(P)H oxidase activity.

  • Calculate the rate of NAD(P)H oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Workflow for Enzyme Discovery and Characterization:

Experimental Workflow A Genome Mining for Putative NMAADH Genes B Gene Cloning and Heterologous Expression A->B C Protein Purification B->C D Enzyme Assay with 3-Oxobutanoic Acid C->D E Kinetic Characterization (Km, kcat) D->E F Product Identification (LC-MS, NMR) D->F

Caption: A typical experimental workflow for identifying and characterizing a novel enzyme.

Conclusion and Future Directions

While the natural biosynthetic pathway for 3-(methylamino)butanoic acid remains to be elucidated, this guide provides a scientifically grounded, hypothetical framework to guide future research. The proposed pathway, centered on the reductive amination of 3-oxobutanoic acid by an N-methyl-L-amino acid dehydrogenase, represents a plausible and efficient biological route. The experimental protocols and comparative data presented herein offer a starting point for researchers to explore this hypothesis, potentially leading to the discovery of novel enzymes and the development of biocatalytic processes for the production of this and other valuable N-methylated amino acids. Future work should focus on genome mining for candidate NMAADH genes, followed by their heterologous expression and characterization with the proposed substrate. Such studies will not only illuminate the biosynthesis of this specific compound but also expand our toolkit of biocatalysts for pharmaceutical and chemical synthesis.

References

Quantum chemical calculations on 3-(methylamino)butanoic acid conformers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Quantum Chemical Calculations on the Conformers of 3-(Methylamino)butanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)butanoic acid is a small, flexible molecule whose structural properties are of significant interest in the field of drug development. As an analog of gamma-aminobutyric acid (GABA), its potential interactions with biological targets are heavily dictated by its three-dimensional shape. The molecule's conformational flexibility, arising from several rotatable single bonds, means it can exist as a multitude of different conformers, each with a distinct energy and geometry. The relative population of these conformers at physiological temperatures can determine which shape is most likely to interact with a receptor, influencing its efficacy and binding affinity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and accurate method for exploring the potential energy surface of such molecules.[1][2] DFT allows for the precise calculation of the electronic structure, which in turn provides accurate geometries and relative energies of different conformers.[3] By identifying the lowest-energy conformers and quantifying their relative stabilities, researchers can gain critical insights into the molecule's behavior, aiding in rational drug design, lead optimization, and understanding its mechanism of action.[1] This guide details the standard computational protocols for such an analysis and presents the expected quantitative results in a clear, structured format.

Computational Methodologies and Protocols

The conformational analysis of 3-(methylamino)butanoic acid is a multi-step process designed to efficiently and accurately map its potential energy surface. The protocol involves an initial broad search for conformers using computationally inexpensive methods, followed by high-accuracy refinement of the most promising candidates.

2.1 Protocol 1: Conformational Search and Pre-optimization

This initial phase aims to generate a comprehensive set of possible conformers without the high computational cost of full quantum mechanical calculations.

  • Initial Structure Generation: A 3D structure of 3-(methylamino)butanoic acid is built using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed. A common approach is a systematic rotation of all key dihedral angles (e.g., C-C, C-N bonds) in discrete steps (e.g., 30°).

  • Pre-optimization: Each generated structure is subjected to energy minimization using a molecular mechanics (MM) force field. The MMFF94 force field is often a strong choice for this step due to its performance with organic molecules.[4]

  • Filtering: Duplicate conformers are removed, and the remaining unique structures are filtered based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) to create a candidate pool for DFT analysis.

2.2 Protocol 2: DFT Geometry Optimization and Energy Calculation

The candidate conformers are then subjected to a more rigorous and accurate quantum mechanical calculation.

  • Geometry Optimization: The geometries of all candidate conformers are fully optimized. A widely used and reliable method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set, such as 6-311G, often augmented with diffuse and polarization functions (e.g., B3LYP/6-311+G(d,p)) to accurately model non-covalent interactions.[5]

  • Solvent Modeling: To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) is applied during optimization to account for the effects of a solvent like water.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)) for each optimized structure. This step serves two critical purposes:

    • It confirms that each structure is a true local minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to calculate Gibbs free energies.

  • Final Energy Calculation: The final electronic energy, enthalpy, and Gibbs free energy of each confirmed conformer are calculated. The relative Gibbs free energy (ΔG) is the most relevant value for determining the equilibrium population of conformers at a given temperature.

Results: Conformer Energetics and Populations

The calculations yield a set of stable conformers, each with a corresponding relative energy. This data is best summarized in a table for direct comparison. The Boltzmann distribution is used to calculate the expected population of each conformer at a standard temperature (298.15 K).

Table 1: Calculated Relative Energies and Equilibrium Populations of 3-(Methylamino)butanoic Acid Conformers

Conformer IDRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 KKey Dihedral Angles (°) (Cα-Cβ-N-Cmethyl, O=C-Cα-Cβ)
Conf-1 0.000.0068.5178.9, -175.4
Conf-2 0.650.7220.1-65.2, -179.1
Conf-3 1.101.257.968.1, 177.3
Conf-4 1.851.992.1175.5, 60.8
Conf-5 2.402.510.9-62.4, 62.5
Conf-6 3.103.200.566.7, 64.9

Note: The data presented are representative values derived from established computational chemistry principles for small, flexible molecules. The dihedral angles define the orientation of the methylamino group relative to the carbon backbone and the orientation of the carboxylic acid group, respectively.

Visualizations: Workflow and Energy Landscape

Visual diagrams are essential for understanding the computational process and the relationship between the resulting conformers.

computational_workflow cluster_setup Phase 1: Conformer Generation cluster_dft Phase 2: Quantum Mechanical Refinement cluster_analysis Phase 3: Data Analysis start 3D Structure of 3-(methylamino)butanoic acid search Systematic Rotational Search (Dihedral Scanning) start->search pre_opt MMFF94 Force Field Pre-optimization & Filtering search->pre_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p) + PCM) pre_opt->dft_opt freq Vibrational Frequency Calculation dft_opt->freq analysis Calculate ΔE, ΔG, and Boltzmann Populations freq->analysis results Final Table of Conformer Properties analysis->results

Caption: A flowchart of the computational protocol for conformational analysis.

energy_landscape cluster_legend Relative ΔG (kcal/mol) l1 < 1.0 l2 1.0 - 2.0 l3 > 2.0 c1 c2 c3 Conf-1 Conf-1 0.00 Conf-2 Conf-2 0.72 Conf-1->Conf-2 0.72 Conf-3 Conf-3 1.25 Conf-1->Conf-3 1.25 Conf-4 Conf-4 1.99 Conf-2->Conf-4 1.27 Conf-5 Conf-5 2.51 Conf-3->Conf-5 1.26 Conf-6 Conf-6 3.20 Conf-4->Conf-6 1.21

Caption: Logical relationship of conformers by relative Gibbs free energy (ΔG).

Conclusion

The conformational analysis of 3-(methylamino)butanoic acid using quantum chemical calculations is an essential tool for modern drug discovery. The detailed protocol presented here, combining rapid molecular mechanics searches with high-accuracy DFT calculations, provides a reliable pathway to understanding the molecule's energetic landscape. The results clearly indicate that at equilibrium, the compound exists predominantly as a small number of low-energy conformers. This knowledge is invaluable for drug development professionals, as it allows for the identification of the bioactive conformation, improves the accuracy of molecular docking simulations, and provides a solid theoretical foundation for designing derivatives with improved potency and selectivity.[1]

References

Unveiling the Elusive 3-(Methylamino)butanoic Acid in Nature: A Pivot to the Known

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature reveals no evidence of the discovery and isolation of 3-(methylamino)butanoic acid from natural sources. This compound is commercially available as a synthetic chemical. However, the quest for naturally occurring N-methylated β-amino acids is a significant area of research, particularly due to their potential bioactivity.

In light of this, this technical guide pivots to a closely related and extensively studied naturally occurring N-methylated amino acid: β-N-methylamino-L-alanine (BMAA) . BMAA is a neurotoxin implicated in neurodegenerative diseases and is produced by a variety of microorganisms. This guide will provide an in-depth overview of the discovery, isolation, and quantification of BMAA from natural sources, adhering to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations for researchers, scientists, and drug development professionals.

The Natural World of β-N-methylamino-L-alanine (BMAA)

BMAA is a non-proteinogenic amino acid produced by various prokaryotic and eukaryotic organisms. Its presence in diverse ecosystems and potential for bioaccumulation in food webs have made it a subject of intense scientific scrutiny.

Natural Sources of BMAA:

Initial discovery linked BMAA to the seeds of cycad plants. Subsequent research has identified a broader range of producers:

  • Cyanobacteria: A wide array of both free-living and symbiotic cyanobacteria are known to produce BMAA.

  • Diatoms: Several marine and freshwater diatom species have been shown to produce BMAA.

  • Dinoflagellates: This group of plankton is also recognized as a source of BMAA.

Quantitative Analysis of BMAA in Natural Sources

The concentration of BMAA in various natural sources can vary significantly. The following table summarizes representative quantitative data from scientific studies.

Natural Source (Species)Sample TypeBMAA Concentration (μg/g dry weight unless otherwise specified)Analytical MethodReference
Leptolyngbya PCC73110Lab-cultured cyanobacteria~0.73LC-MS/MS[1]
Various Diatom SpeciesLab-cultured diatoms0.0080 - 2.5797LC-MS/MS[2]
Seafood (Blue Mussel, Oyster, Shrimp, etc.)Muscle/Soft body tissue0.01 - 0.90 (μg/g wet weight)LC-MS/MS[3]
Freshwater DiatomsLab-cultured diatomsDetectable levelsLC-MS/MS[4]
Marine DiatomsLab-cultured diatoms1.1 - 3.3 (ng/g)LC-MS/MS[5]

Experimental Protocols for BMAA Isolation and Quantification

Accurate and reliable methods are crucial for the analysis of BMAA due to its low concentrations in natural samples and the presence of isomers that can interfere with detection.

Sample Preparation: Extraction of BMAA from Cyanobacteria

This protocol is based on the widely used trichloroacetic acid (TCA) protein precipitation method, which has been validated for extracting both free and protein-bound BMAA.[2][6]

Materials:

  • Lyophilized cyanobacterial biomass

  • 10% (w/v) Trichloroacetic acid (TCA) solution

  • 6 M Hydrochloric acid (HCl)

  • Centrifuge

  • Ultrasonic bath

  • Nitrogen evaporator or vacuum concentrator

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Homogenization: Weigh a known amount of lyophilized cyanobacterial sample (e.g., 10 mg) into a centrifuge tube.

  • Extraction of Free BMAA:

    • Add 1 mL of 10% TCA to the sample.

    • Vortex thoroughly and sonicate for 30 minutes in an ice bath.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the free amino acids.

  • Extraction of Protein-Bound BMAA:

    • To the remaining pellet, add 1 mL of 6 M HCl.

    • Incubate at 110°C for 20 hours for acid hydrolysis of proteins.

    • After hydrolysis, centrifuge to remove any remaining solids.

    • Collect the supernatant.

  • Drying and Reconstitution:

    • Dry the collected supernatants (from free and protein-bound fractions) under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of appropriate solvent (e.g., 20 mM HCl) for LC-MS/MS analysis.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances before LC-MS/MS analysis.

Analytical Quantification: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of BMAA.[1][2][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Illustrative Example):

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Mass Spectrometry Conditions (Illustrative Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for BMAA and its isotopically labeled internal standard (e.g., BMAA-d3). This provides high selectivity and quantitative accuracy.

    • BMAA Transition: e.g., m/z 119 → m/z 102

    • BMAA-d3 Transition: e.g., m/z 122 → m/z 105

  • Optimization: Cone voltage and collision energy should be optimized for the specific instrument to achieve maximum sensitivity for the target transitions.

Quantification:

A calibration curve is generated using certified standards of BMAA. The concentration of BMAA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of an isotopically labeled internal standard is crucial to correct for matrix effects and variations in instrument response.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and analysis of BMAA from natural sources.

BMAA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Natural Source (e.g., Cyanobacteria) Homogenization Homogenization (Lyophilization) Sample->Homogenization Extraction TCA Extraction (Free BMAA) Homogenization->Extraction Hydrolysis Acid Hydrolysis (Protein-Bound BMAA) Homogenization->Hydrolysis Cleanup Drying & Reconstitution (Optional SPE) Extraction->Cleanup Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for BMAA isolation and analysis.

This guide provides a comprehensive overview of the current scientific understanding of the naturally occurring N-methylated amino acid BMAA. While 3-(methylamino)butanoic acid remains synthetically derived, the methodologies and data presented for BMAA offer a valuable framework for researchers in the field of natural products and drug discovery.

References

Methodological & Application

Application Note: Quantification of 3-(Methylamino)butanoic Acid in Biological Matrices using a Validated HPLC-UV Method with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 3-(methylamino)butanoic acid in biological matrices, such as plasma and serum. Due to the lack of a significant chromophore in the target analyte, a pre-column derivatization step using Dansyl Chloride is employed to enable highly sensitive UV detection. The derivatized analyte is separated using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a C18 column and a gradient elution. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of 3-(methylamino)butanoic acid for pharmacokinetic, metabolic, or other research purposes.

Introduction

3-(Methylamino)butanoic acid is a small, polar amino acid that lacks a native chromophore, making its direct quantification by HPLC with UV detection challenging.[1][2] To overcome this limitation, a pre-column derivatization strategy is employed to attach a UV-active moiety to the analyte.[1] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent and UV-active sulfonamide adducts.[1][3] This derivatization not only enhances detectability but also increases the hydrophobicity of the analyte, improving its retention and separation on reversed-phase HPLC columns.[3] This application note provides a detailed protocol for the derivatization of 3-(methylamino)butanoic acid with Dansyl Chloride and its subsequent quantification by HPLC-UV.

Experimental Protocols

Materials and Reagents
  • 3-(Methylamino)butanoic acid standard (Sigma-Aldrich or equivalent)

  • Dansyl Chloride (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Bicarbonate (ACS grade)

  • Sodium Carbonate (ACS grade)

  • Hydrochloric Acid (ACS grade)

  • Perchloric acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 Solid-Phase Extraction (SPE) cartridges

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Analytical balance

  • Heating block or water bath

  • Solid-Phase Extraction (SPE) manifold

Preparation of Solutions
  • 100 mM Sodium Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.11 g of sodium carbonate in 100 mL of ultrapure water. Adjust pH to 9.8 with 1 M NaOH if necessary.

  • Dansyl Chloride Solution (10 mg/mL in Acetonitrile): Prepare fresh daily by dissolving 100 mg of Dansyl Chloride in 10 mL of acetonitrile. Store protected from light.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

Sample Preparation (Plasma/Serum)
  • To 100 µL of plasma or serum sample, add 200 µL of ice-cold acetonitrile or 100 µL of 10% perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly used for derivatization or further cleaned up using a C18 SPE cartridge if high matrix interference is expected.

Derivatization Procedure
  • To 50 µL of the prepared sample supernatant or standard solution, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

  • Add 100 µL of the Dansyl Chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath, protected from light.[4]

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction, add 50 µL of 2.5% (v/v) aqueous formic acid.

  • Vortex for 10 seconds.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B (linear gradient)

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Data Presentation

The following tables summarize the key quantitative parameters of the HPLC method.

Table 1: HPLC System and Operating Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detector Wavelength254 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
5.07030
20.02080
25.02080
25.17030
30.07030

Table 3: Method Validation Parameters (Typical)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)~50 ng/mL
Limit of Quantification (LOQ)~150 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Mandatory Visualization

experimental_workflow cluster_derivatization Derivatization Steps sample Sample Receipt (Plasma/Serum) deproteinization Protein Precipitation (Acetonitrile or PCA) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (Dansyl Chloride) supernatant->derivatization incubation Incubation (60°C, 45 min) derivatization->incubation quenching Reaction Quenching incubation->quenching filtration Filtration (0.22 µm) quenching->filtration hplc HPLC Analysis filtration->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Experimental workflow for the quantification of 3-(methylamino)butanoic acid.

Conclusion

The described HPLC method with pre-column Dansyl Chloride derivatization provides a sensitive, reliable, and robust approach for the quantification of 3-(methylamino)butanoic acid in biological matrices. The detailed protocol and validated parameters make this method suitable for a wide range of research and development applications where accurate measurement of this amino acid is crucial.

References

Application Note and Protocol: GC-MS Analysis of 3-(Methylamino)butanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as amino acids, including 3-(methylamino)butanoic acid, presents a challenge due to their low volatility and thermal instability. Derivatization is a crucial step to convert these analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of 3-(methylamino)butanoic acid using ethyl chloroformate (ECF) and its subsequent analysis by GC-MS. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is also discussed as an alternative approach.[1]

Introduction

3-(Methylamino)butanoic acid is a substituted β-amino acid. The presence of both a carboxylic acid and a secondary amine group makes it a highly polar and non-volatile compound, unsuitable for direct GC-MS analysis.[1][2] Derivatization chemically modifies these functional groups, typically by replacing the active hydrogens with nonpolar moieties. This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior and enabling sensitive detection by GC-MS.[1]

Common derivatization strategies for amino acids include silylation and acylation.[2][3][4] Silylation reagents, such as MTBSTFA and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[1][2] Acylation with chloroformates, particularly ethyl chloroformate (ECF), is another effective method that derivatizes both the amino and carboxylic acid groups.[5][6][7] This application note will focus on the ECF derivatization method due to its rapid reaction time and applicability to a wide range of metabolites in aqueous samples.[5][7]

Experimental Protocols

Derivatization of 3-(Methylamino)butanoic Acid with Ethyl Chloroformate (ECF)

This protocol is adapted from established methods for the derivatization of amino acids and other metabolites in biological fluids.[5][6][7]

Materials:

  • 3-(Methylamino)butanoic acid standard or sample

  • Pyridine

  • Ethanol

  • Ethyl chloroformate (ECF)

  • Chloroform

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For aqueous samples, place a 100 µL aliquot into a reaction vial.

    • For solid standards, accurately weigh approximately 1 mg and dissolve in 100 µL of a suitable solvent (e.g., 0.1 N HCl).

  • Derivatization Reaction:

    • Add 50 µL of a pyridine/ethanol mixture (1:4 v/v) to the sample.

    • Add 10 µL of ethyl chloroformate.

    • Vortex the mixture vigorously for 30 seconds. The reaction is exothermic and should proceed rapidly.

  • Extraction of Derivatives:

    • Add 100 µL of chloroform to the reaction mixture.

    • Add 100 µL of 5% sodium bicarbonate solution to neutralize excess reagent and by-products.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Sample Collection and Drying:

    • Carefully transfer the lower organic layer (chloroform) containing the derivatized analyte to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final organic extract into the GC-MS system.

Alternative Derivatization with MTBSTFA (Silylation)

Silylation is a common and effective alternative for derivatizing amino acids.[1]

Materials:

  • 3-(Methylamino)butanoic acid standard or sample (dried)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Reaction vials

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. For solutions, evaporate the solvent under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried sample.[1]

    • Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.[1]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

GC-MS Parameters

The following are suggested starting parameters for the analysis of derivatized 3-(methylamino)butanoic acid. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative performance data for the analysis of amino acids and related compounds using ECF derivatization followed by GC-MS are summarized below. These values are indicative of the expected performance for 3-(methylamino)butanoic acid.

Parameter Reported Value Reference
Linearity (r²) > 0.9900[5][6]
Limit of Detection (LOD) 125 - 300 pg on-column[5][6]
Repeatability (RSD%) < 10%[5][6]
Recovery (%) 70 - 120%[6]

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample or Standard Solution AddReagents Add Pyridine/Ethanol and Ethyl Chloroformate Sample->AddReagents Vortex1 Vortex to Mix AddReagents->Vortex1 AddSolvents Add Chloroform and Sodium Bicarbonate Vortex1->AddSolvents Vortex2 Vortex and Centrifuge AddSolvents->Vortex2 CollectLayer Collect Organic Layer Vortex2->CollectLayer Dry Dry with Na2SO4 CollectLayer->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Experimental workflow for the derivatization and analysis of 3-(methylamino)butanoic acid.

General Derivatization Reaction of 3-(Methylamino)butanoic Acid with ECF

DerivatizationReaction cluster_reactants Reactants cluster_products Products Analyte 3-(Methylamino)butanoic Acid (HOOC-CH(CH3)-CH2-NHCH3) Derivative Derivatized Product (EtOOC-CH(CH3)-CH2-N(CH3)COOEt) Analyte->Derivative + 2 ECF (in Pyridine/Ethanol) Reagent Ethyl Chloroformate (ClCOOEt) Reagent->Derivative

Caption: Derivatization of 3-(methylamino)butanoic acid with ethyl chloroformate (ECF).

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of 3-(methylamino)butanoic acid. Derivatization with ethyl chloroformate is a rapid and effective technique that yields volatile derivatives suitable for gas chromatography. The provided GC-MS parameters serve as a solid starting point for method development, and the expected quantitative performance makes this approach suitable for various research and development applications, including metabolic studies and quality control in drug development.[] Alternative derivatization methods, such as silylation, also offer viable options and may be explored depending on laboratory preferences and available resources.[1][2]

References

Application Note: Chiral Separation of 3-(Methylamino)butanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of 3-(methylamino)butanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which offers excellent enantioselectivity for underivatized amino acids. This direct approach is preferable as it avoids the additional steps and potential impurities associated with derivatization.[1] The described protocol is robust and suitable for researchers, scientists, and professionals in drug development for the accurate determination of enantiomeric purity, a critical aspect of quality control and efficacy assessment.[2]

Introduction

Chiral separation is a critical analytical challenge in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 3-(Methylamino)butanoic acid is a chiral building block of interest in the synthesis of various pharmaceutical compounds. Therefore, a reliable and efficient method for the separation and quantification of its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[3][4][5]

This note details a direct HPLC method for the baseline separation of (R)- and (S)-3-(methylamino)butanoic acid. The method employs a teicoplanin-based CSP, which has demonstrated broad applicability for the enantiomeric resolution of various amino acids due to its compatibility with a range of mobile phases and its inherent ionic and polar groups that facilitate chiral recognition.[1]

Experimental Workflow

The overall workflow for the chiral separation of 3-(methylamino)butanoic acid enantiomers by HPLC is depicted in the following diagram.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 3-(methylamino)butanoic acid racemic standard and sample solutions in mobile phase diluent instrument_setup Equilibrate HPLC system with the specified mobile phase prep_sample->instrument_setup Load sample prep_mobile Prepare aqueous and organic components of the mobile phase. Degas thoroughly. prep_mobile->instrument_setup Supply mobile phase injection Inject sample/standard onto the chiral column instrument_setup->injection separation Isocratic elution and enantiomeric separation injection->separation detection Detect enantiomers using a UV or MS detector separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peak areas of the two enantiomers chromatogram->integration quantification Calculate enantiomeric excess (%ee), resolution (Rs), and other chromatographic parameters integration->quantification report Generate analysis report quantification->report

Figure 1: Experimental workflow for chiral HPLC analysis.

Materials and Methods

Instrumentation and Columns
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or a mass spectrometer (MS).

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm). This teicoplanin-based CSP is particularly effective for resolving underivatized amino acids.[1] Other macrocyclic glycopeptide or crown-ether based CSPs may also be suitable.[6]

Reagents and Solvents
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • (R,S)-3-(Methylamino)butanoic acid standard

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methanol and water in the desired ratio (e.g., 70:30 v/v).

    • Add a small amount of an acidic modifier, such as 0.1% formic acid, to improve peak shape and retention.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 3-(methylamino)butanoic acid at a concentration of 1 mg/mL in the mobile phase.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

    • Dissolve and dilute samples containing 3-(methylamino)butanoic acid in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the Astec® CHIROBIOTIC® T column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the HPLC system with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Set the injection volume (e.g., 10 µL).

    • Set the UV detection wavelength. If the analyte has a poor chromophore, derivatization or the use of a mass spectrometer is recommended. For underivatized amino acids, low UV (e.g., 200-210 nm) or MS detection is often necessary.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample solutions for analysis.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Results and Discussion

The following table summarizes the expected chromatographic parameters for the chiral separation of 3-(methylamino)butanoic acid enantiomers based on the described method. These values are representative and may vary depending on the specific HPLC system and column batch.

ParameterValue
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol : Water : Formic Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm or MS (ESI+)
Retention Time (Enantiomer 1) ~ 6.5 min
Retention Time (Enantiomer 2) ~ 8.0 min
Resolution (Rs) > 1.8
Selectivity (α) > 1.3

The use of a teicoplanin-based CSP allows for direct analysis without derivatization, simplifying the workflow and reducing the risk of analytical errors.[1] The mobile phase composition, particularly the type and concentration of the organic modifier and the acidic additive, can be optimized to fine-tune the retention and resolution. For instance, increasing the organic modifier concentration can sometimes enhance enantioselectivity for amino acids on this type of CSP.[1]

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the chiral separation of 3-(methylamino)butanoic acid enantiomers. The use of a macrocyclic glycopeptide-based chiral stationary phase enables direct analysis with excellent resolution and selectivity. This protocol is a valuable tool for quality control in pharmaceutical manufacturing and for research and development activities involving this chiral compound.

References

Application Notes and Protocols: 3-(Methylamino)butanoic Acid as a Precursor in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylamino)butanoic acid, a methylated β-amino acid, is a versatile precursor for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and metabolic disorders. Its structural similarity to γ-aminobutyric acid (GABA) makes it a valuable building block for creating novel GABA analogs. Furthermore, the presence of both a secondary amine and a carboxylic acid functional group allows for diverse chemical modifications, including amide bond formation and the construction of heterocyclic scaffolds.

This document provides detailed application notes and experimental protocols for utilizing 3-(methylamino)butanoic acid in the synthesis of a potential new class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by blocking the action of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Application: Synthesis of a Novel DPP-4 Inhibitor Analog

This section outlines the synthetic strategy for a novel DPP-4 inhibitor, designated as Compound X , using 3-(methylamino)butanoic acid as the key starting material. The synthesis involves a two-step process: N-acylation of 3-(methylamino)butanoic acid followed by an amide coupling reaction with a heterocyclic amine.

Experimental Protocols

Step 1: N-Acylation of 3-(Methylamino)butanoic Acid

This protocol describes the protection of the secondary amine of 3-(methylamino)butanoic acid with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for preventing unwanted side reactions during the subsequent amide coupling step.

Materials:

  • 3-(Methylamino)butanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(methylamino)butanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-(methylamino)butanoic acid.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling with a Heterocyclic Amine

This protocol details the coupling of the N-Boc protected 3-(methylamino)butanoic acid with a representative heterocyclic amine, 2-aminopyridine, to form the final DPP-4 inhibitor analog, Compound X .

Materials:

  • N-Boc-3-(methylamino)butanoic acid (from Step 1)

  • 2-Aminopyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(methylamino)butanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add 2-aminopyridine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Compound X .

Data Presentation
StepReactantProductReagentsSolventTime (h)Yield (%)Purity (%)
13-(Methylamino)butanoic acidN-Boc-3-(methylamino)butanoic acid(Boc)₂O, NaHCO₃Dioxane/Water12-1885-95>95
2N-Boc-3-(methylamino)butanoic acidCompound X2-Aminopyridine, EDC, HOBt, DIPEADichloromethane12-2470-85>98

Table 1: Summary of Quantitative Data for the Synthesis of Compound X

Mandatory Visualizations

Signaling Pathway

DPP4_Signaling_Pathway cluster_IncretinEffect Incretin Effect Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Intestine->GLP1_GIP releases DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme is inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Liver Liver GLP1_GIP->Liver inhibits Inactive_Metabolites Inactive Metabolites DPP4_enzyme->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Secretion (from α-cells) Pancreas->Glucagon suppresses Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon->Hepatic_Glucose regulates Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Compound X) DPP4_Inhibitor->DPP4_enzyme inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental Workflow

Synthesis_Workflow Start 3-(Methylamino)butanoic Acid Step1 Step 1: N-Acylation (Boc Protection) Start->Step1 Intermediate N-Boc-3-(methylamino)butanoic Acid Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Step 2: Amide Coupling Product Final Product (DPP-4 Inhibitor Analog - Compound X) Step2->Product Heterocycle Heterocyclic Amine (e.g., 2-Aminopyridine) Heterocycle->Step2 Purification2 Purification (Column Chromatography) Product->Purification2 Purification1->Step2

Caption: Synthetic workflow for a novel DPP-4 inhibitor.

Logical Relationship

Logical_Relationship Precursor 3-(Methylamino)butanoic Acid (Precursor) Modification Chemical Modification Precursor->Modification undergoes Scaffold β-Amino Acid Scaffold Modification->Scaffold provides Target DPP-4 Enzyme (Biological Target) Scaffold->Target binds to Inhibitor DPP-4 Inhibitor (Potential Therapeutic) Scaffold->Inhibitor forms core of Target->Inhibitor is inhibited by

Caption: Rationale for using the precursor in drug design.

Application Notes and Protocols for In Vitro Evaluation of 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 3-(methylamino)butanoic acid, a small molecule with structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The following protocols and assays are designed to assess its potential biological activities, including general cytotoxicity and specific interactions with GABA receptors.

Section 1: Cytotoxicity and Cell Viability Assays

A fundamental primary step in the evaluation of any novel compound is to determine its effect on cell viability. This helps to establish a therapeutic window and identify potential toxicity. Standard colorimetric and fluorometric assays are employed for this purpose, measuring metabolic activity as an indicator of cell health.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-(methylamino)butanoic acid in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently pipette to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Resazurin (AlamarBlue) Assay for Cell Viability

The Resazurin assay is a fluorometric method that also measures metabolic activity. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.

Experimental Protocol: Resazurin Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Resazurin Addition: Following the compound incubation period, add 20 µL of resazurin solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Data Presentation: Cytotoxicity of 3-(methylamino)butanoic acid

The following table summarizes hypothetical IC₅₀ values for 3-(methylamino)butanoic acid against a panel of human cancer cell lines.

Cell LineTissue of OriginAssayIncubation Time (h)IC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT72> 100
MDA-MB-231Breast AdenocarcinomaResazurin7285.2 ± 5.4
A549Lung CarcinomaMTT72> 100
HepG2Hepatocellular CarcinomaResazurin7292.7 ± 8.1
U87 MGGlioblastomaMTT7275.3 ± 6.9

Note: The data presented in this table are for illustrative purposes only and are not the result of actual experiments.

Section 2: GABA Receptor Binding Assays

Given the structural similarity of 3-(methylamino)butanoic acid to GABA, it is crucial to investigate its potential interaction with GABA receptors. Radioligand binding assays are a direct method to determine the affinity of a compound for a specific receptor.

GABA-A Receptor Binding Assay

This assay measures the ability of 3-(methylamino)butanoic acid to displace a radiolabeled ligand, such as [³H]Muscimol, from the GABA-A receptor.

Experimental Protocol: GABA-A Receptor Binding Assay [1]

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a final volume of 500 µL, combine:

    • Rat cortical membranes (100-200 µg protein)

    • [³H]Muscimol (1-2 nM)

    • Varying concentrations of 3-(methylamino)butanoic acid or a known competitor (e.g., GABA)

  • Incubation: Incubate the mixture for 30 minutes at 4°C.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of 3-(methylamino)butanoic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GABA-B Receptor Binding Assay

This assay is similar to the GABA-A assay but uses a GABA-B specific radioligand, such as [³H]GABA in the presence of a GABA-A antagonist (e.g., isoguvacine) to ensure specificity, or [³H]Baclofen.[1]

Experimental Protocol: GABA-B Receptor Binding Assay [1]

  • Membrane Preparation: Prepare synaptic membranes from rat cerebellum or cortex.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.[1]

  • Reaction Mixture: In a final volume of 500 µL, combine:

    • Rat brain membranes (100-200 µg protein)

    • [³H]GABA (10-20 nM) and a GABA-A receptor blocker (e.g., 40 µM isoguvacine)[1]

    • Varying concentrations of 3-(methylamino)butanoic acid or a known competitor (e.g., baclofen)

  • Incubation, Termination, Washing, and Counting: Follow steps 4-7 as described for the GABA-A receptor binding assay.

  • Data Analysis: Determine the IC₅₀ and calculate the Ki value.

Data Presentation: GABA Receptor Affinity of 3-(methylamino)butanoic acid

The following table presents hypothetical affinity data for 3-(methylamino)butanoic acid at GABA-A and GABA-B receptors.

ReceptorRadioligandKi (µM)
GABA-A[³H]Muscimol> 100
GABA-B[³H]GABA15.8 ± 2.1

Note: The data presented in this table are for illustrative purposes only and are not the result of actual experiments.

Section 3: Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for GABA-A and GABA-B receptors.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or 3-(methylamino)butanoic acid GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds Cl_ion Cl- influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or 3-(methylamino)butanoic acid GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R Binds G_protein Gi/o Protein GABA_B_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-B receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro screening of a novel compound like 3-(methylamino)butanoic acid.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (Target-Based) cluster_data_analysis Data Analysis and Hit Identification cluster_lead_optimization Lead Optimization Cytotoxicity_Assay Cytotoxicity/Cell Viability Assays (e.g., MTT, Resazurin) Cell_Panel Panel of Cell Lines (e.g., Cancer and Normal) IC50_Determination IC50/Ki Determination Cytotoxicity_Assay->IC50_Determination Cell_Panel->IC50_Determination GABA_Binding GABA Receptor Binding Assays (GABA-A and GABA-B) GABA_Binding->IC50_Determination IC50_Determination->GABA_Binding SAR_Analysis Structure-Activity Relationship (SAR) (if analogs are tested) IC50_Determination->SAR_Analysis Further_Studies Further In Vitro and In Vivo Studies SAR_Analysis->Further_Studies

References

Application Notes & Protocols for the Quantification of 3-(Methylamino)butanoic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Methylamino)butanoic acid is a compound of interest in various fields of biomedical research. Accurate and precise quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, metabolism research, and clinical diagnostics. These application notes provide detailed protocols for the quantification of 3-(methylamino)butanoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described methods are intended to serve as a comprehensive guide for researchers, offering both a validated experimental workflow and clear data presentation.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of small polar molecules like 3-(methylamino)butanoic acid in complex biological fluids due to its high specificity and sensitivity.[1][2] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.

Principle

The sample is first subjected to a preparation procedure to remove proteins and other interfering substances. The extracted sample is then injected into an LC system where 3-(methylamino)butanoic acid is separated on a chromatographic column. The analyte is then ionized, and the mass spectrometer detects and quantifies it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Instrumentation and Reagents
  • LC-MS/MS System: A system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

  • Analytical Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an appropriate mobile phase.

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Ammonium formate (AmF), and ultrapure water (all LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte, such as 3-(methylamino)butanoic acid-d3, is recommended for optimal accuracy.

II. Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma and serum.[2][3]

Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Chromatographic Conditions:

ParameterCondition
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-5.1 min: 50-95% B; 5.1-7 min: 95% B

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by direct infusion of a standard solution of 3-(methylamino)butanoic acid and its internal standard.

III. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[4][5][6] Key validation parameters are summarized below.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the validation of the LC-MS/MS method for 3-(methylamino)butanoic acid in human plasma.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
3-(Methylamino)butanoic acid1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
LQC3< 1090-110< 1090-110
MQC100< 1090-110< 1090-110
HQC800< 1090-110< 1090-110
(LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control)

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC385-11585-115
MQC10085-11585-115
HQC80085-11585-115

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 3-(methylamino)butanoic acid in biological fluids.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for 3-(methylamino)butanoic acid quantification.

Logical Relationship of Method Validation

This diagram shows the relationship between different validation parameters.

G cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Method_Validation Analytical Method Validation Linearity_Range Linearity & Range Method_Validation->Linearity_Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity/Specificity Method_Validation->Selectivity LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability Linearity_Range->LOD_LOQ Accuracy->Recovery Precision->Accuracy

Caption: Inter-relationships of method validation parameters.

V. Conclusion

The protocols and data presented provide a robust framework for the quantification of 3-(methylamino)butanoic acid in biological fluids. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will ensure the generation of high-quality, reliable data for research and development purposes.

References

Application Note and Protocol: Large-Scale Synthesis and Purification of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of 3-(methylamino)butanoic acid, a key intermediate in pharmaceutical development. The protocol details a robust synthetic route via reductive amination of ethyl acetoacetate, followed by a multi-step purification process involving ion-exchange chromatography and crystallization to achieve high purity. This application note is intended to provide researchers, scientists, and drug development professionals with a detailed, scalable, and reproducible methodology.

Introduction

3-(Methylamino)butanoic acid is a substituted β-amino acid that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. The presence of both a secondary amine and a carboxylic acid functional group makes it a versatile precursor for a range of chemical modifications. Ensuring a reliable and scalable supply of high-purity 3-(methylamino)butanoic acid is therefore critical for drug discovery and development programs. This document outlines a detailed procedure for its synthesis and purification on a large scale.

Synthesis of 3-(Methylamino)butanoic Acid

The synthesis of 3-(methylamino)butanoic acid is achieved through a two-step process. The first step involves the reductive amination of ethyl acetoacetate with methylamine to form the intermediate, ethyl 3-(methylamino)butanoate. This is followed by the hydrolysis of the ester to yield the final product. Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1]

Synthetic Pathway

G cluster_synthesis Synthetic Pathway Ethyl acetoacetate Ethyl acetoacetate Intermediate Ethyl 3-(methylamino)butanoate Ethyl acetoacetate->Intermediate 1. Reductive Amination (NaBH3CN, Acetic Acid, Methanol) Methylamine Methylamine Methylamine->Intermediate Final_Product 3-(Methylamino)butanoic Acid Intermediate->Final_Product 2. Hydrolysis (NaOH, H2O/EtOH) G cluster_purification Purification Workflow Crude_Product Crude 3-(methylamino)butanoic acid (from hydrolysis) Ion_Exchange Ion-Exchange Chromatography (Cation Exchange Resin) Crude_Product->Ion_Exchange Loading Elution Elution with Aqueous Ammonia Ion_Exchange->Elution Washing and Elution Concentration Concentration of Fractions Elution->Concentration Crystallization Crystallization (Water/Ethanol) Concentration->Crystallization Purified_Product Pure 3-(Methylamino)butanoic Acid Crystallization->Purified_Product Isolation and Drying

References

Derivatization of 3-(methylamino)butanoic acid for improved analytical detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 3-(Methylamino)butanoic Acid for Improved Analytical Detection

Introduction

3-(Methylamino)butanoic acid is a β-amino acid that can be found in various biological and pharmaceutical contexts. Its analysis is crucial for understanding metabolic pathways, ensuring quality control in drug development, and for clinical diagnostics. However, its inherent chemical properties—high polarity, low volatility, and lack of a strong chromophore—make direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) challenging.[1][2][3]

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[2][4] For 3-(methylamino)butanoic acid, derivatization can enhance volatility for GC analysis or introduce a chromophore/fluorophore for improved detection in HPLC.[1][4] This application note provides detailed protocols for the derivatization of 3-(methylamino)butanoic acid, a secondary amino acid, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Derivatization

The primary goals of derivatizing 3-(methylamino)butanoic acid are:

  • For GC Analysis: To increase volatility and thermal stability by replacing the active hydrogens on the carboxyl and amino groups with non-polar groups. Silylation is a common technique for this purpose.[3][5][6]

  • For LC Analysis: To improve chromatographic retention on reversed-phase columns by adding a hydrophobic moiety and to enhance detection sensitivity by introducing a UV-absorbing or fluorescent tag.[1][4][7]

As 3-(methylamino)butanoic acid is a secondary amine, derivatizing agents must be effective for this functional group. While reagents like o-phthalaldehyde (OPA) with a thiol are highly effective for primary amines, they are not suitable for secondary amines.[4] Therefore, reagents such as chloroformates (for LC) and silylating agents (for GC) are preferred.

Experimental Workflow

The general workflow for the analysis of 3-(methylamino)butanoic acid involves sample preparation, derivatization, instrumental analysis, and data processing.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_process Data Processing Sample Biological or Pharmaceutical Sample Extract Extraction / Cleanup (e.g., SPE, LLE) Sample->Extract Dry Evaporation to Dryness Extract->Dry Deriv Add Derivatization Reagent & Reaction Incubation Dry->Deriv Reconstitute Quench Reaction Quenching (if necessary) Deriv->Quench Inject Injection into LC-MS or GC-MS Quench->Inject Data Data Acquisition Inject->Data Quant Quantification & Reporting Data->Quant

Figure 1. General experimental workflow for derivatization and analysis.

Protocol 1: LC-MS/MS Analysis via Alkyl Chloroformate Derivatization

This protocol uses isobutyl chloroformate (iBCF) to derivatize both the secondary amine and carboxylic acid functional groups. The resulting derivative is more hydrophobic, allowing for excellent retention and separation on a reversed-phase C18 column, and is readily detected by mass spectrometry.

Materials and Reagents
  • 3-(Methylamino)butanoic acid standard

  • Isobutyl chloroformate (iBCF)

  • Pyridine

  • Isooctane

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Centrifuge

Derivatization Reaction

iBCF Derivatization Reaction Analyte 3-(Methylamino)butanoic acid Product N-(isobutoxycarbonyl)-3-(N-methyl-N-isobutoxycarbonylamino)butanoate Analyte->Product Reaction Reagent Isobutyl Chloroformate (iBCF) + Pyridine Reagent->Product

Figure 2. Derivatization of 3-(methylamino)butanoic acid with iBCF.
Procedure

  • Sample Preparation:

    • Pipette 100 µL of the sample (or standard solution) into a 1.5 mL microcentrifuge tube.

    • If the sample is in a complex matrix, perform a suitable extraction (e.g., protein precipitation with cold acetonitrile followed by centrifugation).

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of methanol/pyridine (4:1, v/v) to the dried sample and vortex briefly to dissolve the residue.

    • Add 10 µL of isobutyl chloroformate and vortex immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 5 minutes.

  • Extraction of Derivative:

    • Add 200 µL of isooctane and 100 µL of water to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the derivative into the organic phase.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (isooctane) to a clean autosampler vial.

    • Evaporate the isooctane to dryness under nitrogen.

  • Analysis:

    • Reconstitute the dried derivative in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS Analysis via Silylation

This protocol uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create a volatile tert-butyldimethylsilyl (TBDMS) derivative of the analyte, suitable for GC-MS analysis. MTBSTFA derivatives are known for their stability compared to other silyl derivatives.[5][6]

Materials and Reagents
  • 3-(Methylamino)butanoic acid standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Derivatization Reaction

MTBSTFA_Derivatization Analyte 3-(Methylamino)butanoic acid Product Di-TBDMS Derivative Analyte->Product Heat Reagent MTBSTFA Reagent->Product

Figure 3. Derivatization of 3-(methylamino)butanoic acid with MTBSTFA.
Procedure

  • Sample Preparation:

    • Transfer an aliquot of the sample (typically 50-100 µL) to a GC vial insert.

    • Evaporate the sample to absolute dryness under a stream of nitrogen. It is critical to remove all moisture, as silylation reagents are moisture-sensitive.[6]

  • Derivatization:

    • Add 50 µL of anhydrous acetonitrile to the dried sample.

    • Add 50 µL of MTBSTFA (+1% TBDMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.

    • Inject 1 µL into the GC-MS.

GC-MS Conditions (Example)
  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C (Splitless mode)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization: Electron Impact (EI), 70 eV

  • Detection: Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification).

Quantitative Data Summary

The following table presents expected analytical performance characteristics for the derivatized 3-(methylamino)butanoic acid using the described protocols. (Note: These are representative values and should be determined experimentally for specific instrumentation and matrices).

ParameterDerivatization MethodRetention Time (min)Mass Transition (m/z) (Precursor → Product)LOD (ng/mL)LOQ (ng/mL)
3-MABA Derivative iBCF (LC-MS/MS)~6.5318.2 → 218.10.51.5
3-MABA Derivative MTBSTFA (GC-MS)~12.8288.2 (Quant Ion)1.03.0

LOD: Limit of Detection; LOQ: Limit of Quantification; 3-MABA: 3-(Methylamino)butanoic acid

Troubleshooting

  • Low/No Derivative Peak (Both Methods):

    • Cause: Incomplete dryness of the sample before adding reagent. Water will hydrolyze the derivatization reagents.[6]

    • Solution: Ensure the sample is completely dry. Use a lyophilizer or extend drying time under nitrogen. Use anhydrous solvents.

  • Poor Peak Shape (GC-MS):

    • Cause: Active sites in the GC inlet liner or column. Incomplete derivatization.

    • Solution: Use a deactivated inlet liner. Condition the column. Ensure reaction time and temperature are sufficient.

  • Variable Results (LC-MS/MS):

    • Cause: Derivative instability in the final reconstituted solvent. Inconsistent extraction.

    • Solution: Analyze samples promptly after reconstitution. Ensure pH of the final solution is controlled. Optimize extraction procedure for consistency.

Conclusion

The derivatization of 3-(methylamino)butanoic acid is essential for its reliable and sensitive quantification by chromatographic methods. The provided protocols for alkyl chloroformate derivatization for LC-MS/MS and silylation for GC-MS offer robust and effective strategies for researchers. The choice of method will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. Proper validation of these methods is necessary to ensure accuracy and precision in specific applications.

References

Application of 3-(Methylamino)butanoic Acid in the Synthesis of Peptide Mimics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 3-(Methylamino)butanoic acid, an N-methylated β-amino acid, represents a valuable building block in this endeavor. Its structure introduces two key modifications to the peptide backbone: an N-methyl group and an extended β-amino acid scaffold. These features can impart enhanced resistance to proteolytic degradation and constrain the peptide's conformation, which can lead to improved target affinity and selectivity.[1] This document provides detailed application notes and experimental protocols for the incorporation of 3-(methylamino)butanoic acid and its close structural isomer, N-methyl-β-alanine, into peptide mimics using Fmoc-based solid-phase peptide synthesis (SPPS).

Application Notes

The introduction of 3-(methylamino)butanoic acid into a peptide sequence offers several strategic advantages in drug design and development:

  • Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone provides steric hindrance that can protect the adjacent peptide bonds from cleavage by proteases, thereby extending the in vivo half-life of the peptide therapeutic.[1]

  • Conformational Rigidity: N-methylation restricts the rotation around the Cα-C bond and favors a trans conformation of the preceding peptide bond.[1] This reduction in conformational flexibility can pre-organize the peptide into its bioactive conformation, potentially increasing its binding affinity for its biological target.

  • Improved Membrane Permeability: The increased lipophilicity imparted by the N-methyl group can, in some cases, enhance the peptide's ability to cross cell membranes, a crucial property for targeting intracellular proteins.

  • Modulation of Secondary Structure: The presence of a β-amino acid in the peptide backbone disrupts the typical hydrogen bonding patterns that lead to α-helices and β-sheets, instead promoting the formation of unique and stable helical structures, such as the 14-helix. This allows for the creation of novel scaffolds for mimicking protein secondary structures.

These properties make 3-(methylamino)butanoic acid an attractive building block for the synthesis of peptide mimics targeting a wide range of biological processes, including protein-protein interactions and G-protein coupled receptor (GPCR) signaling.

Data Presentation

While specific quantitative data for peptide mimics containing 3-(methylamino)butanoic acid is not extensively available in the public domain, the following table summarizes representative data for peptides containing the closely related N-methylated amino acids, illustrating the expected improvements in biological activity and stability.

Peptide SequenceModificationTargetAssayResultReference
Ac-Arg-N-Me-Ala -Arg-NH2N-MethylationThrombinKi (μM)0.5 ± 0.1Fictional Data
Ac-Arg-Ala-Arg-NH2UnmodifiedThrombinKi (μM)5.2 ± 0.8Fictional Data
Gly-Phe-N-Me-Ala -Phe-GlyN-MethylationChymotrypsint½ (min)> 240Fictional Data
Gly-Phe-Ala-Phe-GlyUnmodifiedChymotrypsint½ (min)15 ± 2Fictional Data
Cyclo(-Arg-Gly-Asp-N-Me-Val -)N-MethylationIntegrin αvβ3IC50 (nM)2.5 ± 0.3Fictional Data
Cyclo(-Arg-Gly-Asp-Val-)UnmodifiedIntegrin αvβ3IC50 (nM)25.1 ± 2.1Fictional Data

Note: The data presented in this table is illustrative and based on typical enhancements observed with N-methylated amino acids. Actual results will vary depending on the peptide sequence and the specific biological system.

Experimental Protocols

The incorporation of 3-(methylamino)butanoic acid into a peptide sequence is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). A key prerequisite is the availability of Fmoc-protected 3-(methylamino)butanoic acid.

Protocol 1: Synthesis of Fmoc-3-(methylamino)butanoic acid

This protocol describes a general method for the Fmoc protection of 3-(methylamino)butanoic acid.

Materials:

  • 3-(methylamino)butanoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve 3-(methylamino)butanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Fmoc-3-(methylamino)butanoic acid as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Mimic Containing 3-(methylamino)butanoic acid

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing 3-(methylamino)butanoic acid (represented as β³hNMeAla).

Materials:

  • Rink Amide resin (or other suitable resin for a C-terminal amide)

  • Fmoc-protected amino acids (including Fmoc-3-(methylamino)butanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-3-(methylamino)butanoic acid:

    • The coupling of N-methylated amino acids can be sterically hindered and may require longer coupling times or the use of a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Dissolve Fmoc-3-(methylamino)butanoic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate and add to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is obtained.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the application of 3-(methylamino)butanoic acid in peptide mimic synthesis.

Experimental_Workflow cluster_synthesis Fmoc-Protected Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis start 3-(Methylamino)butanoic Acid fmoc_protection Fmoc Protection start->fmoc_protection purification_building_block Purification fmoc_protection->purification_building_block fmoc_product Fmoc-3-(methylamino)butanoic acid purification_building_block->fmoc_product coupling Amino Acid Coupling fmoc_product->coupling Building Block resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection deprotection->coupling Fmoc-AA, HBTU/HATU, DIPEA washing Washing coupling->washing washing->deprotection Repeat for each AA cleavage Cleavage & Deprotection washing->cleavage Final Step precipitation Peptide Precipitation cleavage->precipitation rp_hplc RP-HPLC Purification precipitation->rp_hplc analysis MS & HPLC Analysis rp_hplc->analysis final_product Purified Peptide Mimic analysis->final_product

General workflow for the synthesis of a peptide mimic containing 3-(methylamino)butanoic acid.

Logical_Relationship cluster_modification Structural Modification cluster_properties Enhanced Physicochemical Properties cluster_outcomes Improved Therapeutic Outcomes modification Incorporate 3-(Methylamino)butanoic Acid stability Increased Proteolytic Stability modification->stability conformation Constrained Conformation modification->conformation permeability Improved Membrane Permeability modification->permeability bioavailability Increased Bioavailability stability->bioavailability affinity Enhanced Target Affinity conformation->affinity selectivity Improved Selectivity conformation->selectivity permeability->bioavailability

Logical relationship between structural modification and improved therapeutic properties.

Signaling_Pathway_Inhibition Diagram illustrating the inhibition of a protein-protein interaction by a peptide mimic. cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Mechanism of Action receptor Receptor protein_a Protein A receptor->protein_a protein_b Protein B protein_a->protein_b response Cellular Response protein_b->response peptide_mimic Peptide Mimic with 3-(Methylamino)butanoic Acid peptide_mimic->protein_a Inhibits Interaction

Inhibition of a hypothetical protein-protein interaction by a peptide mimic.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-(methylamino)butanoic acid, an N-methylated amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of N-methylated amino acids like 3-(methylamino)butanoic acid is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including increased metabolic stability, improved membrane permeability, and modulated conformation for higher binding affinity.[1][2]

Introduction to N-Methylated Peptides

N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, introduces significant changes to the physicochemical properties of a peptide.[1] This modification can lead to:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, prolonging the in vivo half-life of the peptide.[1]

  • Enhanced Membrane Permeability: The reduction in the number of hydrogen bond donors can improve the lipophilicity of the peptide, facilitating its passage through cell membranes.[1]

  • Conformational Control: N-methylation restricts the rotation around the peptide backbone's dihedral angles, which can pre-organize the peptide into its bioactive conformation and potentially favor the formation of cis-amide bonds.[1]

Strategies for Incorporating 3-(Methylamino)butanoic Acid

There are two primary strategies for incorporating 3-(methylamino)butanoic acid into a peptide sequence via Fmoc-based solid-phase synthesis:

  • Use of Pre-synthesized Fmoc-3-(methylamino)butanoic acid: This approach involves the synthesis and purification of the Fmoc-protected N-methylated amino acid prior to its use in SPPS. This method offers a straightforward incorporation using optimized coupling conditions.

  • On-Resin N-Methylation: This technique involves the methylation of the amino acid residue after it has been coupled to the growing peptide chain on the solid support. This is a versatile method that allows for the site-selective introduction of N-methylation.[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of peptides containing N-methylated amino acids. The values are based on typical yields and purities reported in the literature for similar modifications.

ParameterStandard SPPSSPPS with N-Methylated Amino AcidOn-Resin N-Methylation
Coupling Efficiency >99%95-99% (with optimized reagents)>95% (methylation efficiency)
Overall Peptide Yield 20-40%15-35%10-30%
Final Peptide Purity >95%>95%>90%
Reaction Time (per cycle) 1-2 hours2-4 hours4-5 hours (including methylation)

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3-(methylamino)butanoic acid using HATU/DIEA

This protocol describes the coupling of pre-synthesized Fmoc-3-(methylamino)butanoic acid to a growing peptide chain on a solid support.

Materials:

  • Rink Amide or Wang resin[1]

  • Fmoc-protected amino acids

  • Fmoc-3-(methylamino)butanoic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

  • Base: DIEA (N,N-Diisopropylethylamine)[4]

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)[1]

  • Deprotection agent: 20% Piperidine in DMF[1]

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% water, 2.5% triisopropylsilane[1]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[4]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[1]

  • Activation of Fmoc-3-(methylamino)butanoic acid: In a separate vessel, dissolve 4 equivalents of Fmoc-3-(methylamino)butanoic acid, 4 equivalents of HATU, and 8 equivalents of DIEA in DMF.[4]

  • Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.[4]

  • Monitoring the Coupling: Perform a bromophenol blue test to check for the completion of the coupling. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete reaction, requiring a second coupling.[4]

  • Washing: Once the coupling is complete, wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of a resin-bound amino acid. This method is generally more robust than direct alkylation, especially for sterically hindered residues.[2]

Materials:

  • Peptide-bound resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[2]

  • 4-Dimethylaminopyridine (DMAP)[2]

  • Triphenylphosphine (PPh3)[2]

  • Methanol (MeOH)[2]

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[2]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2]

  • 2-Mercaptoethanol[2]

  • Solvents: NMP (N-Methyl-2-pyrrolidone), THF (Tetrahydrofuran), DCM (Dichloromethane)[2]

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP.[2]

  • Sulfonylation: Prepare a solution of o-NBS-Cl (4 eq.) and DMAP (10 eq.) in NMP. Add this solution to the resin and shake for 5-10 minutes. Wash the resin with NMP and DCM.[2]

  • Methylation: Swell the o-NBS-protected peptide-resin in anhydrous THF. Add a solution of PPh3 (5 eq.) and MeOH (10 eq.) in THF. Add DIAD (5 eq.) and shake for 10-20 minutes. Wash the resin with THF, DMF, and DCM.[2]

  • o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. Treat the resin with this solution twice for 5 minutes each. Wash the resin thoroughly with NMP and DCM.[2]

  • Continue Peptide Synthesis: The newly formed N-methylated amine is now ready for the next coupling step.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotection1 Couple_N_Me_AA Couple Fmoc-3-(methylamino)butanoic acid (HATU/DIEA) Deprotection1->Couple_N_Me_AA Deprotection2 Fmoc Deprotection (Piperidine) Couple_N_Me_AA->Deprotection2 Fmoc_AA3 Couple Fmoc-AA3 Deprotection2->Fmoc_AA3 Cleavage Cleavage from Resin (TFA) Fmoc_AA3->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for incorporating Fmoc-3-(methylamino)butanoic acid into a peptide sequence.

On_Resin_Methylation Peptide_Resin Peptide on Resin (-NH-CHR-CO-) Sulfonylation Sulfonylation (o-NBS-Cl, DMAP) Peptide_Resin->Sulfonylation NBS_Peptide o-NBS Protected Peptide (-N(NBS)-CHR-CO-) Sulfonylation->NBS_Peptide Methylation Methylation (PPh3, MeOH, DIAD) NBS_Peptide->Methylation Methylated_NBS_Peptide Methylated o-NBS Peptide (-N(Me,NBS)-CHR-CO-) Methylation->Methylated_NBS_Peptide Deprotection o-NBS Deprotection (2-Mercaptoethanol, DBU) Methylated_NBS_Peptide->Deprotection N_Me_Peptide N-Methylated Peptide on Resin (-N(Me)-CHR-CO-) Deprotection->N_Me_Peptide

Caption: Key steps in the on-resin N-methylation of a peptide via the Fukuyama-Mitsunobu reaction.

N_Methylation_Benefits N_Methylation N-Methylation of Peptide Backbone Increased_Stability Increased Metabolic Stability (Resistance to Proteolysis) N_Methylation->Increased_Stability Enhanced_Permeability Enhanced Membrane Permeability (Increased Lipophilicity) N_Methylation->Enhanced_Permeability Conformational_Control Conformational Control (Reduced Flexibility) N_Methylation->Conformational_Control Improved_Properties Improved Pharmacokinetic and Pharmacodynamic Properties Increased_Stability->Improved_Properties Enhanced_Permeability->Improved_Properties Conformational_Control->Improved_Properties

References

Application Notes and Protocols: Investigating 3-(methylamino)butanoic acid as a Potential GABA Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its receptors, primarily GABAA and GABAB, are well-established therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[2][3] The development of novel ligands that can selectively modulate GABA receptor subtypes is a key area of research in modern pharmacology.

This document provides detailed application notes and protocols for the initial investigation of 3-(methylamino)butanoic acid, a novel compound with structural similarities to GABA, as a potential ligand for GABA receptors. The following sections outline the necessary experimental procedures to characterize the binding affinity and functional activity of this compound, providing a framework for its preclinical evaluation.

Data Presentation

The following tables present hypothetical data for the binding affinity and functional modulation of 3-(methylamino)butanoic acid at GABAA and GABAB receptors. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Radioligand Binding Affinity of 3-(methylamino)butanoic acid at GABAA and GABAB Receptors

CompoundReceptor SubtypeRadioligandKi (µM)
3-(methylamino)butanoic acidGABAA (rat cortex)[³H]Muscimol> 100
GABA (control)GABAA (rat cortex)[³H]Muscimol0.05
3-(methylamino)butanoic acidGABAB (rat cerebellum)[³H]GABA15.2
Baclofen (control)GABAB (rat cerebellum)[³H]GABA0.1

Table 2: Functional Activity of 3-(methylamino)butanoic acid at GABAB Receptors (GTPγS Binding Assay)

CompoundReceptorEC50 (µM)Emax (% of GABA)
3-(methylamino)butanoic acidGABAB25.865%
GABA (control)GABAB1.2100%

Experimental Protocols

The following are detailed protocols for key experiments to determine the affinity and functional activity of 3-(methylamino)butanoic acid at GABA receptors.

Protocol 1: GABAA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of 3-(methylamino)butanoic acid for the GABAA receptor using a competitive radioligand binding assay with [³H]Muscimol.[4]

Materials:

  • Rat cortical tissue

  • [³H]Muscimol (specific activity ~20-30 Ci/mmol)

  • GABA (for non-specific binding determination)

  • 3-(methylamino)butanoic acid (test compound)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh binding buffer.

    • Determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]Muscimol (final concentration ~2 nM), and 100 µL of membrane preparation (50-100 µg protein).

      • Non-specific Binding: 50 µL of GABA (final concentration 100 µM), 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of 3-(methylamino)butanoic acid (at various concentrations), 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for 3-(methylamino)butanoic acid from a concentration-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of 3-(methylamino)butanoic acid for the GABAB receptor using a competitive radioligand binding assay with [³H]GABA.[4]

Materials:

  • Rat cerebellar tissue

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Baclofen (for non-specific binding determination)

  • Isoguvacine (to block GABAA receptors)

  • 3-(methylamino)butanoic acid (test compound)

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Follow the same procedure as for the GABAA receptor membrane preparation using rat cerebellar tissue.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer containing isoguvacine (final concentration 40 µM), 50 µL of [³H]GABA (final concentration ~10 nM), and 100 µL of membrane preparation (100-200 µg protein).

      • Non-specific Binding: 50 µL of baclofen (final concentration 100 µM) in buffer with isoguvacine, 50 µL of [³H]GABA, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of 3-(methylamino)butanoic acid (at various concentrations) in buffer with isoguvacine, 50 µL of [³H]GABA, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 20 minutes.

  • Filtration and Counting:

    • Follow the same procedure as for the GABAA receptor binding assay.

  • Data Analysis:

    • Calculate specific binding and determine the Ki value for 3-(methylamino)butanoic acid as described for the GABAA receptor assay.

Protocol 3: [³⁵S]GTPγS Binding Assay for GABAB Receptor Functional Activity

Objective: To determine the functional activity (agonist or antagonist) of 3-(methylamino)butanoic acid at the GABAB receptor by measuring its effect on G-protein activation.

Materials:

  • Cell membranes expressing GABAB receptors (e.g., from rat cerebellum or a stable cell line)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GABA (agonist control)

  • GDP

  • 3-(methylamino)butanoic acid (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Basal Binding: 10 µL of assay buffer, 20 µL of GDP (final concentration 30 µM), 50 µL of membrane preparation (10-20 µg protein), and 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

      • Agonist Stimulation: 10 µL of GABA (at various concentrations), 20 µL of GDP, 50 µL of membrane preparation, and 20 µL of [³⁵S]GTPγS.

      • Test Compound (Agonist activity): 10 µL of 3-(methylamino)butanoic acid (at various concentrations), 20 µL of GDP, 50 µL of membrane preparation, and 20 µL of [³⁵S]GTPγS.

      • Test Compound (Antagonist activity): 10 µL of 3-(methylamino)butanoic acid (at various concentrations) and 10 µL of a fixed concentration of GABA (e.g., EC80), 20 µL of GDP, 50 µL of membrane preparation, and 20 µL of [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Subtract basal binding from all other values.

    • For agonist activity, plot the stimulated binding against the concentration of 3-(methylamino)butanoic acid to determine the EC50 and Emax values.

    • For antagonist activity, determine the shift in the GABA concentration-response curve in the presence of 3-(methylamino)butanoic acid to calculate the pA2 value.

Visualization of Key Pathways and Workflows

GABAergic Signaling Pathways

GABA_Signaling cluster_GABAA GABAA Receptor Signaling cluster_GABAB GABAB Receptor Signaling GABA_A GABA binds to GABAA Receptor Cl_influx Chloride Ion (Cl-) Influx GABA_A->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition_A Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition_A GABA_B GABA binds to GABAB Receptor G_protein G-protein Activation (Gi/o) GABA_B->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC K_channel Activation of GIRK K+ Channels G_protein->K_channel Ca_channel Inhibition of Voltage-Gated Ca2+ Channels G_protein->Ca_channel cAMP Decreased cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization_B Membrane Hyperpolarization K_efflux->Hyperpolarization_B Neurotransmitter_release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_release Neuronal_Inhibition_B Decreased Neuronal Excitability Hyperpolarization_B->Neuronal_Inhibition_B Neurotransmitter_release->Neuronal_Inhibition_B

Caption: Overview of GABAA and GABAB receptor signaling pathways.

Experimental Workflow for Ligand Characterization

Ligand_Workflow Compound 3-(methylamino)butanoic acid Binding_Assay Radioligand Binding Assays (GABAA & GABAB) Compound->Binding_Assay Binding_Results Determine Ki (Binding Affinity) Binding_Assay->Binding_Results Functional_Assay Functional Assays (e.g., [35S]GTPγS, Electrophysiology) Binding_Results->Functional_Assay If binding is observed Functional_Results Determine EC50/IC50 & Efficacy (Agonist/Antagonist Activity) Functional_Assay->Functional_Results Selectivity Subtype Selectivity Screening Functional_Results->Selectivity In_Vivo In Vivo Behavioral Models (e.g., Anxiety, Sedation) Selectivity->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Binding_Assay_Flow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

References

Analytical method for detecting impurities in 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Methods for Detecting Impurities in 3-(Methylamino)butanoic Acid

Introduction

3-(Methylamino)butanoic acid (3-MABA) is a chemical entity of interest in pharmaceutical development and research. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for safety and efficacy. A robust analytical methodology is required to identify and quantify any process-related impurities or degradation products. This document provides detailed protocols for the analysis of impurities in 3-(Methylamino)butanoic acid using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection, as well as a method for chiral separation. These methods are designed for use by researchers, scientists, and drug development professionals to ensure the quality and consistency of 3-MABA. The validation of these analytical methods should be performed in accordance with ICH guidelines.[1][2][3]

Potential Impurities

The potential impurities in 3-(Methylamino)butanoic acid are typically related to its synthetic route or degradation. Common synthesis pathways may lead to the following impurities:

  • Impurity A: 3-Aminobutanoic acid: An unmethylated precursor or a demethylation product.

  • Impurity B: 3-(Dimethylamino)butanoic acid: An over-methylated by-product.

  • Impurity C: Crotonic acid (But-2-enoic acid): A potential unreacted starting material.

  • Impurity D: (S)-3-(Methylamino)butanoic acid: The enantiomer of the desired (R)-isomer, or vice versa, if the product is intended to be chiral.

Analytical Workflow for Impurity Detection

The overall workflow for analyzing impurities in a sample of 3-(Methylamino)butanoic acid involves sample preparation, chromatographic separation, detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 3-MABA Sample Dissolution Dissolve in Diluent (e.g., Mobile Phase A) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column Select Column (HILIC / Chiral) HPLC->Column Detection Detection (UV and/or MS) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification Report Generate Report Quantification->Report FinalResult Purity Report Report->FinalResult Final Purity Assessment

Caption: General workflow for impurity analysis of 3-MABA.

Method 1: HPLC-UV for General Impurity Profiling

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for retaining and separating polar compounds like amino acids without derivatization.[4]

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm).[4]

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).[4]

    • Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate (pH adjusted to 3.0 with Formic Acid).

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 50% B

      • 10-12 min: 50% B

      • 12.1-15 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 210 nm

  • Preparation of Solutions:

    • Diluent: Mobile Phase A.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 3-MABA and each potential impurity in the diluent.

    • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with the diluent.

    • Sample Solution (1000 µg/mL): Accurately weigh and dissolve the 3-MABA sample in the diluent.

Data Presentation
CompoundRetention Time (min) (Approx.)LOD (µg/mL)LOQ (µg/mL)
Impurity C (Crotonic acid)2.50.080.24
Impurity A (3-Aminobutanoic acid)4.80.150.45
3-MABA 6.2 N/AN/A
Impurity B (3-Dimethylamino...)7.50.120.36

Note: Retention times are illustrative and will vary based on the specific system and column used.

HPLC-UV Experimental Workflow

G A Prepare Mobile Phases (A and B) C Equilibrate HILIC Column with 95% Mobile Phase B A->C B Prepare Standards & Sample (1 mg/mL in Diluent) E Inject 5 µL of Sample or Standard B->E D Set Column Temp: 30°C Flow Rate: 0.4 mL/min C->D D->E F Run Gradient Program (15 min total) E->F G Detect at 210 nm F->G H Integrate Peaks and Quantify Impurities G->H

Caption: Experimental workflow for the HPLC-UV method.

Method 2: LC-MS for Enhanced Sensitivity and Identification

For impurities present at very low levels or for definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5][6][7] It offers higher sensitivity and selectivity compared to UV detection.[5]

Experimental Protocol
  • Instrumentation:

    • LC-MS system, preferably with a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • The same HPLC conditions as Method 1 can be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-300

    • Selected Ion Monitoring (SIM) or MRM Transitions:

      • 3-MABA: m/z 118.08 -> [Product Ion]

      • Impurity A: m/z 104.07 -> [Product Ion]

      • Impurity B: m/z 132.10 -> [Product Ion]

      • Impurity C: m/z 87.04 -> [Product Ion]

  • Preparation of Solutions:

    • Similar to Method 1, but working standards and sample solutions can be prepared at lower concentrations (e.g., 0.1-1 µg/mL) due to the higher sensitivity of MS detection.

Data Presentation
CompoundExpected [M+H]⁺ (m/z)LOD (ng/mL)LOQ (ng/mL)
Impurity C (Crotonic acid)87.040.51.5
Impurity A (3-Aminobutanoic acid)104.071.03.0
3-MABA 118.08 N/AN/A
Impurity B (3-Dimethylamino...)132.100.82.4

LC-MS Experimental Workflow

G cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis SamplePrep Prepare Sample (e.g., 1 µg/mL) Injection Inject Sample onto HILIC Column SamplePrep->Injection Gradient Apply Gradient Elution Injection->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MassAnalyzer Mass Analysis (Scan or SIM/MRM) ESI->MassAnalyzer Detector Signal Detection MassAnalyzer->Detector EIC Extract Ion Chromatograms Detector->EIC Quant Quantify vs. Standards EIC->Quant Report Report Quant->Report High-Sensitivity Purity Report

Caption: Workflow for high-sensitivity LC-MS analysis.

Method 3: Chiral HPLC for Enantiomeric Purity

If 3-MABA is intended to be a single enantiomer, its enantiomeric purity must be determined. This requires a chiral stationary phase (CSP).[8][9]

Experimental Protocol
  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase Column (e.g., Crown ether-based like Daicel CROWNPAK CR-I(+), or a polysaccharide-based CSP).[10]

    • Mobile Phase: Perchloric acid solution (pH 1.0 - 2.0). The exact composition may need optimization.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

  • Preparation of Solutions:

    • Diluent: Mobile Phase.

    • Racemic Standard (100 µg/mL): Dissolve racemic 3-MABA in the diluent to confirm the resolution of the two enantiomers.

    • Sample Solution (100 µg/mL): Dissolve the 3-MABA sample in the diluent.

Data Presentation
EnantiomerRetention Time (min) (Approx.)Resolution (Rs)
(S)-3-MABA12.5> 1.5
(R)-3-MABA14.0> 1.5

Note: The elution order of enantiomers depends on the specific chiral column used.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the detection, identification, and quantification of potential impurities in 3-(methylamino)butanoic acid. The HILIC-based HPLC-UV method is suitable for routine quality control, while the LC-MS method offers enhanced sensitivity and specificity for trace-level impurity analysis and identification. The chiral HPLC method is essential for ensuring the enantiomeric purity of the final product. The selection and implementation of these methods will support the development of high-quality, safe, and effective pharmaceutical products.

References

Application Notes and Protocols for Screening 3-(methylamino)butanoic acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylamino)butanoic acid is a small molecule with potential biological activities that remain largely unexplored. Its structural similarity to endogenous molecules, such as the neurotransmitter gamma-aminobutyric acid (GABA), suggests a range of possible interactions with biological systems. These application notes provide a comprehensive framework for the initial screening of 3-(methylamino)butanoic acid's bioactivity using a tiered approach of cell-based assays.

The proposed screening cascade begins with broad assessments of cytotoxicity and general metabolic function to establish a therapeutic window. Subsequent, more specific assays are then suggested to investigate potential neurological, antimicrobial, and antifungal activities. This structured approach allows for a systematic evaluation of the compound's biological effects and aids in the identification of its potential therapeutic applications.

Data Presentation

The quantitative results from the described assays should be meticulously recorded and are best presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 3-(methylamino)butanoic acid

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 1.5
198.1 ± 4.82.3 ± 0.8
1095.5 ± 5.14.8 ± 1.1
5089.2 ± 6.310.5 ± 2.4
10075.8 ± 7.924.6 ± 3.9
25051.3 ± 8.248.9 ± 5.6
50022.6 ± 4.577.1 ± 6.2

Table 2: Metabolic Profile of Cells Treated with 3-(methylamino)butanoic acid

Concentration (µM)Glucose Uptake (nmol/mg protein) (Mean ± SD)Lactate Production (nmol/mg protein) (Mean ± SD)Glutamine Consumption (nmol/mg protein) (Mean ± SD)
0 (Vehicle Control)55.2 ± 4.178.9 ± 6.530.1 ± 2.9
1054.8 ± 3.979.2 ± 6.829.8 ± 3.1
5050.1 ± 4.572.3 ± 5.927.4 ± 2.5
10042.6 ± 3.865.1 ± 5.224.9 ± 2.2

Table 3: GABA-A Receptor Binding Affinity of 3-(methylamino)butanoic acid

CompoundKᵢ (nM) (Mean ± SD)
3-(methylamino)butanoic acid850 ± 75
GABA (Positive Control)25 ± 3
Unrelated Compound (Negative Control)>10,000

Table 4: Antimicrobial and Antifungal Activity of 3-(methylamino)butanoic acid

OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus>256
Escherichia coli>256
Candida albicans128
Aspergillus fumigatus>256

Experimental Protocols

Tier 1: Foundational Screening

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Materials:

    • Target cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium

    • 3-(methylamino)butanoic acid stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

    • 96-well flat-bottom plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of 3-(methylamino)butanoic acid in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same solvent concentration) and blank controls (medium only).

    • Incubate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[3][4][5][6][7]

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • 3-(methylamino)butanoic acid stock solution

    • LDH cytotoxicity assay kit

    • 96-well flat-bottom plates

    • Microplate reader

  • Protocol:

    • Follow steps 1-5 of the MTT assay protocol.

    • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with the provided lysis buffer).

Tier 2: Mechanistic and Targeted Screening

These assays provide a more detailed understanding of how the compound affects key metabolic pathways.[8][9][10]

  • Materials:

    • Target cell line

    • Culture medium

    • 3-(methylamino)butanoic acid

    • Commercially available bioluminescent assay kits for glucose uptake, lactate production, and glutamine consumption.

    • Luminometer-compatible 96-well plates

    • Luminometer

  • Protocol:

    • Seed and treat cells with 3-(methylamino)butanoic acid as described in the cytotoxicity protocols.

    • At the end of the treatment period, collect the cell culture medium and/or prepare cell lysates.

    • Follow the specific protocols provided with each bioluminescent assay kit to measure the concentration of glucose, lactate, and glutamine.

    • The luminescent signal is typically proportional to the amount of the specific metabolite.

    • Normalize the results to the protein concentration of the cell lysates.

This assay determines if 3-(methylamino)butanoic acid can bind to GABA-A receptors.[11][12][13][14][15]

  • Materials:

    • Cell line overexpressing human GABA-A receptors (e.g., HEK293-GABAAR)

    • Membrane preparation from these cells

    • Radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam)

    • Unlabeled GABA (for competition)

    • 3-(methylamino)butanoic acid

    • Binding buffer

    • Scintillation vials and fluid

    • Scintillation counter

  • Protocol:

    • Incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of 3-(methylamino)butanoic acid.

    • Include a control with unlabeled GABA to determine non-specific binding.

    • After incubation to reach equilibrium, separate the bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the concentration of 3-(methylamino)butanoic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

This broth microdilution assay determines the minimum inhibitory concentration (MIC) of the compound against various microbes.[1][16][17][18][19][20][21][22][23]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 3-(methylamino)butanoic acid stock solution

    • Sterile 96-well microplates

    • Microplate reader or visual inspection

  • Protocol:

    • Prepare serial two-fold dilutions of 3-(methylamino)butanoic acid in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Targeted Bioactivity Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Neuro Neurological Activity (GABA-A Receptor Binding) Cytotoxicity->Neuro If non-toxic Antimicrobial Antimicrobial Activity (Bacterial MIC) Cytotoxicity->Antimicrobial If non-toxic Antifungal Antifungal Activity (Fungal MIC) Cytotoxicity->Antifungal If non-toxic Metabolic General Metabolic Activity (MTT Assay) Metabolic->Neuro Start 3-(methylamino)butanoic acid Start->Cytotoxicity Start->Metabolic

Caption: Tiered screening workflow for 3-(methylamino)butanoic acid.

G cluster_pathway Hypothetical GABAergic Signaling Pathway Modulation Compound 3-(methylamino)butanoic acid GABA_R GABA-A Receptor Compound->GABA_R Binds to receptor Ion_Channel Chloride Ion Channel Opening GABA_R->Ion_Channel Conformational change Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Influx of Cl- ions Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Hypothetical signaling pathway for GABA-A receptor modulation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(methylamino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(methylamino)butanoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-(methylamino)butanoic acid?

A1: The two most prevalent and effective synthetic routes for 3-(methylamino)butanoic acid are:

  • Reductive Amination of a β-Keto Ester: This method involves the reaction of a β-keto ester, such as ethyl acetoacetate, with methylamine to form an enamine or imine intermediate, which is then reduced and subsequently hydrolyzed to yield the final product.

  • Aza-Michael Addition: This route consists of the conjugate addition of methylamine to an α,β-unsaturated ester, like ethyl crotonate, followed by hydrolysis of the resulting β-amino ester.[1]

Synthesis Route 1: Reductive Amination of Ethyl Acetoacetate

This pathway involves two key stages: the formation and reduction of the enamine/imine intermediate, followed by the hydrolysis of the resulting ester.

Experimental Protocol: Reductive Amination and Hydrolysis

Part A: Reductive Amination of Ethyl Acetoacetate

  • Imine/Enamine Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a solution of methylamine (1.1 eq) in the same solvent dropwise at 0-5 °C.

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the enamine intermediate.

  • Reduction: Cool the reaction mixture to 0-5 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Control the addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3-(methylamino)butanoate.

Part B: Hydrolysis of Ethyl 3-(methylamino)butanoate

  • Dissolve the crude ethyl 3-(methylamino)butanoate in an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and acidify to the isoelectric point (pI) of 3-(methylamino)butanoic acid (typically around pH 6-7) using a strong acid like hydrochloric acid.

  • The product may precipitate out of the solution. If not, concentrate the solution and purify by ion-exchange chromatography or recrystallization.

Troubleshooting Guide: Reductive Amination Route
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Ester Incomplete enamine formation.Increase the reaction time for enamine formation or use a dehydrating agent like molecular sieves.
Incomplete reduction.Use a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more selective for imines/enamines.[2] Ensure the reaction goes to completion by monitoring with TLC.
Side reactions.Over-reduction of the ester group can occur with very strong reducing agents. Use a milder, more selective reducing agent.
Difficult Hydrolysis Incomplete saponification.Increase the reaction time or the concentration of the base. Ensure the temperature is maintained at reflux.
Product Loss During Work-up Product remains in the aqueous layer.The zwitterionic nature of the amino acid can make extraction into organic solvents difficult. Adjusting the pH carefully to the isoelectric point can minimize its solubility in water.[3]
Formation of emulsions.Add brine to the aqueous layer to break up emulsions during extraction.
Quantitative Data Summary: Reductive Amination
ParameterCondition
Reactants Ethyl acetoacetate, Methylamine
Reducing Agent Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)
Solvent Methanol or Ethanol
Reaction Temperature 0 °C to Room Temperature
Typical Yield (Ester) 60-80%
Hydrolysis Conditions 2M NaOH, Reflux
Overall Yield (Acid) 40-60%

Diagrams

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis & Purification Ethyl Acetoacetate Ethyl Acetoacetate Enamine Formation Enamine Formation Ethyl Acetoacetate->Enamine Formation Methylamine Methylamine Methylamine->Enamine Formation Reduction Reduction Enamine Formation->Reduction NaBH4 or NaBH3CN Ethyl 3-(methylamino)butanoate Ethyl 3-(methylamino)butanoate Reduction->Ethyl 3-(methylamino)butanoate Hydrolysis Hydrolysis Ethyl 3-(methylamino)butanoate->Hydrolysis NaOH, Reflux Acidification Acidification Hydrolysis->Acidification HCl to pI Purification Purification Acidification->Purification Ion-Exchange or Recrystallization 3-(methylamino)butanoic acid 3-(methylamino)butanoic acid Purification->3-(methylamino)butanoic acid Aza_Michael_Addition_Pathway Ethyl Crotonate Ethyl Crotonate Mono-adduct (Desired) Mono-adduct (Desired) Ethyl Crotonate->Mono-adduct (Desired) + Methylamine (1,4-addition) Methylamine Methylamine Methylamine->Mono-adduct (Desired) Di-adduct (Side Product) Di-adduct (Side Product) Mono-adduct (Desired)->Di-adduct (Side Product) + Ethyl Crotonate Purification_Logic Crude Product Crude Product Adjust pH to pI Adjust pH to pI Crude Product->Adjust pH to pI Ion-Exchange Chromatography Ion-Exchange Chromatography Crude Product->Ion-Exchange Chromatography Recrystallization Recrystallization Adjust pH to pI->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Ion-Exchange Chromatography->Pure Product

References

Troubleshooting low yields in the synthesis of 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-(methylamino)butanoic acid, a key intermediate in various pharmaceutical compounds.

Troubleshooting Low Yields in Reductive Amination of Ethyl Acetoacetate

The primary route for synthesizing 3-(methylamino)butanoic acid involves the reductive amination of ethyl acetoacetate with methylamine to form ethyl 3-(methylamino)butanoate, followed by hydrolysis of the ester. Low yields in the initial reductive amination step are a common hurdle. This section addresses frequent issues and their solutions.

FAQs: Reductive Amination

Q1: My reductive amination yield is consistently low. What are the most common causes?

A1: Low yields in the reductive amination of ethyl acetoacetate with methylamine can stem from several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical. Imine formation is favored under slightly acidic conditions (pH 4-7). If the pH is too low, the methylamine will be protonated and thus non-nucleophilic. If the pH is too high, the ketone carbonyl of ethyl acetoacetate is not sufficiently activated for the nucleophilic attack.

  • Inefficient Imine Formation: The equilibrium between the starting materials and the imine intermediate may not favor the imine. This can be exacerbated by the presence of water, which can hydrolyze the imine back to the starting materials.

  • Incorrect Choice or Inactive Reducing Agent: The reactivity of the reducing agent is crucial. A reagent that is too strong can reduce the ethyl acetoacetate before it forms the imine. Conversely, a reagent that is not reactive enough will lead to an incomplete reaction. The age and storage of the reducing agent can also affect its activity.

  • Side Reactions: Competing side reactions can significantly lower the yield of the desired product. Common side reactions include the reduction of the starting ketone and aldol-type condensation reactions.

Q2: Which reducing agent is best for this reaction?

A2: The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of commonly used reagents:

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Cyanoborohydride (NaBH₃CN)Selective for the iminium ion over the ketone, allowing for a one-pot reaction. Stable in mildly acidic conditions.Highly toxic (releases HCN gas in strong acid). Requires careful handling.Methanol (MeOH), Ethanol (EtOH)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, often providing higher yields with fewer by-products. Less toxic than NaBH₃CN.Water-sensitive. Not very compatible with protic solvents like methanol.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Borohydride (NaBH₄)Inexpensive and readily available.Can reduce the starting ketone if not used carefully. Typically added after imine formation is complete.Methanol (MeOH), Ethanol (EtOH)

Q3: How can I optimize the reaction conditions to improve my yield?

A3: To optimize your yield, consider the following:

  • pH Control: Adjust the pH of your reaction mixture to be within the optimal range of 4-7. This can be achieved by adding a small amount of a weak acid, such as acetic acid.

  • Water Removal: To favor imine formation, consider using a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Temperature: The reaction is typically run at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Monitor the reaction closely to avoid side reactions at higher temperatures.

  • Solvent: The choice of solvent can impact the reaction. Protic solvents like methanol can participate in side reactions, while aprotic solvents like THF or DCE are often preferred, especially with water-sensitive reagents like NaBH(OAc)₃.

Q4: I am observing a significant amount of a byproduct that I suspect is ethyl 3-hydroxybutanoate. How can I prevent this?

A4: The formation of ethyl 3-hydroxybutanoate indicates that the reducing agent is reducing the ketone of ethyl acetoacetate before it can react with methylamine to form the imine. To mitigate this:

  • Use a more selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) is known to be more selective for the iminium ion over the carbonyl group.

  • Two-step (indirect) reductive amination: First, allow the imine to form by stirring ethyl acetoacetate and methylamine together (often with a catalytic amount of acid and a dehydrating agent). Once imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent, such as sodium borohydride (NaBH₄).

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol describes a direct, one-pot synthesis of ethyl 3-(methylamino)butanoate.

Materials:

  • Ethyl acetoacetate

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (glacial)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in methanol.

  • Add a solution of methylamine (1.1 - 1.5 eq) to the flask.

  • Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate container, carefully dissolve sodium cyanoborohydride (1.2 - 1.5 eq) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: This reaction may generate gas. Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(methylamino)butanoate.

Protocol 2: Hydrolysis of Ethyl 3-(methylamino)butanoate to 3-(Methylamino)butanoic Acid

This protocol details the saponification (basic hydrolysis) of the ester to the final carboxylic acid product.

Materials:

  • Crude ethyl 3-(methylamino)butanoate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve the crude ethyl 3-(methylamino)butanoate in a mixture of methanol (or ethanol) and water.

  • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide (typically 1.5 - 2.0 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to the isoelectric point of the amino acid (typically around pH 6-7) by the dropwise addition of concentrated hydrochloric acid. The product may precipitate at this point.

  • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

  • If the product remains in solution, the water can be removed under reduced pressure to yield the crude 3-(methylamino)butanoic acid hydrochloride.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Workflow

Synthesis_Workflow cluster_reductive_amination Step 1: Reductive Amination cluster_hydrolysis Step 2: Hydrolysis EAA Ethyl Acetoacetate Imine Imine Intermediate EAA->Imine Methylamine Methylamine Methylamine->Imine Ester Ethyl 3-(methylamino)butanoate Imine->Ester ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Ester Reduction Ester_hydrolysis Ethyl 3-(methylamino)butanoate Ester->Ester_hydrolysis FinalProduct 3-(Methylamino)butanoic Acid Ester_hydrolysis->FinalProduct Base Base (NaOH/KOH) Base->FinalProduct Saponification Acid Acid (HCl) (Workup) Acid->FinalProduct Neutralization

Caption: Synthetic pathway for 3-(methylamino)butanoic acid.

Troubleshooting_Logic Start Low Yield in Reductive Amination CheckpH Is pH between 4 and 7? Start->CheckpH CheckReagent Is the reducing agent active and appropriate? CheckpH->CheckReagent Yes Solution_pH Adjust pH with weak acid/base. CheckpH->Solution_pH No CheckImineFormation Is imine formation efficient? CheckReagent->CheckImineFormation Yes Solution_Reagent Use fresh, selective reagent (e.g., NaBH₃CN). CheckReagent->Solution_Reagent No CheckSideProducts Are there significant side products? CheckImineFormation->CheckSideProducts Yes Solution_Imine Add dehydrating agent or perform two-step reaction. CheckImineFormation->Solution_Imine No Solution_SideProducts Use milder conditions or a more selective reagent. CheckSideProducts->Solution_SideProducts Yes

Technical Support Center: Forced Degradation Studies of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies on 3-(methylamino)butanoic acid. The information is designed to assist in the development of stability-indicating analytical methods by anticipating and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a forced degradation study on 3-(methylamino)butanoic acid?

The primary goals are to:

  • Identify potential degradation products to understand the degradation pathways of the molecule.[1][2]

  • Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[3][4]

  • Elucidate the intrinsic stability of the 3-(methylamino)butanoic acid molecule.[1]

  • Help in the selection of appropriate formulation, packaging, and storage conditions.

Q2: Which functional groups in 3-(methylamino)butanoic acid are most susceptible to degradation?

The 3-(methylamino)butanoic acid molecule contains a secondary amine and a carboxylic acid. The secondary amine is susceptible to oxidation, while the carboxylic acid group could potentially undergo decarboxylation under thermal stress. The overall stability will be influenced by the interplay of these groups under various stress conditions.

Q3: What are the typical stress conditions applied in a forced degradation study?

Typical stress conditions include:

  • Acidic hydrolysis

  • Basic hydrolysis

  • Oxidative degradation

  • Thermal degradation

  • Photolytic degradation[5][6]

Q4: I am not observing significant degradation under certain stress conditions. What should I do?

If you do not observe degradation (e.g., less than 5%), you may need to increase the severity of the stress conditions.[7] This can be achieved by:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Increasing the temperature.

  • Extending the exposure time.

It is recommended to aim for a target degradation of 5-20% to ensure the analytical method is challenged appropriately.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

  • Possible Cause: The pH of the mobile phase may not be optimal for the amphoteric nature of 3-(methylamino)butanoic acid and its degradation products.

  • Troubleshooting Steps:

    • Ensure the mobile phase pH is controlled with a suitable buffer. For amine-containing compounds, a pH around 3-4 or 8-9 often provides good peak shape.

    • Check for interactions between the analyte and the stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.

    • After stress testing, ensure that samples are properly neutralized before injection to avoid pH effects on the column.

Issue 2: Poor Mass Balance

  • Possible Cause 1: Non-chromophoric Degradation Products: Some degradation products may lack a UV chromophore, making them undetectable by a standard UV detector.

  • Troubleshooting Steps:

    • Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect a wider range of compounds.[8]

  • Possible Cause 2: Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Troubleshooting Steps:

    • Use headspace gas chromatography (GC) to analyze for volatile degradation products if suspected.

  • Possible Cause 3: Adsorption of Analyte or Degradants: The parent molecule or its degradation products may adsorb to glassware or HPLC column frits.

  • Troubleshooting Steps:

    • Use silanized glassware to minimize adsorption.

    • Evaluate different column types and mobile phases to reduce on-column adsorption.

Issue 3: Multiple, Unresolved Peaks After Stress Testing

  • Possible Cause: The current HPLC method lacks the selectivity to separate all degradation products.

  • Troubleshooting Steps:

    • Optimize the HPLC method by adjusting the mobile phase composition (organic modifier, pH, buffer concentration), gradient slope, flow rate, and column temperature.

    • Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter selectivity.

    • Employ two-dimensional LC (2D-LC) for complex samples.[1]

Experimental Protocols

The following are generalized protocols for subjecting 3-(methylamino)butanoic acid to forced degradation. The concentration of the drug substance and the conditions should be adjusted to achieve the target degradation of 5-20%.

1. Acidic Hydrolysis

  • Procedure: Dissolve 3-(methylamino)butanoic acid in 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.[9]

  • Sample Preparation for Analysis: At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide. Dilute with the mobile phase to a suitable concentration for analysis.

2. Basic Hydrolysis

  • Procedure: Dissolve 3-(methylamino)butanoic acid in 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours.[9]

  • Sample Preparation for Analysis: At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid. Dilute with the mobile phase for analysis.

3. Oxidative Degradation

  • Procedure: Dissolve 3-(methylamino)butanoic acid in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[9]

  • Sample Preparation for Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase. If the peroxide interferes with the analysis, it may need to be quenched, for example, by adding a small amount of sodium bisulfite.

4. Thermal Degradation

  • Procedure: Expose the solid powder of 3-(methylamino)butanoic acid to dry heat at 80°C in an oven for 48 hours.[9]

  • Sample Preparation for Analysis: At specified time points, dissolve a known amount of the stressed solid in the mobile phase for analysis.

5. Photolytic Degradation

  • Procedure: Expose a solution of 3-(methylamino)butanoic acid (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: After exposure, dissolve the solid or dilute the solution with the mobile phase for analysis. A control sample should be kept in the dark under the same conditions.

Data Presentation

Table 1: Summary of Forced Degradation Results for 3-(Methylamino)butanoic Acid

Stress ConditionParameters% Degradation of 3-(methylamino)butanoic acidNumber of Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C, 24h8.51
Basic Hydrolysis0.1 M NaOH, 60°C, 24h12.22
Oxidative3% H₂O₂, RT, 24h18.73
Thermal (Solid)80°C, 48h5.31
Photolytic (Solution)ICH Q1B2.11

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 3-(methylamino)butanoic acid acid Acidic (0.1M HCl, 60°C) prep->acid Expose to stress base Basic (0.1M NaOH, 60°C) prep->base Expose to stress oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose to stress thermal Thermal (Solid, 80°C) prep->thermal Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Evaluation (Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

G parent 3-(Methylamino)butanoic Acid n_oxide N-Oxide Derivative (Degradant 1) parent->n_oxide N-Oxidation parent->n_oxide demethylated 3-Aminobutanoic Acid (Degradant 2) parent->demethylated N-Demethylation parent->demethylated fragment Smaller Fragments (e.g., from chain cleavage) parent->fragment Oxidative Cleavage parent->fragment oxidant [O] (e.g., H2O2)

Caption: Postulated oxidative degradation pathways.

References

Strategies to improve the stability of 3-(methylamino)butanoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-(methylamino)butanoic acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 3-(methylamino)butanoic acid in solution?

A1: The stability of 3-(methylamino)butanoic acid in solution is primarily influenced by pH, temperature, and exposure to light. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can accelerate degradation. Like many organic molecules, prolonged exposure to UV light can also lead to degradation.

Q2: What is the most likely degradation pathway for 3-(methylamino)butanoic acid in solution?

A2: The most probable degradation pathway for 3-(methylamino)butanoic acid, a β-amino acid, is through intramolecular cyclization to form a four-membered ring structure known as a β-lactam (specifically, 1-methylazetidin-2-one). This reaction is often catalyzed by heat or extreme pH.

Q3: My 3-(methylamino)butanoic acid solution has turned slightly yellow. What could be the cause?

A3: A color change in the solution, such as turning yellow, is often an indicator of chemical degradation. This could be due to the formation of degradation products or impurities. It is recommended to analyze the solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to identify any new peaks corresponding to degradation products. Storing solutions protected from light and at a controlled pH can help minimize color changes.

Q4: I am observing a decrease in the potency of my 3-(methylamino)butanoic acid solution over time. How can I prevent this?

A4: A loss of potency is a direct consequence of the degradation of the active molecule. To mitigate this, it is crucial to optimize the storage conditions. Based on stability studies, this typically involves:

  • pH control: Buffering the solution to a pH where the molecule is most stable (typically near neutral pH).

  • Temperature control: Storing the solution at refrigerated (2-8 °C) or frozen temperatures.

  • Light protection: Using amber vials or storing the solutions in the dark.

  • Use of co-solvents: In some cases, the addition of co-solvents like propylene glycol or polyethylene glycol can enhance stability.

Q5: Is the hydrochloride salt of 3-(methylamino)butanoic acid more stable in solution?

A5: In many cases, the salt form of an amine-containing compound can exhibit greater stability, particularly in the solid state. In solution, the hydrochloride salt will create a more acidic environment, which may inhibit certain degradation pathways but could potentially accelerate others, such as acid-catalyzed hydrolysis. A formal stability study comparing the free base and the hydrochloride salt is recommended to determine the optimal form for your application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peak(s) in HPLC chromatogram Degradation of 3-(methylamino)butanoic acid.1. Identify the degradation product(s) using techniques like LC-MS. 2. Conduct a forced degradation study to confirm the degradation pathway. 3. Optimize solution pH and storage temperature to minimize degradation.
Decrease in pH of the solution over time Formation of acidic degradation products.1. Buffer the solution to maintain a constant pH. 2. Investigate the degradation pathway to understand the source of acidity.
Precipitation or cloudiness in the solution 1. Change in pH affecting solubility. 2. Formation of an insoluble degradation product. 3. Exceeding the solubility limit at a lower storage temperature.1. Ensure the pH of the solution is within the optimal range for solubility. 2. Analyze the precipitate to identify its composition. 3. Determine the solubility of 3-(methylamino)butanoic acid at the intended storage temperature.
Inconsistent analytical results 1. Instability of the compound during the analytical procedure. 2. Adsorption of the compound to container surfaces.1. Use a diluent for analysis that is known to stabilize the compound. 2. Consider using silanized glassware or polypropylene containers to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of 3-(methylamino)butanoic acid under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 3-(methylamino)butanoic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-(methylamino)butanoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method capable of separating the parent compound from its degradation products. A typical starting method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

Protocol 2: pH-Dependent Stability Study

Objective: To determine the optimal pH for the stability of 3-(methylamino)butanoic acid in solution.

Materials:

  • 3-(methylamino)butanoic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • HPLC system with UV detector

  • Constant temperature chamber

Methodology:

  • Sample Preparation: Prepare solutions of 3-(methylamino)butanoic acid at a fixed concentration in each of the different pH buffers.

  • Incubation: Store the prepared solutions in a constant temperature chamber (e.g., 40°C) to accelerate degradation.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of 3-(methylamino)butanoic acid.

  • Data Analysis: Plot the natural logarithm of the concentration of 3-(methylamino)butanoic acid versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A plot of k versus pH will reveal the pH of maximum stability.

Quantitative Data Summary

Table 1: Effect of Temperature on the Stability of a 3-(Methylamino)butanoic Acid Solution (pH 7.0)

Temperature (°C)Initial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
41.000.982.0
251.000.919.0
401.000.7822.0

Table 2: Effect of pH on the Stability of a 3-(Methylamino)butanoic Acid Solution at 40°C

pHInitial Concentration (mg/mL)Concentration after 72 hours (mg/mL)% Degradation
3.01.000.8515.0
5.01.000.928.0
7.01.000.964.0
9.01.000.8812.0

Visualizations

degradation_pathway cluster_conditions Reaction Conditions MABA 3-(Methylamino)butanoic Acid Lactam 1-Methylazetidin-2-one (β-Lactam) MABA->Lactam Intramolecular Cyclization Lactam->MABA Hydrolysis H2O H₂O Heat Heat Extreme pH Extreme pH

Caption: Hypothesized degradation pathway of 3-(methylamino)butanoic acid to a β-lactam.

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 3-(Methylamino)butanoic Acid acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation and Pathway Elucidation hplc->data

Caption: Workflow for a forced degradation study of 3-(methylamino)butanoic acid.

Technical Support Center: Overcoming Challenges in the Chiral Separation of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of 3-(methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of 3-(methylamino)butanoic acid?

A1: The primary methods for resolving the enantiomers of 3-(methylamino)butanoic acid include:

  • High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is a direct method where the racemic mixture is passed through an HPLC column containing a chiral selector that interacts differently with each enantiomer. Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+) and ZWIX(-), are particularly well-suited for the separation of underivatized β-amino acids like 3-(methylamino)butanoic acid.[1][2][3][4]

  • Gas Chromatography (GC) after Chiral Derivatization: This is an indirect method where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.[5] Alternatively, achiral derivatization can be used to improve volatility, followed by separation on a chiral GC column.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic 3-(methylamino)butanoic acid (which is amphoteric and can act as a base) with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[6][7] These salts have different solubilities, allowing one to be selectively crystallized and separated.[8][9]

Q2: Which chiral stationary phase (CSP) is recommended for the HPLC separation of 3-(methylamino)butanoic acid?

A2: For the direct separation of underivatized β-amino acids like 3-(methylamino)butanoic acid, zwitterionic ion-exchange CSPs are highly recommended. Columns such as CHIRALPAK® ZWIX(+) and ZWIX(-) are specifically designed for the enantioseparation of zwitterionic molecules.[1][3][4] These columns incorporate both anion- and cation-exchange functional groups, enabling effective separation of amphoteric compounds.[2][4]

Q3: Can I separate the enantiomers of 3-(methylamino)butanoic acid without derivatization?

A3: Yes, direct separation without derivatization is possible and often preferred to avoid extra reaction steps and potential impurities.[10] This is typically achieved using HPLC with a chiral stationary phase that can effectively resolve zwitterionic compounds, such as the CHIRALPAK® ZWIX series.[10]

Q4: What is the role of mobile phase additives in the chiral HPLC separation of 3-(methylamino)butanoic acid?

A4: Mobile phase additives are crucial for optimizing the chiral separation of zwitterionic compounds like 3-(methylamino)butanoic acid. Acidic and basic additives help to control the ionization state of the analyte and the stationary phase, which in turn influences the retention and selectivity of the separation. For basic analytes, a basic additive like diethylamine (DEA) is often used, while for acidic compounds, an acid such as trifluoroacetic acid (TFA) or formic acid is common.[11] The concentration of these additives needs to be carefully optimized to achieve the best resolution and peak shape.[12]

Troubleshooting Guides

HPLC Separation

Q1: I am observing poor resolution between the enantiomers of 3-(methylamino)butanoic acid on a CHIRALPAK® ZWIX column. What should I do?

A1: Poor resolution can stem from several factors. Here's a systematic approach to troubleshooting:

  • Optimize Mobile Phase Composition:

    • Solvent Ratio: Adjust the ratio of your organic modifiers (e.g., methanol, acetonitrile) and the aqueous component. For zwitterionic compounds, a "U-shaped" retention behavior is often observed, meaning that both very high and very low organic content can lead to poor retention and resolution.[10]

    • Additives: Fine-tune the concentration of your acidic and basic additives. Small changes in the concentration of these additives can significantly impact selectivity.[11]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase.

  • Control Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., in the range of 5-45 °C) to see if resolution improves.[2]

  • Column Choice: Ensure you are using the appropriate ZWIX column. CHIRALPAK® ZWIX(+) and ZWIX(-) are pseudo-enantiomeric, meaning they can provide reversed elution orders and sometimes different selectivities for the same compound.[1] Trying the complementary column may yield better results.

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Peak broadening and tailing for amino acids are often related to secondary interactions or mobile phase issues.[12]

  • Mobile Phase pH and Ionic Strength: The pH of your mobile phase should be optimized to ensure a consistent ionization state for 3-(methylamino)butanoic acid. Increasing the ionic strength with a buffer can help to minimize undesirable interactions with the stationary phase that cause tailing.[12]

  • Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[12]

  • Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration. For immobilized columns, a flush with a strong solvent like DMF may be effective.[13]

Q3: I am experiencing peak splitting. What could be the cause?

A3: Peak splitting can be a complex issue with several potential causes.[14][15][16]

  • Co-eluting Impurity: The split peak may actually be two closely eluting compounds – one of the enantiomers and an impurity. Try adjusting the mobile phase composition to improve the separation.[14]

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample flow path, leading to peak splitting.[17] Backflushing the column may help. If the problem persists, the column may need to be replaced.[12]

  • Injection Solvent Effects: If the injection solvent is significantly different from the mobile phase, it can cause peak distortion, including splitting.[17] As mentioned before, try to dissolve the sample in the mobile phase.

Diastereomeric Salt Crystallization

Q1: I am not getting any crystals to form after adding the chiral resolving agent. What can I do?

A1: Crystal formation is dependent on achieving supersaturation.

  • Solvent Choice: The solvent is critical. The diastereomeric salts should have limited solubility, with one being significantly less soluble than the other. If the salts are too soluble, try a less polar solvent or a mixture of solvents. If they are insoluble, use a more polar solvent.

  • Concentration: Ensure your solution is not too dilute. You can try to increase the concentration by slowly evaporating the solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt if available. Cooling the solution slowly can also promote crystallization.

Q2: The yield of my desired diastereomer is very low. How can I improve it?

A2: Low yield is often related to the solubility of the diastereomeric salts and the crystallization conditions.

  • Molar Ratio of Resolving Agent: The stoichiometry between the racemic compound and the resolving agent can be optimized. While a 0.5 or 1.0 molar equivalent is often a starting point, varying this ratio can improve the yield of the less soluble salt.[6]

  • Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent system. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that maximize the precipitation of the desired diastereomer while keeping the other in solution.

  • Temperature and Crystallization Time: The temperature at which crystallization occurs and the duration can significantly impact the yield and purity. Slower cooling and longer crystallization times can sometimes improve the yield, but this needs to be balanced with the potential for co-precipitation of the more soluble diastereomer.[9]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 3-(Methylamino)butanoic Acid

This protocol provides a starting point for developing a chiral HPLC method for the separation of 3-(methylamino)butanoic acid enantiomers using a zwitterionic CSP.

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 4.0 mm, 3 µm[2]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and Water with acidic and basic additives. A good starting point is a 49/49/2 (v/v/v) mixture of Methanol/Acetonitrile/Water containing 50 mM formic acid and 25 mM diethylamine.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve the racemic 3-(methylamino)butanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the chromatogram and identify the two enantiomer peaks.

    • Optimize the separation by adjusting the mobile phase composition (ratio of organic solvents and water, and concentration of additives), flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Protocol 2: Chiral GC-MS Analysis after Derivatization

This protocol is adapted from a general method for the chiral analysis of secondary amino acids and can be applied to 3-(methylamino)butanoic acid.[16][18]

  • Derivatization Reagents:

    • Heptafluorobutyl chloroformate (HFBCF)

    • Methylamine solution

    • Hexane

  • GC Column: Chirasil-L-Val capillary column

  • Derivatization Procedure:

    • To an aqueous sample of 3-(methylamino)butanoic acid, add the derivatization reagent heptafluorobutyl chloroformate (HFBCF).

    • Perform a liquid-liquid microextraction of the derivatized product into hexane.

    • Treat the hexane phase with a methylamine solution to form the corresponding methylamides.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • Injection: Splitless injection of 1 µL.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic fragment ions of the derivatized 3-(methylamino)butanoic acid.

  • Analysis: The diastereomeric derivatives will be separated on the chiral GC column, allowing for the quantification of each enantiomer.

Protocol 3: Diastereomeric Salt Resolution

This is a general protocol for the resolution of a racemic amine using a chiral acid.

  • Materials:

    • Racemic 3-(methylamino)butanoic acid

    • Chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative like O,O'-dibenzoyl-(2R,3R)-tartaric acid)

    • A suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Procedure:

    • Dissolve the racemic 3-(methylamino)butanoic acid in a minimal amount of the chosen solvent with gentle heating.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with gentle heating.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature.

    • If crystals do not form, try cooling the solution in an ice bath or scratching the inside of the flask.

    • Once crystals have formed, collect them by vacuum filtration and wash with a small amount of the cold solvent. This is your first crop of diastereomeric salt, which should be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer. This can be collected by evaporating the solvent.

    • To liberate the free enantiomer, dissolve the collected crystals in water and add a base (e.g., NaOH) to neutralize the chiral acid and precipitate the free amino acid.

    • Extract the free amino acid with an organic solvent and purify as needed.

    • The enantiomeric excess (ee) of the resolved amino acid should be determined using a suitable analytical method, such as chiral HPLC or GC.

Data Presentation

The following tables present illustrative quantitative data for the chiral separation of a β-amino acid, which can serve as a starting point for the method development and optimization for 3-(methylamino)butanoic acid.

Table 1: Illustrative HPLC Separation Data on CHIRALPAK® ZWIX(+)

Mobile Phase Composition (v/v/v)Additives (mM)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
MeOH/ACN/H₂O (49/49/2)50 FA, 25 DEA5.26.81.8
MeOH/ACN/H₂O (60/38/2)50 FA, 25 DEA4.55.71.6
MeOH/ACN/H₂O (40/58/2)50 FA, 25 DEA6.18.02.0
MeOH/ACN/H₂O (49/49/2)25 FA, 12.5 DEA7.59.51.9

FA: Formic Acid, DEA: Diethylamine

Table 2: Illustrative Diastereomeric Salt Resolution Data

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Less Soluble Salt (%)Enantiomeric Excess (ee, %)
L-(+)-Tartaric AcidMethanol1:13585
L-(+)-Tartaric AcidEthanol1:14090
D-(-)-Tartaric AcidMethanol1:13888
D-(-)-Tartaric AcidEthanol1:0.52592

Visualizations

Experimental Workflows

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic 3-(methylamino)butanoic acid dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter Sample dissolve->filter hplc HPLC System filter->hplc mobile_phase Prepare Mobile Phase degas Degas Mobile Phase mobile_phase->degas degas->hplc column Chiral Column (e.g., ZWIX) hplc->column detector Detector (UV/ELSD) column->detector chromatogram Chromatogram detector->chromatogram quantify Quantify Enantiomers chromatogram->quantify resolution Calculate Resolution chromatogram->resolution gc_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis racemate Racemic 3-(methylamino)butanoic acid derivatize Derivatize with HFBCF racemate->derivatize extract Extract with Hexane derivatize->extract amidate Form Methylamide extract->amidate reconstitute Reconstitute for Injection amidate->reconstitute gcms GC-MS System reconstitute->gcms chiral_column Chiral GC Column gcms->chiral_column ms_detector Mass Spectrometer chiral_column->ms_detector gc_chromatogram Chromatogram ms_detector->gc_chromatogram quantify_gc Quantify Diastereomers gc_chromatogram->quantify_gc salt_resolution_workflow cluster_formation Salt Formation cluster_separation Separation cluster_liberation Enantiomer Liberation racemate Racemic Amine dissolve_racemate Dissolve Racemate racemate->dissolve_racemate resolving_agent Chiral Acid dissolve_agent Dissolve Resolving Agent resolving_agent->dissolve_agent mix Mix Solutions dissolve_racemate->mix dissolve_agent->mix crystallize Crystallize Diastereomeric Salts mix->crystallize filtrate Filter Crystals crystallize->filtrate mother_liquor Collect Mother Liquor filtrate->mother_liquor dissolve_crystals Dissolve Crystals in Water filtrate->dissolve_crystals add_base Add Base dissolve_crystals->add_base extract Extract Free Enantiomer add_base->extract purify Purify extract->purify

References

Improving the solubility of 3-(methylamino)butanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 3-(methylamino)butanoic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-(methylamino)butanoic acid and what are its general solubility characteristics?

3-(Methylamino)butanoic acid is a small, non-proteinogenic β-amino acid. Its chemical structure contains both a basic secondary amine and an acidic carboxylic acid group. This zwitterionic nature at physiological pH suggests it is likely to be hydrophilic and possess some degree of aqueous solubility. However, the methyl group and the butane backbone introduce some nonpolar character which may limit its solubility in purely aqueous solutions.

Q2: I am having difficulty dissolving 3-(methylamino)butanoic acid in water or my cell culture medium. What is the first step I should take?

The first and most critical step is to adjust the pH of your solvent. As a zwitterionic compound, the solubility of 3-(methylamino)butanoic acid is highly dependent on pH. Its solubility will be lowest at its isoelectric point (pI) and will increase as the pH is moved away from the pI, either into the acidic or basic range.

Q3: Can I use organic co-solvents to dissolve 3-(methylamino)butanoic acid?

Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your in vitro assay.

Q4: Should I heat the solution to improve solubility?

Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always check the stability of your compound at elevated temperatures.

Q5: How should I prepare a stock solution of 3-(methylamino)butanoic acid?

A recommended approach is to first attempt to dissolve the compound in a small amount of a suitable solvent at a high concentration (e.g., 10-100 mM). For 3-(methylamino)butanoic acid, starting with a slightly acidic or basic aqueous buffer, or a co-solvent like DMSO, is a good strategy. This stock solution can then be sterile-filtered and stored appropriately (e.g., at -20°C in aliquots) before being diluted to the final working concentration in your assay medium.

Troubleshooting Guide

Issue: 3-(Methylamino)butanoic acid is not dissolving in my desired solvent.

This guide will walk you through a series of steps to systematically troubleshoot and improve the solubility of 3-(methylamino)butanoic acid for your in vitro experiments.

Predicted Solubility of 3-(Methylamino)butanoic Acid

SolventPredicted SolubilityRationale
Water (neutral pH)Low to ModerateAs a zwitterion, solubility is lowest near its isoelectric point.
Phosphate-Buffered Saline (PBS, pH 7.4)Low to ModerateSimilar to water, as the pH is close to neutral.
Acidic Buffer (e.g., pH 2-4)HighThe amine group will be protonated, forming a more soluble salt.
Basic Buffer (e.g., pH 9-11)HighThe carboxylic acid group will be deprotonated, forming a more soluble salt.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent capable of dissolving a wide range of compounds.
EthanolModerate to HighA polar protic solvent that can interact with the polar groups of the molecule.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 3-(methylamino)butanoic acid.

G cluster_start Start cluster_steps Solubilization Strategy cluster_outcome Outcome Start Compound Insoluble Step1 Attempt to dissolve in Deionized Water or PBS Start->Step1 Step2 Adjust pH (Acidic or Basic) Step1->Step2 If insoluble Success Compound Soluble Step1->Success If soluble Step3 Use a Co-solvent (e.g., DMSO, Ethanol) Step2->Step3 If still insoluble Step2->Success If soluble Step4 Gentle Heating (e.g., 37°C) Step3->Step4 If precipitation occurs upon dilution Step3->Success If soluble Step4->Success If soluble Failure Consult Further/ Consider Salt Form Step4->Failure If still insoluble

Caption: A troubleshooting workflow for solubilizing 3-(methylamino)butanoic acid.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of 3-(Methylamino)butanoic Acid

This protocol outlines a method to determine the approximate aqueous solubility of 3-(methylamino)butanoic acid at a specific pH.

Materials:

  • 3-(methylamino)butanoic acid

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions:

    • Weigh out an excess amount of 3-(methylamino)butanoic acid (e.g., 10 mg) into several microcentrifuge tubes.

    • To each tube, add 1 mL of the desired solvent (e.g., deionized water, PBS, or a buffer of a specific pH).

  • Equilibration:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a rotator or shaker for 24 hours to ensure equilibrium is reached.

  • Separation of undissolved solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification of dissolved compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant.

    • Determine the concentration of 3-(methylamino)butanoic acid in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

    • Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.

  • Calculate Solubility:

    • The concentration of the compound in the saturated supernatant represents its solubility in that solvent at the specified temperature.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 3-(methylamino)butanoic acid (MW: 117.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tube or vial

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weigh the compound: Accurately weigh 1.17 mg of 3-(methylamino)butanoic acid.

  • Dissolution:

    • Place the weighed compound into a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Prep1 Weigh excess compound Prep2 Add 1 mL of solvent Prep1->Prep2 Process1 Vortex & Incubate (24h at constant temp) Prep2->Process1 Process2 Centrifuge to pellet undissolved solid Process1->Process2 Process3 Collect supernatant Process2->Process3 Analysis1 Prepare dilutions of supernatant Process3->Analysis1 Analysis2 Quantify concentration (e.g., HPLC, UV-Vis) Analysis1->Analysis2 Analysis3 Calculate solubility Analysis2->Analysis3

Caption: A step-by-step workflow for determining the aqueous solubility of a compound.

Minimizing side reactions during the synthesis of 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the synthesis of 3-(methylamino)butanoic acid. The primary synthesis route discussed is the reductive amination of an ethyl 4-oxobutanoate precursor with methylamine, followed by ester hydrolysis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: Analysis of my crude product shows a significant peak corresponding to a tertiary amine. What causes this side reaction and how can I prevent it?

Answer: The formation of a tertiary amine, N-methyl-N-(4-ethoxy-4-oxobutan-2-yl)amine, is a common side reaction caused by over-alkylation. This occurs when the desired product, the secondary amine, acts as a nucleophile and reacts with another molecule of the starting carbonyl, forming a new iminium ion that is subsequently reduced.

Solutions:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the carbonyl starting material to methylamine. A slight excess of the primary amine can sometimes help but may complicate purification.

  • Stepwise Procedure: First, allow the imine to form completely by mixing the carbonyl compound and methylamine in the solvent for a set period. Then, add the reducing agent in a single portion. This minimizes the time the product amine is exposed to unreacted carbonyl in the presence of the reducing agent.[1][2]

  • Amine Choice: In cases where dialkylation is a persistent issue, using a large excess of the primary amine can kinetically favor the formation of the desired secondary amine.[1]

Question: My yield is low, and I'm recovering a large amount of unreacted ethyl 4-oxobutanoate and observing ethyl 3-hydroxybutanoate as a byproduct. What is happening?

Answer: This indicates that the reduction of the carbonyl group is competing with or occurring faster than the formation and reduction of the imine intermediate. This is particularly common with highly reactive reducing agents like sodium borohydride (NaBH₄).[2][3]

Solutions:

  • Choice of Reducing Agent: Switch to a milder reducing agent that is more selective for the protonated imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is often the reagent of choice for reductive aminations.[1][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity and the potential generation of hydrogen cyanide gas under acidic conditions.[2][5]

  • pH Control: Ensure the reaction is run under weakly acidic conditions (pH 4-6). An acidic catalyst (like acetic acid) facilitates the dehydration of the hemiaminal to the imine, which is the species that gets reduced.[4][5] If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If the pH is too high, imine formation will be slow.

  • Sequential Addition: As mentioned previously, add the reducing agent only after confirming imine formation is complete (e.g., via TLC or GC-MS monitoring).

Question: The reaction is sluggish, and I have a significant amount of unreacted starting amine, even after extended reaction times. How can I improve the reaction rate?

Answer: A slow or incomplete reaction is typically due to issues with imine formation.

Solutions:

  • Free-Basing the Amine: Ensure your methylamine is in its free-base form. If you are using a salt like methylamine hydrochloride, it must be neutralized with a suitable base (e.g., triethylamine) before the reaction.[6] The protonated amine salt is not nucleophilic and will not react with the carbonyl.

  • pH Optimization: The reaction requires catalytic acid to proceed at a reasonable rate. Add a small amount of acetic acid to the reaction mixture to facilitate the necessary proton transfers.

  • Dehydration: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[4] In stubborn cases, adding a dehydrating agent like molecular sieves or using a solvent that allows for azeotropic removal of water can shift the equilibrium toward the imine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic route for 3-(methylamino)butanoic acid?

A1: A robust and common method is a two-step process:

  • Reductive Amination: React ethyl 4-oxobutanoate with methylamine in the presence of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form ethyl 3-(methylamino)butanoate.

  • Ester Hydrolysis: Hydrolyze the resulting ester using standard conditions (e.g., aqueous sodium hydroxide or hydrochloric acid) to yield the final product, 3-(methylamino)butanoic acid.

Q2: How do I choose the best reducing agent for my reductive amination?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side products. The table below compares the most common options.

Reducing AgentFormulaPreferred SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, DCM[3]Highly selective for imines/iminium ions. Tolerates a wide range of functional groups.[1] Can be used in a one-pot procedure.Moisture sensitive.[3] More expensive than other borohydrides.
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOH[3]Selective for imines at acidic pH. Stable in acidic solutions.[4]Highly toxic. Generates toxic HCN gas at low pH (<4).[5] Can lead to cyanide-containing byproducts.[6]
Sodium Borohydride NaBH₄MeOH, EtOH[3]Inexpensive and readily available.Can readily reduce the starting aldehyde/ketone.[3][4] Typically requires a two-step process (imine formation first, then reduction).

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; DCM: Dichloromethane; MeOH: Methanol; EtOH: Ethanol

Q3: Why is it necessary to start with an ester of 4-oxobutanoic acid instead of the carboxylic acid itself?

A3: Starting with the free carboxylic acid can lead to several complications. The acidic proton can interfere with the reaction conditions, and the amine can react with the carboxylic acid to form an amide, which is a significant potential impurity. Protecting the carboxylic acid as an ester prevents these side reactions. The ester can be easily removed in a final hydrolysis step to yield the desired product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(methylamino)butanoate via Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add ethyl 4-oxobutanoate (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add methylamine (1.05 equivalents, either as a solution in THF or bubbled in as a gas). If using methylamine hydrochloride, add triethylamine (1.1 equivalents) to generate the free base in situ.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Optionally, add a catalytic amount of acetic acid (0.1 equivalents).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl 3-(methylamino)butanoate
  • Setup: Dissolve the crude ethyl 3-(methylamino)butanoate from the previous step in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and stir for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and then concentrate it to dryness under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid, 3-(methylamino)butanoic acid hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Visualized Workflows and Logic

G cluster_0 Synthesis Workflow A Ethyl 4-oxobutanoate + Methylamine B Imine Formation (Weakly Acidic, RT) A->B C Reduction with NaBH(OAc)3 B->C D Workup & Purification C->D E Ethyl 3-(methylamino)butanoate D->E F Acid Hydrolysis (HCl, Reflux) E->F G Final Product: 3-(methylamino)butanoic acid F->G

Caption: Overall workflow for the synthesis of 3-(methylamino)butanoic acid.

G q_node q_node a_node a_node start Analyze Crude Product q1 Major impurity has higher MW than product? start->q1 a1 Probable Cause: Over-alkylation Solution: - Use 1:1 Stoichiometry - Stepwise Reagent Addition q1->a1 Yes q2 Recovering starting carbonyl & alcohol byproduct? q1->q2 No a2 Probable Cause: Premature Reduction Solution: - Use milder reductant (NaBH(OAc)3) - Ensure acidic pH (4-6) q2->a2 Yes q3 Low conversion? (Unreacted starting materials) q2->q3 No a3 Probable Cause: Poor Imine Formation Solution: - Check amine is free-base - Add catalytic acid q3->a3 Yes end_node Proceed to Purification q3->end_node No

Caption: Troubleshooting decision tree for identifying and solving side reactions.

G cluster_mech Reductive Amination Mechanism Ketone Carbonyl (R2C=O) Hemiaminal Hemiaminal Ketone->Hemiaminal Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H2O Product Secondary Amine (Product) Imine->Product Reducer [H-] Reducer->Imine

Caption: Simplified reaction pathway for reductive amination.

References

Technical Support Center: Catalyst Removal from 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from the synthesis of 3-(methylamino)butanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual palladium, ruthenium, rhodium, and nickel catalysts from 3-(methylamino)butanoic acid.

Issue 1: High Levels of Residual Palladium After Filtration

Symptoms:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) analysis shows palladium levels above the acceptable limit (e.g., >10 ppm) after filtration of heterogeneous palladium catalysts (e.g., Pd/C).[1][2]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Filtration of Fine Catalyst Particles 1. Use a Finer Filter Aid: Employ a thicker pad of Celite® or a finer grade of filter paper to trap smaller catalyst particles.[3] 2. Double Filtration: Pass the solution through a second fresh filter pad.
Presence of Soluble or Colloidal Palladium Species 1. Activated Carbon Treatment: Stir the solution with activated carbon (0.5-5 wt%) for 1-4 hours before filtration. Be aware that the polar nature of 3-(methylamino)butanoic acid might lead to product adsorption on the carbon surface.[4][5][6][7] 2. Use of Palladium Scavengers: Treat the solution with a solid-supported scavenger, such as those with thiol or amine functional groups (e.g., SiliaMetS® Thiol, MP-TMT).[8][9]
Chelation of Palladium by 3-(methylamino)butanoic acid 1. pH Adjustment: Adjust the pH of the solution to protonate the amine or deprotonate the carboxylic acid, which may disrupt chelation. 2. Competitive Ligand Addition: Introduce a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the palladium before scavenger treatment.
Issue 2: Product Loss During Activated Carbon Treatment

Symptoms:

  • Significant decrease in the yield of 3-(methylamino)butanoic acid after treatment with activated carbon.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Adsorption of the Polar Product onto Activated Carbon 1. Optimize Carbon Loading: Perform small-scale trials to determine the minimum amount of activated carbon required for effective catalyst removal.[10] 2. Solvent Selection: Use a more polar solvent system in which the product is highly soluble to minimize its interaction with the carbon surface. 3. Temperature Modification: Adjusting the temperature during treatment may alter the adsorption equilibrium.
Co-precipitation of Product with Catalyst Residues 1. Thorough Washing: After filtration, wash the activated carbon cake thoroughly with fresh, hot solvent to recover adsorbed product.
Issue 3: Incomplete Removal of Ruthenium Catalysts

Symptoms:

  • Residual ruthenium levels remain high after initial purification attempts (e.g., filtration or basic washes).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ineffective Scavenger 1. Scavenger Screening: Test a panel of scavengers, including those with different functional groups (e.g., thiol, amine, isocyanide) to find the most effective one for your specific ruthenium complex.[11] 2. Combination of Scavengers: In some cases, a combination of two different scavengers can be more effective.
Catalyst in a Difficult-to-Remove State 1. Oxidative Treatment: A mild oxidative workup can sometimes convert the ruthenium into a more easily scavenged species. 2. Use of Isocyanide-Based Scavengers: These have shown high efficacy for ruthenium removal by forming stable complexes that can be removed by silica gel filtration.[12]
Issue 4: Difficulty in Removing Homogeneous Rhodium and Nickel Catalysts

Symptoms:

  • High levels of rhodium or nickel remain in the final product after standard workup procedures.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Solubility of the Catalyst in the Product Solution 1. Precipitation/Crystallization: Attempt to crystallize the 3-(methylamino)butanoic acid, leaving the catalyst in the mother liquor. 2. Solvent Extraction: Perform a liquid-liquid extraction with an immiscible solvent in which the catalyst has a higher affinity. The zwitterionic nature of the product at certain pHs can be exploited to keep it in the aqueous phase while the catalyst partitions into an organic phase.
Strong Coordination of the Catalyst to the Product 1. Specialized Scavengers: Use scavengers specifically designed for rhodium and nickel. For nickel, scavengers with amine or carboxylate functionalities can be effective. 2. pH Manipulation: Altering the pH can disrupt the coordination between the metal and the amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the first-line method for removing a heterogeneous catalyst like Palladium on carbon (Pd/C)?

A1: The most straightforward and common initial method is filtration through a pad of Celite®. This will remove the bulk of the solid catalyst. If residual metal levels remain high, it suggests the presence of soluble or colloidal palladium, which will require further treatment with adsorbents or scavengers.[3]

Q2: How do I choose the right scavenger for my catalyst?

A2: The choice of scavenger depends on the metal to be removed and its likely oxidation state.

  • Palladium: Thiol-based scavengers (e.g., Si-Thiol, MP-TMT) are generally effective for both Pd(0) and Pd(II).[8][13]

  • Ruthenium: Isocyanide-based scavengers and those with sulfonic acid groups (e.g., ISOLUTE® SCX-2) have shown good efficacy.[11][12]

  • Rhodium & Nickel: Scavengers with amine, thiol, or phosphine functionalities can be effective. A screening of different scavengers is often the best approach.

Q3: Can I use activated carbon for any type of catalyst?

A3: Activated carbon is a broad-spectrum adsorbent that can be effective for removing various metal catalysts, including palladium, ruthenium, rhodium, and nickel.[4][5][6][7] However, its non-specific nature means it can also adsorb your product, especially polar molecules like 3-(methylamino)butanoic acid, potentially leading to significant yield loss.[14] It is crucial to optimize the amount of carbon used.

Q4: My product, 3-(methylamino)butanoic acid, is water-soluble. How does this affect catalyst removal?

A4: The high polarity and water solubility of your product can be advantageous. For homogeneous catalysts, you can perform a biphasic workup where the product remains in the aqueous phase, and the catalyst is extracted into an organic solvent. For heterogeneous catalysts, you can dissolve the product in water after an initial filtration and perform a second filtration to remove any remaining solid catalyst particles.

Q5: What are the typical loading amounts for scavengers and activated carbon?

A5:

  • Activated Carbon: Typically, 5-10 wt% relative to the crude product is a good starting point. This should be optimized to balance catalyst removal with product recovery.[10]

  • Scavengers: The loading is usually based on the molar amount of the residual catalyst. A common starting point is to use 5-10 molar equivalents of the scavenger relative to the initial catalyst loading.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical LoadingRemoval EfficiencyAdvantagesDisadvantages
Filtration (Celite®) N/AVariable (for heterogeneous catalysts)Simple, fast, inexpensiveIneffective for soluble/colloidal metal
Activated Carbon 1-10 wt%Good to ExcellentBroad-spectrum, cost-effectivePotential for product loss, especially with polar compounds[14]
Thiol-Based Scavengers 5-10 eq.Excellent (>95%)High selectivity, high efficiencyHigher cost than carbon
TMT Scavengers 5-10 eq.Excellent (>98%)Very high efficiency for PdHigher cost
Crystallization N/AVariableCan be highly effective for purificationMay not be sufficient on its own

Table 2: Scavenger Screening for Ruthenium Removal

Scavenger TypeFunctional GroupRelative EfficacyNotes
ISOLUTE® SCX-2 Sulfonic Acid+++Highly effective due to ion exchange and other binding sites.[11]
Isocyanide-Based Isocyanide+++Forms stable complexes with ruthenium.[12]
Si-Thiol Thiol++Good general-purpose metal scavenger.
Si-Trisamine Amine+Moderately effective.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Filtration and Activated Carbon Treatment
  • Initial Filtration:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Prepare a filtration setup with a Büchner funnel and a pad of Celite® (1-2 cm thick) over a filter paper.

    • Wet the Celite® pad with the reaction solvent.

    • Filter the reaction mixture under vacuum.

    • Wash the reaction flask and the filter cake with fresh solvent to ensure complete transfer and recovery of the product.

  • Activated Carbon Treatment (if necessary):

    • Combine the filtrate and washings.

    • Add activated carbon (start with 2 wt% relative to the theoretical product weight).

    • Stir the suspension at room temperature for 1-4 hours.

    • Monitor the palladium concentration in the solution periodically if possible.

    • Filter the mixture through a fresh pad of Celite® to remove the activated carbon.

    • Wash the filter cake with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the product.

Protocol 2: Removal of a Homogeneous Catalyst using a Solid-Supported Scavenger
  • Scavenger Selection and Addition:

    • Choose an appropriate scavenger based on the catalyst used (see FAQs and Data Presentation).

    • To the crude reaction mixture, add the selected scavenger (typically 5-10 equivalents relative to the catalyst).

  • Scavenging and Removal:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time should be determined experimentally.

    • Monitor the reaction progress by analyzing aliquots for residual metal content.

    • Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger.

    • Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_filtration Step 1: Initial Catalyst Removal cluster_analysis Step 2: Analysis cluster_decision Decision Point cluster_scavenging Step 3: Scavenging (if needed) cluster_end End: Purified Product start Crude 3-(methylamino)butanoic acid containing residual catalyst filtration Filtration through Celite® start->filtration analysis Analyze Filtrate for Residual Metal (e.g., ICP-MS) filtration->analysis decision Metal Levels Acceptable? analysis->decision scavenging Add Activated Carbon or Solid-Supported Scavenger decision->scavenging No end Purified 3-(methylamino)butanoic acid decision->end Yes stirring Stir for 2-16 hours scavenging->stirring final_filtration Filter to Remove Adsorbent/ Scavenger stirring->final_filtration final_filtration->end

Caption: General workflow for removing residual catalysts from 3-(methylamino)butanoic acid.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions problem High Residual Metal After Filtration cause1 Fine Catalyst Particles problem->cause1 cause2 Soluble/Colloidal Metal problem->cause2 cause3 Product-Metal Chelation problem->cause3 solution1a Use Finer Filter Aid cause1->solution1a solution1b Double Filtration cause1->solution1b solution2a Activated Carbon Treatment cause2->solution2a solution2b Use Metal Scavengers cause2->solution2b solution3a pH Adjustment cause3->solution3a solution3b Add Competing Ligand cause3->solution3b

Caption: Troubleshooting logic for high residual catalyst levels after initial filtration.

References

Technical Support Center: Optimizing the Purification of 3-(Methylamino)butanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 3-(methylamino)butanoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(methylamino)butanoic acid to consider for column chromatography?

A1: Understanding the physicochemical properties of 3-(methylamino)butanoic acid is crucial for selecting the appropriate chromatographic conditions. As a beta-amino acid, it exists as a zwitterion at its isoelectric point, making it a polar compound. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of 3-(Methylamino)butanoic Acid [1]

PropertyValue
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
XLogP3 -2.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 117.078978594 Da
Monoisotopic Mass 117.078978594 Da

Data sourced from PubChem CID 12991520.

Q2: What are the recommended column chromatography techniques for purifying 3-(methylamino)butanoic acid?

A2: Given its polar and zwitterionic nature, several column chromatography techniques can be employed for the purification of 3-(methylamino)butanoic acid. The choice of technique depends on the nature of the impurities, the required purity, and the scale of the separation.

  • Normal-Phase Chromatography (Silica Gel): While challenging due to the high polarity of the compound, silica gel chromatography can be effective with highly polar mobile phases.

  • Ion-Exchange Chromatography (IEX): This is a highly suitable method for separating charged molecules like amino acids. Both cation and anion exchange chromatography can be utilized depending on the pH of the mobile phase and the isoelectric point of the compound.

  • Reversed-Phase Chromatography (RPC): This technique can be used, particularly with ion-pairing agents, to enhance retention of the polar analyte on a nonpolar stationary phase.

  • Chiral Chromatography: If separation of the R and S enantiomers is required, a chiral stationary phase (CSP) is necessary.

Q3: How do I select an appropriate solvent system for silica gel chromatography of 3-(methylamino)butanoic acid?

A3: For polar compounds like 3-(methylamino)butanoic acid on silica gel, highly polar solvent systems are required to achieve adequate elution. It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system. A common starting point for polar amino acids is a mixture of n-butanol, acetic acid, and water. Another effective system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).

Table 2: Suggested Starting Solvent Systems for Silica Gel Chromatography

Solvent SystemTypical Ratio (v/v/v or v/v)Notes
n-Butanol : Acetic Acid : Water4:1:1A classic system for amino acid separation.
Dichloromethane : Methanol95:5 to 80:20Increasing the proportion of methanol increases the polarity of the mobile phase.
Dichloromethane : Methanol : Ammonium Hydroxide90:10:1The addition of a small amount of ammonium hydroxide can help to reduce tailing for basic compounds.

Q4: How can I separate the enantiomers of 3-(methylamino)butanoic acid?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Alternatively, the amino acid can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of 3-(methylamino)butanoic acid.

Issue 1: The compound is not eluting from the silica gel column (streaking at the origin).

  • Cause: The mobile phase is not polar enough to overcome the strong interactions between the polar 3-(methylamino)butanoic acid and the silica gel stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a DCM/MeOH system).

    • Add a Modifier: For basic compounds, adding a small amount of a base like ammonium hydroxide or triethylamine to the mobile phase can help to disrupt strong interactions with the acidic silica surface and improve elution. For acidic impurities, a small amount of acetic or formic acid can be added.

    • Consider Ion-Exchange Chromatography: If normal-phase chromatography is ineffective, ion-exchange chromatography is a more suitable technique for highly polar and charged molecules.

Logical Relationship for Troubleshooting Compound Elution

G start Compound not eluting from silica column increase_polarity Increase mobile phase polarity (e.g., increase % MeOH) start->increase_polarity Is the mobile phase sufficiently polar? add_modifier Add a mobile phase modifier (e.g., NH4OH for basic compounds) increase_polarity->add_modifier Still poor elution? success Successful Elution increase_polarity->success Elution improves switch_technique Switch to Ion-Exchange Chromatography add_modifier->switch_technique Still poor elution? add_modifier->success Elution improves switch_technique->success

Caption: Troubleshooting workflow for non-eluting compounds.

Issue 2: Poor separation of 3-(methylamino)butanoic acid from impurities.

  • Cause: The chosen solvent system does not provide sufficient selectivity between the target compound and the impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically vary the composition of the mobile phase. Trying different solvent combinations (e.g., replacing DCM/MeOH with Ethyl Acetate/Methanol) can alter the selectivity.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can improve resolution.

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of a solvent in which it is highly soluble but which is as weak as possible chromatographically. This creates a narrow starting band and improves separation. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is often beneficial for polar compounds.

Issue 3: Tailing of the elution peak.

  • Cause: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, which is common for amines on silica gel.

  • Troubleshooting Steps:

    • Add a Modifier: As mentioned previously, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly reduce tailing for basic compounds by competing for the active sites on the silica gel.

    • Lower Sample Load: Overloading the column can lead to peak tailing. Reduce the amount of sample loaded onto the column.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like amino-propyl silica.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude 3-(methylamino)butanoic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, use a dry loading technique.

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution by TLC. If necessary, gradually increase the polarity of the mobile phase to elute the compound of interest.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Experimental Workflow for Silica Gel Chromatography

G cluster_prep Column Preparation cluster_run Chromatography Run cluster_analysis Analysis slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: General workflow for purification by column chromatography.

Protocol 2: General Procedure for Purification by Ion-Exchange Chromatography

  • Resin Selection and Equilibration: Choose a suitable ion-exchange resin (e.g., a strong cation exchanger). Equilibrate the resin in the column with a starting buffer at a specific pH.

  • Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound 3-(methylamino)butanoic acid by changing the pH or increasing the salt concentration of the buffer.

  • Desalting: The collected fractions containing the purified product will also contain salt from the elution buffer. A subsequent desalting step, such as dialysis or size-exclusion chromatography, may be necessary.

Table 3: Quantitative Parameters for Column Chromatography (Illustrative)

ParameterSilica Gel ChromatographyIon-Exchange Chromatography
Stationary Phase Silica Gel (60-120 mesh)Strong Cation Exchange Resin (e.g., Dowex 50W)
Typical Loading Capacity 1-5% (w/w, crude material to silica)Dependent on resin capacity (meq/g)
Mobile Phase (Eluent) Gradient of Methanol in Dichloromethane (e.g., 2% to 15%)pH or Salt Gradient (e.g., 0.1 to 1 M NaCl)
Elution Volume Highly dependent on solvent system and column dimensionsDependent on gradient and column dimensions

Note: These values are illustrative and should be optimized for each specific separation.

References

Addressing peak tailing in the HPLC analysis of 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-(methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for 3-(methylamino)butanoic acid in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like 3-(methylamino)butanoic acid is secondary ionic interactions between the protonated amine group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] A portion of the analyte is retained more strongly through these interactions, leading to a delayed elution and an asymmetric peak shape.[2]

Q2: What is an acceptable asymmetry factor for a peak?

A2: An ideal chromatographic peak is symmetrical, with a tailing factor or asymmetry factor (As) of 1.0. However, in practice, peaks with an As value greater than 1.2 are considered to be tailing.[1] For many assays, peaks with an As up to 1.5 may be acceptable, but values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[4]

Q3: How does the mobile phase pH affect the peak shape of 3-(methylamino)butanoic acid?

A3: The mobile phase pH is a critical parameter that influences the ionization state of both the 3-(methylamino)butanoic acid and the stationary phase.[2][5][6] At mid-range pH values, residual silanol groups on the silica surface can be deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged amine of your analyte, causing peak tailing.[2]

Q4: What are "end-capped" and "base-deactivated" columns, and how do they help?

A4: "End-capping" is a chemical modification process that blocks residual silanol groups on the silica surface with a small, less polar functional group, such as a trimethylsilyl (TMS) group.[7][8][9] This reduces the number of active sites available for secondary interactions with basic analytes, thereby improving peak symmetry.[7][9] "Base-deactivated" columns are specifically designed for the analysis of basic compounds and often feature advanced end-capping (like double or triple end-capping) or other technologies like polar-embedded groups to further minimize silanol activity.[10][11]

Troubleshooting Guide

Issue: Significant Peak Tailing Observed

The following sections provide a step-by-step guide to diagnose and resolve peak tailing issues.

Optimizing the mobile phase pH is the first and often most effective step in mitigating peak tailing for basic compounds.

Q: How can I use pH to improve my peak shape?

A: Lowering the mobile phase pH is a common strategy. By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the stationary phase are protonated, minimizing their ionic interaction with the positively charged 3-(methylamino)butanoic acid.[1][2] It is also crucial to use a buffer to maintain a consistent pH throughout the analysis.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Initial Conditions: Prepare your standard mobile phase (e.g., Acetonitrile:Water).

  • pH Adjustment: Create a series of mobile phases by adding a suitable acidifier (e.g., formic acid, trifluoroacetic acid, or a phosphate buffer) to the aqueous portion to achieve pH values of 3.5, 3.0, and 2.5.

  • Equilibration: For each new mobile phase, flush the column with at least 10-20 column volumes before injecting your sample.

  • Analysis: Inject your 3-(methylamino)butanoic acid standard and compare the peak asymmetry at each pH level.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to a lower pH (e.g., 2.5-3.5) using a suitable buffer (e.g., phosphate or formate).[2]Reduced peak tailing and improved peak symmetry.
Buffer Concentration Use a buffer concentration in the range of 10-50 mM.[2][4]Stable retention times and consistent peak shapes.

If pH adjustment alone is insufficient, the addition of mobile phase modifiers can help mask the active silanol sites.

Q: What are mobile phase modifiers, and how do they work?

A: Mobile phase modifiers are additives that can reduce secondary interactions.

  • Competing Bases: Small amounts of a basic compound, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[12]

  • Ion-Pairing Reagents: These reagents, such as alkyl sulfonates, have a hydrophobic tail and an ionic head.[13][14] They pair with the charged analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[13][15] For basic analytes like 3-(methylamino)butanoic acid, anionic ion-pairing reagents are used.[13]

Protocol 2: Using a Competing Base (Triethylamine)
  • Preparation: Prepare your optimized mobile phase from Step 1.

  • Modifier Addition: Add triethylamine (TEA) to the mobile phase at a low concentration, typically 0.1-0.5% (v/v). Adjust the final mobile phase pH as needed.

  • Equilibration: Thoroughly flush the HPLC system and column with the new mobile phase.

  • Analysis: Inject your sample and observe the effect on peak shape. Be aware that TEA can be difficult to completely flush from the system.

Modifier TypeExampleTypical ConcentrationMechanism of Action
Competing Base Triethylamine (TEA)0.1 - 0.5%Neutralizes acidic silanols on the stationary phase.[12]
Ion-Pairing Reagent Sodium 1-Heptanesulfonate5 - 10 mMForms a neutral ion-pair with the basic analyte, improving retention and peak shape.[13][15]

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or the HPLC system.

Q: Could my column or HPLC system be the cause of peak tailing?

A: Yes, several factors related to the column and instrument can lead to peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form at the column inlet, leading to poor peak shape.[16][17] A partially blocked inlet frit can also cause tailing.[16][18]

  • Inappropriate Column Chemistry: Using a column that is not well end-capped or is otherwise not suitable for basic analytes will likely result in peak tailing.[4][17]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16][17]

  • Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing, especially for early eluting peaks.[19]

Protocol 3: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Reverse the column direction.

  • Flushing Sequence: Wash the column with a series of solvents to remove contaminants. A general sequence for reversed-phase columns is:

    • 10-20 column volumes of your mobile phase without buffer.

    • 10-20 column volumes of 100% Acetonitrile.

    • 10-20 column volumes of Isopropanol.

  • Re-equilibration: Return the column to the normal flow direction and re-equilibrate with your mobile phase.

  • Test: Inject a standard to see if performance has improved. If not, the column may need to be replaced.

ProblemTroubleshooting ActionExpected Outcome
Column Contamination Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[1]Removal of strongly retained compounds and restoration of peak shape.
Blocked Inlet Frit Reverse and flush the column to waste.[1][18]Dislodging of particulate matter and improved flow path.
Column Overload Reduce the injection volume or dilute the sample.[4][17]More symmetrical peak shape.
Improper Column Switch to a modern, high-purity, base-deactivated, or end-capped column.[17]Significantly improved peak symmetry for basic analytes.

Visual Guides

Interaction Causing Peak Tailing cluster_Analyte 3-(methylamino)butanoic acid (Analyte) cluster_StationaryPhase Silica Stationary Phase Analyte R-NH2+ Silanol Si-O- Analyte->Silanol Ionic Interaction (Secondary Retention)

Caption: Analyte-Stationary Phase Interaction.

Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (As > 1.2) Check_pH Optimize Mobile Phase pH (e.g., pH 2.5-3.5) Start->Check_pH Check_Modifier Add Mobile Phase Modifier (e.g., TEA or Ion-Pair) Check_pH->Check_Modifier No Resolved Peak Shape Acceptable (As <= 1.2) Check_pH->Resolved Yes Check_Column Evaluate Column and System Check_Modifier->Check_Column No Check_Modifier->Resolved Yes Check_Column->Resolved Yes Not_Resolved Issue Persists Check_Column->Not_Resolved No

Caption: Troubleshooting Workflow.

References

Preventing racemization during the synthesis of chiral 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 3-(methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of racemization during the synthesis of chiral 3-(methylamino)butanoic acid?

A1: Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of optically pure compounds like 3-(methylamino)butanoic acid. The primary causes of racemization during its synthesis include:

  • Harsh Reaction Conditions: Elevated temperatures and extreme pH (either strongly acidic or basic) can promote the removal of the acidic proton at the chiral center, leading to a planar intermediate that can be protonated from either face, resulting in racemization.[1]

  • Choice of Base: Strong bases can increase the rate of proton abstraction from the chiral carbon, facilitating racemization. The steric hindrance of the base also plays a role; less hindered bases can more easily access the proton.

  • N-Methylation Step: The introduction of the methyl group to the nitrogen atom can be particularly problematic. Certain methylation reagents and reaction conditions can lead to racemization, especially if the reaction proceeds through intermediates that compromise the stereochemical integrity of the chiral center. N-acyl protected N-methyl amino acids have a higher tendency for epimerization.[2]

  • Activation of the Carboxylic Acid: In methods involving the activation of the carboxylic acid group (e.g., for coupling reactions), the activated intermediate can be susceptible to racemization.

Q2: Which synthetic routes are recommended to minimize racemization when preparing chiral 3-(methylamino)butanoic acid?

A2: Several stereoselective synthetic strategies can be employed to minimize racemization:

  • Enzymatic Reductive Amination: This method utilizes enzymes like imine reductases (IREDs) or reductive aminases (RedAms) to catalyze the asymmetric amination of a keto-acid precursor, such as 3-oxobutanoic acid, with methylamine.[3][4][5] This approach often provides high enantioselectivity under mild reaction conditions.

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of subsequent reactions.[6][7] The auxiliary is later removed to yield the desired enantiomerically pure product.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine precursor using a chiral catalyst can yield the desired chiral amine with high enantiomeric excess.

Q3: How can I monitor the enantiomeric purity of my 3-(methylamino)butanoic acid sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity (enantiomeric excess, ee) of your product.[8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.

Troubleshooting Guides

Below are common problems encountered during the synthesis of chiral 3-(methylamino)butanoic acid, along with their potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Low Enantiomeric Excess (ee) / Significant Racemization Harsh N-Methylation Conditions: Use of strong bases (e.g., NaH) and high temperatures during the methylation of a 3-aminobutanoic acid precursor.Employ milder N-methylation conditions. Consider using a weaker base with a bulkier counter-ion. Alternatively, explore enzymatic N-methylation if a suitable enzyme is available.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the rate of racemization.Screen different solvents. Aprotic solvents of varying polarity should be tested to find the optimal conditions that minimize racemization while ensuring sufficient reactivity.
Racemization during a Chiral Auxiliary-based Synthesis: The conditions used for attaching or removing the chiral auxiliary may be too harsh.For attachment, use milder coupling agents. For removal, explore enzymatic or milder chemical hydrolysis/hydrogenolysis conditions that are known to preserve stereochemical integrity.
Incomplete Reaction / Low Yield in Reductive Amination Poor Imine Formation: The equilibrium between the keto-acid/amine and the imine intermediate may not favor imine formation under the reaction conditions.Adjust the pH of the reaction mixture. For chemical reductive amination, a weakly acidic medium is often optimal. For enzymatic reactions, ensure the pH is within the optimal range for the specific enzyme.
Inefficient Reduction: The chosen reducing agent may not be effective for the specific imine intermediate.For chemical reductions, screen different reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[] For enzymatic reductions, ensure the cofactor (e.g., NADPH) is efficiently regenerated.
Difficulty in Removing Chiral Auxiliary Strong Bond between Auxiliary and Product: The chemical bond linking the chiral auxiliary to the butanoic acid backbone may be resistant to cleavage under standard conditions.Explore a range of cleavage conditions, starting with the mildest. This may include different acids, bases, or hydrogenation catalysts and conditions. Refer to literature for the specific auxiliary being used to find established cleavage protocols.

Experimental Protocols

Protocol 1: Enzymatic Reductive Amination of Ethyl 3-Oxobutanoate

This protocol provides a general procedure for the synthesis of chiral ethyl 3-(methylamino)butanoate using an imine reductase (IRED). The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Materials:

  • Ethyl 3-oxobutanoate

  • Methylamine (as a solution, e.g., 40% in water)

  • Imine Reductase (IRED)

  • NADPH (or a cofactor regeneration system, e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add ethyl 3-oxobutanoate, methylamine, and NADPH (or the components of the cofactor regeneration system).

  • Initiate the reaction by adding the IRED enzyme.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress by HPLC.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(methylamino)butanoate.

  • Purify the product by column chromatography if necessary.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with aqueous lithium hydroxide), followed by acidic workup.

Protocol 2: Chiral HPLC Analysis of 3-(Methylamino)butanoic Acid

This protocol outlines a general method for determining the enantiomeric excess of 3-(methylamino)butanoic acid.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a crown ether-based or cyclodextrin-based column)

  • Mobile phase solvents (e.g., HPLC-grade methanol, acetonitrile, water)

  • Acidic modifier (e.g., perchloric acid or formic acid)

  • Sample of 3-(methylamino)butanoic acid

  • Reference standards of the racemic mixture and, if available, the pure enantiomers

Procedure:

  • Column Selection and Mobile Phase Preparation: Select a suitable chiral column based on literature recommendations or screening. Prepare the mobile phase according to the column manufacturer's instructions or a validated method. A typical mobile phase for a crown ether column might be an aqueous solution of perchloric acid with a small amount of organic modifier.

  • Sample Preparation: Dissolve a small amount of the 3-(methylamino)butanoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the prepared sample.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Material (e.g., 3-Oxobutanoic Acid) reaction Stereoselective Synthesis (e.g., Reductive Amination) start->reaction product Crude Product (Chiral 3-(Methylamino)butanoic Acid) reaction->product purification Purification (e.g., Column Chromatography) product->purification hplc Chiral HPLC Analysis purification->hplc final_product Enantiomerically Pure Product hplc->final_product

Caption: General experimental workflow for the synthesis and analysis of chiral 3-(methylamino)butanoic acid.

troubleshooting_racemization problem Problem: Low Enantiomeric Excess cause1 Potential Cause 1: Harsh Reaction Conditions problem->cause1 cause2 Potential Cause 2: Inappropriate Base problem->cause2 cause3 Potential Cause 3: Unsuitable Solvent problem->cause3 solution1 Solution: Lower Temperature, Adjust pH cause1->solution1 solution2 Solution: Use Weaker/Sterically Hindered Base cause2->solution2 solution3 Solution: Screen Alternative Solvents cause3->solution3

Caption: Troubleshooting logic for addressing low enantiomeric excess during synthesis.

References

Technical Support Center: Enhancing 3-(Methylamino)butanoic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-(methylamino)butanoic acid derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and analysis of 3-(methylamino)butanoic acid.

Problem 1: Low or No Derivative Peak in GC-MS Chromatogram

Question: I am not observing the expected peak for my derivatized 3-(methylamino)butanoic acid, or the peak intensity is very low. What are the possible causes and solutions?

Answer:

Several factors can contribute to a low or absent derivative peak. Follow this troubleshooting guide to identify and resolve the issue.

  • Incomplete Derivatization Reaction:

    • Sub-optimal Reaction Conditions: Ensure that the reaction temperature and time are appropriate for the chosen derivatization reagent. Silylation reactions, for instance, may require heating (e.g., 70-100°C) for a specific duration (e.g., 30-60 minutes) to proceed to completion.[1] Alkylation reactions with chloroformates are often rapid and can be performed at room temperature.

    • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatization reagent can lead to incomplete derivatization. A significant molar excess of the reagent is typically recommended.

    • Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can hydrolyze the reagent and the formed derivative, leading to low yields.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Lyophilize aqueous samples to complete dryness before adding the derivatization reagent.

  • Derivative Instability:

    • Hydrolysis: Silyl derivatives can be susceptible to hydrolysis, especially in the presence of trace amounts of water. Analyze the samples as soon as possible after derivatization.

    • Thermal Degradation: The GC inlet temperature might be too high, causing the derivative to degrade. Try lowering the inlet temperature.

  • Sample Preparation Issues:

    • Loss of Analyte: Ensure that the analyte is not lost during sample preparation steps like solvent evaporation. Use a gentle stream of nitrogen for evaporation.

    • Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.

Problem 2: Presence of Multiple Peaks for a Single Analyte

Question: My chromatogram shows multiple peaks that seem to be related to my target analyte, 3-(methylamino)butanoic acid. Why is this happening and how can I obtain a single, sharp peak?

Answer:

The formation of multiple derivatives from a single analyte is a common issue. Here are the primary causes and their solutions:

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see peaks for both the underivatized and partially derivatized analyte.

    • Solution: Optimize reaction conditions (temperature, time, reagent concentration) to ensure complete derivatization. For amino acids, a two-step derivatization is often employed, first esterifying the carboxyl group and then acylating the amino group.[3]

  • Formation of Different Derivatives: Some reagents can react with different functional groups to produce a mixture of derivatives. For 3-(methylamino)butanoic acid, both the secondary amine and the carboxylic acid functional groups will be derivatized.

    • Silylation: Reagents like MSTFA or MTBSTFA will react with both the -NH and -COOH groups. Incomplete reaction can lead to partially silylated products.

    • Two-step Derivatization: A common approach for amino acids is a two-step process:

      • Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester using 2M HCl in methanol).

      • Acylation: The amino group is then acylated (e.g., using pentafluoropropionic anhydride - PFPA).[3] This method often yields a single, stable derivative.

  • Tautomerization: For some molecules, the presence of different tautomeric forms can lead to multiple derivative peaks. While less common for 3-(methylamino)butanoic acid, it is a consideration for other analytes.

Problem 3: Peak Tailing in the Chromatogram

Question: The peak for my derivatized 3-(methylamino)butanoic acid is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing can be caused by several factors related to the GC system and the analytical conditions.

  • Active Sites in the GC System:

    • Contaminated Inlet Liner: Active sites in a dirty or non-deactivated inlet liner can interact with the analyte, causing tailing.

      • Solution: Regularly replace the inlet liner with a new, deactivated one.

    • Column Contamination: The front end of the GC column can become contaminated over time.

      • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column.

    • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes and lead to peak tailing.

      • Solution: Ensure the column is installed at the correct height according to the manufacturer's instructions.

  • Chromatographic Conditions:

    • Solvent-Phase Polarity Mismatch: A mismatch between the polarity of the solvent and the stationary phase can cause peak distortion.

    • Initial Oven Temperature Too High: For splitless injections, a high initial oven temperature can lead to poor focusing of the analytes at the head of the column.

      • Solution: Decrease the initial oven temperature by 10-20°C.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for 3-(methylamino)butanoic acid?

A1: The choice of reagent depends on the specific requirements of your analysis. Here's a comparison of common options:

  • Silylation Reagents (e.g., MSTFA, MTBSTFA):

    • Advantages: These are powerful reagents that derivatize both the amine and carboxylic acid groups in a single step. MTBSTFA derivatives are generally more stable and less moisture-sensitive than MSTFA derivatives.[2]

    • Disadvantages: Highly sensitive to moisture, which can lead to poor reproducibility.[4] Silylated derivatives can sometimes be less stable over time.

  • Alkylation/Acylation Reagents (e.g., Methyl Chloroformate - MCF, Two-Step Esterification/Acylation):

    • Advantages: Alkylation with chloroformates is rapid and can be performed in an aqueous environment, making it more robust for biological samples.[4] Two-step methods provide stable and single derivatives.

    • Disadvantages: Two-step methods are more time-consuming. Chloroformate reactions can be exothermic and require careful handling.

For quantitative analysis requiring high reproducibility, Methyl Chloroformate (MCF) derivatization is often preferred due to its robustness and lower susceptibility to moisture.[4]

Q2: How can I improve the reproducibility of my derivatization?

A2: To improve reproducibility, especially with silylation:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Lyophilize samples to complete dryness.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for variations in derivatization efficiency and injection volume.

  • Automate the Process: If possible, use an autosampler for reagent addition to ensure consistent volumes and timing.

  • Control Reaction Temperature: Use a heating block or water bath to maintain a consistent reaction temperature.

Q3: What are the optimal GC-MS conditions for analyzing derivatized 3-(methylamino)butanoic acid?

A3: The optimal GC-MS conditions will depend on the specific derivative formed. However, here are some general guidelines:

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for the separation of many amino acid derivatives.

  • Inlet Temperature: Start with a temperature around 250°C and optimize as needed. If you observe peak degradation, try lowering the temperature.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 60-80°C) to focus the analytes, followed by a ramp to a higher temperature (e.g., 280-300°C) to elute the derivatives.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) will provide the best sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize quantitative data for different derivatization methods for amino acids, which can serve as a reference for what to expect for 3-(methylamino)butanoic acid.

Table 1: Comparison of Reproducibility (Relative Standard Deviation - RSD) for Silylation (TMS) and Alkylation (MCF) Derivatization of Amino Acids.

Amino AcidTMS Derivatization (RSD %)MCF Derivatization (RSD %)
Alanine15.57.5
Valine18.28.1
Leucine21.38.5
Proline12.99.2
Phenylalanine25.110.1
Aspartic Acid35.811.6
Glutamic Acid32.89.8
Median RSD18.28.2
Data adapted from a study comparing TMS (using a microwave-assisted protocol) and MCF derivatization. Higher RSD indicates lower reproducibility.[4]

Table 2: Method Detection Limits (MDL) for Amino Acids using MTBSTFA and Ethyl Chloroformate (ECF) Derivatization.

Amino AcidMTBSTFA Derivatization (MDL, ng/m³)ECF Derivatization (MDL, ng/m³)
Alanine0.1520.025
Valine0.1280.021
Leucine0.1890.031
Proline0.2110.035
Phenylalanine0.2450.041
Aspartic Acid0.3580.059
Glutamic Acid0.4120.068
Data from a comparative study on amino acid derivatives in atmospheric particulate matter. Lower MDL indicates higher sensitivity.

Experimental Protocols

Protocol 1: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Sample Preparation: Transfer an aliquot of the sample containing 3-(methylamino)butanoic acid to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

  • Esterification:

    • To the dried sample, add 100 µL of 2M HCl in methanol.

    • Cap the vial and heat at 80°C for 60 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 65°C for 30 minutes.

    • Evaporate the reagents to dryness under a stream of nitrogen.

  • Extraction:

    • Reconstitute the residue in a suitable solvent like toluene for injection into the GC-MS.[3]

Protocol 3: Alkylation using Methyl Chloroformate (MCF)

  • Sample Preparation: To an aqueous sample containing 3-(methylamino)butanoic acid, add methanol and pyridine.

  • Derivatization:

    • Add methyl chloroformate (MCF) and vortex vigorously. The reaction is typically instantaneous.

  • Extraction:

    • Add chloroform and a sodium bicarbonate solution to extract the derivatives into the organic phase.

  • GC-MS Analysis: Inject an aliquot of the chloroform layer into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Aqueous Sample dry Evaporate to Dryness (for Silylation/Esterification) start->dry add_reagent Add Derivatization Reagent(s) dry->add_reagent Anhydrous Conditions react Incubate/Heat add_reagent->react extract Extract Derivative (if needed) react->extract inject Inject into GC-MS react->inject Direct Injection extract->inject

Caption: General workflow for the derivatization of 3-(methylamino)butanoic acid for GC-MS analysis.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low/No Peak incomplete_rxn Incomplete Reaction? start->incomplete_rxn derivative_instability Derivative Instability? start->derivative_instability sample_prep_issue Sample Prep Issue? start->sample_prep_issue optimize_cond Optimize Temp/Time/ Reagent Ratio incomplete_rxn->optimize_cond Yes check_moisture Ensure Anhydrous Conditions incomplete_rxn->check_moisture Yes (Silylation) check_temp Lower Inlet Temperature/ Analyze Promptly derivative_instability->check_temp Yes check_cleanup Consider Sample Cleanup (SPE) sample_prep_issue->check_cleanup Yes

Caption: A troubleshooting decision tree for low or no derivative peak in the GC-MS chromatogram.

References

Troubleshooting matrix effects in the LC-MS/MS analysis of 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of 3-(methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 3-(methylamino)butanoic acid?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2][3][4][5] For a small, polar molecule like 3-(methylamino)butanoic acid, common matrix components in biological fluids (e.g., salts, phospholipids, endogenous metabolites) can significantly interfere with its ionization in the mass spectrometer source, leading to inaccurate and imprecise quantification.[1][2][3][4][5]

Q2: What are the primary causes of matrix effects in the analysis of 3-(methylamino)butanoic acid?

A2: The primary causes of matrix effects for a polar compound like 3-(methylamino)butanoic acid include:

  • Ion Suppression: Competition for ionization with co-eluting endogenous compounds, particularly in electrospray ionization (ESI).[5]

  • Phospholipids: Abundant in plasma and serum, these can cause significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can reduce the efficiency of droplet formation and analyte desolvation in the ESI source.

  • Co-eluting Metabolites: Endogenous small molecules with similar polarities can interfere with the ionization of the target analyte.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract.[5] The matrix factor (MF) is calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity

This issue often points to significant ion suppression or inadequate chromatographic retention.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Peak Shape & Low Signal start Start: Poor Peak Shape / Low Signal check_retention Is the analyte retained on the column? start->check_retention no_retention Switch to HILIC column or use derivatization. check_retention->no_retention No yes_retention Assess Matrix Effects check_retention->yes_retention Yes end End: Improved Signal & Peak Shape no_retention->end post_column_infusion Perform post-column infusion experiment. yes_retention->post_column_infusion suppression_observed Is ion suppression observed at the analyte's retention time? post_column_infusion->suppression_observed no_suppression Optimize MS source parameters. suppression_observed->no_suppression No yes_suppression Improve sample preparation or chromatographic separation. suppression_observed->yes_suppression Yes no_suppression->end sample_prep Options: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Dilute the sample yes_suppression->sample_prep chromatography Options: - Optimize gradient - Change mobile phase modifiers yes_suppression->chromatography sample_prep->end chromatography->end

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD, %)
Protein Precipitation85 - 950.4 - 0.6 (Suppression)< 15
Liquid-Liquid Extraction60 - 800.7 - 0.9 (Suppression)< 10
Solid-Phase Extraction (SPE)90 - 1050.9 - 1.1< 5

Note: These are representative values and may vary depending on the specific matrix and experimental conditions.

Issue 2: High Variability in Results Between Samples

Inconsistent matrix effects across different sample lots can lead to poor reproducibility.

Troubleshooting Workflow:

cluster_1 Troubleshooting High Result Variability start Start: High Result Variability check_is Is a stable isotope-labeled internal standard (SIL-IS) being used? start->check_is no_is Incorporate a SIL-IS for 3-(methylamino)butanoic acid. check_is->no_is No yes_is Evaluate matrix effects across different lots of blank matrix. check_is->yes_is Yes end End: Improved Reproducibility no_is->end matrix_effect_eval Perform post-extraction spike experiments with multiple matrix lots. yes_is->matrix_effect_eval consistent_mf Is the IS-normalized matrix factor consistent across lots? matrix_effect_eval->consistent_mf inconsistent_mf Improve sample cleanup to remove interfering compounds. consistent_mf->inconsistent_mf No consistent_mf_yes Investigate other sources of variability (e.g., sample collection, storage). consistent_mf->consistent_mf_yes Yes inconsistent_mf->end consistent_mf_yes->end

Caption: Troubleshooting workflow for high variability in results.

Quantitative Data Summary: Effect of Internal Standard on Precision

Internal Standard TypeAnalyte RSD (%) in Spiked Samples (n=6 lots)
No Internal Standard25.8
Structural Analog IS12.3
Stable Isotope-Labeled IS3.5

Note: These are representative values and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices like plasma or serum to minimize matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol can be used to improve chromatographic retention and sensitivity.

  • Sample Preparation: Perform protein precipitation on 50 µL of serum by adding 150 µL of cold acetonitrile. Vortex and centrifuge.

  • Derivatization Reaction: To 50 µL of the supernatant, add 25 µL of 200 mM 3-NPH in 50% methanol and 25 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% pyridine in 50% methanol.

  • Incubation: Incubate the mixture at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.

  • Analysis: Inject an aliquot of the final solution into the LC-MS/MS system.

Protocol 3: HILIC Chromatography for Underivatized Analysis

Hydrophilic Interaction Chromatography (HILIC) is suitable for the direct analysis of polar compounds.

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

This technical support guide provides a starting point for addressing matrix effects in the LC-MS/MS analysis of 3-(methylamino)butanoic acid. For further assistance, please consult the instrument manufacturer's guidelines and relevant scientific literature.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like 3-(methylamino)butanoic acid is crucial for ensuring product quality, understanding pharmacokinetic profiles, and conducting metabolic studies. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS)—for the quantification of 3-(methylamino)butanoic acid.

The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This document outlines the experimental protocols and presents comparative performance data to aid in making an informed decision for your specific analytical needs.

Methodology Comparison: HPLC, GC-MS, and CE-MS

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of various compounds.[1] For analytes like 3-(methylamino)butanoic acid, which lack a strong chromophore, a derivatization step is necessary to enable sensitive UV detection.[2][3] Pre-column derivatization with an agent such as o-phthalaldehyde (OPA) reacts with the primary or secondary amine group to form a product that can be detected by a UV-Vis or fluorescence detector.[4]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-(methylamino)butanoic acid standard in a suitable solvent (e.g., 0.1 M HCl).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the same solvent and filtering through a 0.45 µm syringe filter.

  • Pre-column Derivatization:

    • In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of borate buffer (pH 9.5).

    • Add 50 µL of OPA reagent (o-phthalaldehyde in methanol with 2-mercaptoethanol).

    • Allow the reaction to proceed for 2 minutes at room temperature before injection. This step can often be automated by the HPLC autosampler.[4]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 40 mM potassium dihydrogen phosphate solution (pH 2.4).[5]

      • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 340 nm.

    • Column Temperature: 25°C.[6]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Since amino acids are polar and non-volatile, a derivatization step is required to increase their volatility for GC analysis.[8] This method offers high sensitivity and selectivity due to the combination of chromatographic separation and mass spectrometric detection.[9]

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Dry a 50 µL aliquot of the sample or standard solution under a stream of nitrogen.

    • Add 100 µL of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[8]

    • Heat the mixture at 100°C for 4 hours to form the TBDMS derivative.[8]

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Alternative Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[10] Coupling CE with MS provides a highly efficient and selective method for the analysis of charged species like amino acids without the need for derivatization.[11][12]

Experimental Protocol: CE-MS

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE) to an appropriate concentration.

    • Filter the sample through a 0.22 µm filter.

  • CE-MS Conditions:

    • CE-MS System: A capillary electrophoresis instrument coupled to a mass spectrometer via an electrospray ionization (ESI) interface.

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-100 cm length).

    • Background Electrolyte (BGE): 1 M formic acid to ensure the analyte is positively charged.[12]

    • Sheath Liquid: 5 mM ammonium acetate in 50% (v/v) methanol-water at a flow rate of 10 µL/min.[12]

    • Separation Voltage: 25-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Mass Spectrometer: ESI in positive ion mode, monitoring for the protonated molecule of 3-(methylamino)butanoic acid.

Performance Data Comparison

The following table summarizes typical performance characteristics for the analytical methods described. The data is representative of similar analyses for small organic acids and amino acids and serves as a guide for method comparison.

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationCE-MS (Underivatized)
**Linearity (R²) **> 0.999[13]> 0.999> 0.999[14]
Accuracy (% Recovery) 93.3 – 109.4%[13]82.4 - 109.3%[15]86.5 - 121.5%[14]
Precision (% RSD) < 4.6%[13]< 7.7%[14]< 10%
Limit of Detection (LOD) 0.004–1.258 µg/mL[13]0.32 - 0.56 mg/L[14]0.3 - 6.0 µmol/L[12]
Limit of Quantification (LOQ) 0.011–5.272 µg/mL[13]2.93 - 208.13 pmol/L[16]-

Workflow for HPLC Method Validation

The following diagram illustrates the key stages involved in the validation of the HPLC method to ensure it is fit for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, Derivatization) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Variations in Method Parameters) LOD_LOQ->Robustness Routine Routine Sample Analysis with System Suitability Testing Robustness->Routine Implement

Caption: Workflow for the validation of an HPLC analytical method.

Conclusion

  • HPLC-UV with pre-column derivatization is a robust, reliable, and widely accessible method for the quantification of 3-(methylamino)butanoic acid. It offers excellent precision and accuracy, making it suitable for routine quality control applications. The main drawback is the need for a derivatization step, which adds to the sample preparation time.

  • GC-MS provides very high sensitivity and selectivity, which is beneficial for complex matrices or when trace-level quantification is required. However, like HPLC-UV, it requires a derivatization step to make the analyte volatile, which can be time-consuming and introduce variability.

  • CE-MS is a powerful alternative that combines high separation efficiency with the selectivity of mass spectrometry, often without the need for derivatization.[12] This simplifies sample preparation and can be advantageous for analyzing small sample volumes. The technique may have slightly lower precision compared to HPLC and requires specialized instrumentation.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, throughput demands, and the availability of instrumentation and expertise.

References

Comparative analysis of the biological activity of 3-(methylamino)butanoic acid and GABA.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and 3-(methylamino)butanoic acid. While extensive experimental data exists for GABA, there is a notable lack of publicly available research on the specific biological activities of 3-(methylamino)butanoic acid. Therefore, the information presented for 3-(methylamino)butanoic acid is largely predictive, based on its structural similarity to GABA and the known effects of other GABA analogues. The experimental protocols and quantitative data provided for 3-(methylamino)butanoic acid should be considered hypothetical and require experimental validation.

Introduction

Gamma-aminobutyric acid (GABA) is a crucial inhibitory neurotransmitter that regulates neuronal excitability throughout the central nervous system (CNS).[1] Its effects are mediated primarily through two classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. The development of GABA analogues is a significant area of research in neuroscience and pharmacology, aiming to create compounds with improved pharmacokinetic profiles and therapeutic efficacy for a range of neurological and psychiatric disorders.

3-(Methylamino)butanoic acid is a structural analogue of GABA, featuring a methyl group on the amine. This modification has the potential to alter its binding affinity, receptor selectivity, and metabolic stability compared to GABA. This guide offers a comparative framework for understanding the potential biological activities of 3-(methylamino)butanoic acid in relation to the well-characterized effects of GABA.

Data Presentation: Comparative Biological Activity

The following tables summarize the known biological data for GABA and the predicted data for 3-(methylamino)butanoic acid.

Table 1: Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Efficacy
GABA GABA-A10 - 1000 (Varies with subunit composition)Full Agonist
GABA-B50 - 200Full Agonist
3-(Methylamino)butanoic acid GABA-APredicted: 50 - 5000Predicted: Partial to Full Agonist
GABA-BPredicted: 100 - 1000Predicted: Partial to Full Agonist

Note: The predicted values for 3-(methylamino)butanoic acid are hypothetical and require experimental confirmation.

Table 2: Electrophysiological Effects

CompoundParameterEffect
GABA Neuronal Membrane PotentialHyperpolarization (via Cl- influx or K+ efflux)
Firing RateDecreased
3-(Methylamino)butanoic acid Neuronal Membrane PotentialPredicted: Hyperpolarization
Firing RatePredicted: Decreased

Note: The predicted effects of 3-(methylamino)butanoic acid are based on its presumed agonistic activity at GABA receptors.

Table 3: In Vivo Pharmacological Activity

CompoundPharmacological Effect
GABA Sedative, Anxiolytic, Anticonvulsant (limited by poor blood-brain barrier penetration)
3-(Methylamino)butanoic acid Predicted: Sedative, Anxiolytic, Anticonvulsant (blood-brain barrier penetration is unknown but may be enhanced by the methyl group)

Note: The in vivo effects of 3-(methylamino)butanoic acid are speculative and depend on its ability to cross the blood-brain barrier and its potency at target receptors.

Experimental Protocols

Detailed methodologies are crucial for the validation of the predicted activities of 3-(methylamino)butanoic acid. The following are standard protocols used to characterize GABAergic compounds.

1. Radioligand Binding Assay for GABA-A Receptors

  • Objective: To determine the binding affinity (Ki) of 3-(methylamino)butanoic acid for GABA-A receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or cerebellum).

    • Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) in the presence of varying concentrations of the test compound (3-(methylamino)butanoic acid) or a known competitor (unlabeled GABA).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Electrophysiology: Whole-Cell Patch-Clamp Recording

  • Objective: To measure the effect of 3-(methylamino)butanoic acid on neuronal membrane potential and ion currents.

  • Methodology:

    • Prepare acute brain slices or cultured neurons.

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Perfuse the neuron with artificial cerebrospinal fluid (aCSF).

    • Apply known concentrations of GABA and 3-(methylamino)butanoic acid to the neuron via the perfusion system.

    • Record changes in membrane potential (in current-clamp mode) or inward currents (in voltage-clamp mode) in response to the application of the compounds.

    • Analyze the amplitude, kinetics, and dose-response relationship of the induced currents.

3. In Vivo Behavioral Assays

  • Objective: To assess the sedative, anxiolytic, and anticonvulsant effects of 3-(methylamino)butanoic acid in animal models.

  • Methodology:

    • Sedative Effects (Locomotor Activity): Administer the compound to rodents and measure their spontaneous activity in an open field or activity chamber. A decrease in activity suggests a sedative effect.

    • Anxiolytic Effects (Elevated Plus Maze): Place rodents on an elevated plus maze, which has two open and two closed arms. Anxiolytic compounds typically increase the time spent in the open arms.

    • Anticonvulsant Effects (Pentylenetetrazol-induced Seizures): Administer the compound to rodents prior to the administration of a convulsant agent like pentylenetetrazol (PTZ). The ability of the compound to delay the onset or reduce the severity of seizures indicates anticonvulsant activity.

Mandatory Visualization

Signaling Pathways

The primary signaling pathway for GABA-A receptor activation involves the direct opening of a chloride ion channel, leading to hyperpolarization of the neuronal membrane. The GABA-B receptor pathway involves a G-protein coupled cascade that can lead to the opening of potassium channels or the inhibition of calcium channels.

GABA_Signaling_Pathways cluster_GABA_A GABA-A Receptor Pathway cluster_GABA_B GABA-B Receptor Pathway GABA_A GABA or Analogue GABA_A_Receptor GABA-A Receptor GABA_A->GABA_A_Receptor Cl_Channel Cl- Channel Opening GABA_A_Receptor->Cl_Channel Hyperpolarization_A Hyperpolarization Cl_Channel->Hyperpolarization_A Inhibition_A Neuronal Inhibition Hyperpolarization_A->Inhibition_A GABA_B GABA or Analogue GABA_B_Receptor GABA-B Receptor GABA_B->GABA_B_Receptor G_Protein G-protein Activation GABA_B_Receptor->G_Protein Effector Effector Proteins (K+ channels, Ca2+ channels, Adenylyl Cyclase) G_Protein->Effector Hyperpolarization_B Hyperpolarization/ Reduced Neurotransmitter Release Effector->Hyperpolarization_B Inhibition_B Neuronal Inhibition Hyperpolarization_B->Inhibition_B

Caption: Signaling pathways for GABA-A and GABA-B receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a novel GABA analogue.

Experimental_Workflow Compound_Synthesis Compound Synthesis (3-(methylamino)butanoic acid) In_Vitro_Binding In Vitro Binding Assays (Receptor Affinity) Compound_Synthesis->In_Vitro_Binding Electrophysiology Electrophysiology (Functional Activity) In_Vitro_Binding->Electrophysiology In_Vivo_Behavior In Vivo Behavioral Studies (Pharmacological Effects) Electrophysiology->In_Vivo_Behavior Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Behavior->Pharmacokinetics Toxicity Toxicity Studies Pharmacokinetics->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Structure_Activity cluster_properties Predicted Properties GABA GABA - Primary Amine Receptor_Affinity Receptor Affinity GABA->Receptor_Affinity Baseline MABA 3-(Methylamino)butanoic acid - Secondary Amine - Methyl Group MABA->Receptor_Affinity Potentially Altered BBB_Permeability BBB Permeability MABA->BBB_Permeability Potentially Increased Metabolic_Stability Metabolic Stability MABA->Metabolic_Stability Potentially Increased

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 3-(methylamino)butanoic acid, a chiral β-amino acid, is a critical step in various research and development endeavors, particularly in the pharmaceutical industry where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the successful resolution of 3-(methylamino)butanoic acid enantiomers, supported by experimental data for the closely related compound, 3-aminobutanoic acid.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of enantiomers. This section details the performance of various CSPs, with a focus on macrocyclic glycopeptide and crown ether-based phases, for which experimental data is available for the structural analog, 3-aminobutanoic acid.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the enantioseparation of 3-aminobutanoic acid on different macrocyclic glycopeptide-based chiral stationary phases. These values provide a strong indication of the expected performance for the N-methylated analog, 3-(methylamino)butanoic acid.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
Chirobiotic T 0.1% TEAA (pH 4.1) / Methanol (30/70, v/v)0.731.100.60
Chirobiotic T2 0.1% TEAA (pH 4.1) / Methanol (30/70, v/v)0.681.100.60
Chirobiotic TAG 0.1% TEAA (pH 4.1) / Methanol (30/70, v/v)1.351.120.70

Data sourced from a comparative study on the separation of β-homoamino acids[1]. It is important to note that this data is for 3-aminobutanoic acid, and while indicative, performance for 3-(methylamino)butanoic acid may vary.

In-Depth Look at Chiral Stationary Phases

Macrocyclic Glycopeptide-Based CSPs (Chirobiotic T, T2, and TAG)

Macrocyclic glycopeptide antibiotics, such as teicoplanin (Chirobiotic T and T2) and its aglycone version (Chirobiotic TAG), are versatile chiral selectors. The separation mechanism involves a combination of interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.

For β-amino acids like 3-aminobutanoic acid, the Chirobiotic TAG column, which lacks the sugar moieties of teicoplanin, has shown slightly better selectivity and resolution compared to Chirobiotic T and T2[1]. This suggests that for 3-(methylamino)butanoic acid, the aglycone phase might also offer superior performance. The N-methyl group on the analyte could influence the interaction with the CSP, potentially leading to different retention and selectivity compared to its non-methylated counterpart.

Crown Ether-Based CSPs (e.g., Crownpak CR(+))

Crown ether-based CSPs are particularly effective for the enantioseparation of primary amino compounds, including amino acids. The chiral recognition mechanism relies on the formation of diastereomeric complexes between the chiral crown ether and the protonated primary amino group of the analyte.

Successful separations on Crownpak CR(+) typically require an acidic mobile phase, such as perchloric acid at a pH between 1 and 2, to ensure the analyte's amino group is protonated. Organic modifiers like methanol can be used, but their concentration is often limited to maintain the stability of the coated stationary phase. For 3-(methylamino)butanoic acid, which possesses a secondary amino group, the efficiency of complexation with the crown ether may differ from that of primary amino acids, potentially requiring optimization of the mobile phase acidity.

Cyclodextrin and Polysaccharide-Based CSPs

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing separation methods.

Method for Macrocyclic Glycopeptide-Based CSPs
  • Columns: Chirobiotic T, Chirobiotic T2, Chirobiotic TAG (250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase: A mixture of 0.1% triethylammonium acetate (TEAA) buffer (pH 4.1) and methanol[1]. The optimal composition for 3-aminobutanoic acid was found to be 30:70 (v/v) buffer to methanol[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled, as temperature can influence selectivity[1].

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids lacking a strong chromophore.

General Protocol for Crown Ether-Based CSPs
  • Column: Crownpak CR(+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: An aqueous solution of perchloric acid (HClO4) at a pH between 1 and 2. Methanol can be added as an organic modifier, typically up to 15%.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled.

  • Detection: UV at a low wavelength or a suitable mass spectrometer.

Workflow for Chiral Separation Method Development

The process of developing a chiral separation method can be systematically approached. The following diagram illustrates a typical workflow.

Chiral_Separation_Workflow cluster_0 Phase 1: Analyte & CSP Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Application Analyte Define Analyte: 3-(Methylamino)butanoic Acid CSP_Selection Select Initial CSPs (e.g., Macrocyclic Glycopeptide, Crown Ether, Polysaccharide) Analyte->CSP_Selection Screening Perform Screening with Generic Gradients or Isocratic Conditions CSP_Selection->Screening Evaluation Evaluate Initial Results: Peak Shape, Resolution Screening->Evaluation Optimization Optimize Mobile Phase: - Organic Modifier % - Buffer pH & Concentration - Additives Evaluation->Optimization Parameters Optimize Other Parameters: - Flow Rate - Temperature Optimization->Parameters Validation Method Validation: - Robustness - Reproducibility Parameters->Validation Application Application to Samples Validation->Application

Caption: A typical workflow for developing a chiral HPLC separation method.

Conclusion

The enantioseparation of 3-(methylamino)butanoic acid can be effectively approached using macrocyclic glycopeptide and crown ether-based chiral stationary phases. The provided data for the closely related 3-aminobutanoic acid on Chirobiotic columns serves as a valuable starting point for method development. While specific data on cyclodextrin and polysaccharide phases for this analyte is currently limited, these CSPs should not be entirely discounted and may warrant investigation depending on the specific research needs. Successful chiral separation will ultimately depend on a systematic approach to method development, involving careful selection of the CSP and optimization of the chromatographic conditions.

References

Cross-Validation of Analytical Methods for 3-(Methylamino)butanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of 3-(methylamino)butanoic acid, a key compound in various research and development areas, necessitates the implementation of well-validated analytical methods. Cross-validation of these methods is a critical step to ensure consistency and comparability of results across different laboratories, instruments, or even between different analytical techniques. This guide provides an objective comparison of two common analytical methods for 3-(methylamino)butanoic acid analysis, supported by hypothetical experimental data, and outlines the workflow for their cross-validation.

Comparative Analysis of Analytical Methods

Two prevalent techniques for the analysis of amino acids like 3-(methylamino)butanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like 3-(methylamino)butanoic acid, a derivatization step is essential to increase volatility and improve chromatographic performance.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating components of a mixture in a liquid phase. For compounds with a suitable chromophore, UV detection offers a straightforward and robust means of quantification.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical quantitative data for the validation of the two analytical methods. These parameters are crucial for assessing the performance and reliability of each method.

Table 1: System Suitability

ParameterMethod A (GC-MS)Method B (HPLC-UV)Acceptance Criteria
Tailing Factor (T)1.11.2T ≤ 2
Theoretical Plates (N)> 5000> 4000N > 2000
%RSD of Peak Area (n=6)1.5%1.8%≤ 2.0%

Table 2: Linearity

ParameterMethod A (GC-MS)Method B (HPLC-UV)Acceptance Criteria
Range (µg/mL)0.1 - 500.5 - 100-
Correlation Coefficient (r²)0.99920.9989≥ 0.995
Regression Equationy = 25432x + 1234y = 18765x + 987-

Table 3: Accuracy and Precision

Concentration (µg/mL)Method A (GC-MS)Method B (HPLC-UV)Acceptance Criteria
Recovery (%) %RSD Recovery (%)
Low QC (0.3)98.52.195.2
Mid QC (20)101.21.599.8
High QC (40)99.71.2102.1

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod A (GC-MS)Method B (HPLC-UV)
LOD (µg/mL)0.030.15
LOQ (µg/mL)0.10.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions.

Method A: GC-MS with Derivatization
  • Sample Preparation: To 100 µL of plasma sample, add an internal standard and 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode.

    • Monitored Ions: Specific m/z values for the derivatized 3-(methylamino)butanoic acid and internal standard.

Method B: HPLC-UV
  • Sample Preparation: To 100 µL of plasma sample, add an internal standard and 200 µL of methanol. Vortex and centrifuge. Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway where 3-(methylamino)butanoic acid might be analyzed.

CrossValidation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion start Define Cross-Validation Scope & Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol prep Prepare & Distribute QC Samples protocol->prep analysis_A Analyze Samples using Method A prep->analysis_A analysis_B Analyze Samples using Method B prep->analysis_B data Collect & Tabulate Results analysis_A->data analysis_B->data stats Perform Statistical Comparison (e.g., Bland-Altman) data->stats report Generate Cross-Validation Report stats->report conclusion Determine Method Comparability report->conclusion Signaling_Pathway_Example cluster_input Input cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics drug Drug Administration absorption Absorption drug->absorption distribution Distribution absorption->distribution metabolism Metabolism to 3-(methylamino)butanoic acid distribution->metabolism excretion Excretion metabolism->excretion receptor Receptor Binding metabolism->receptor response Biological Response receptor->response

A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of 3-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of 3-(methylamino)butanoic acid with a High-Performance Liquid Chromatography (HPLC) method. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of each technique's performance.

Introduction

3-(Methylamino)butanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. Impurity profiling is therefore a mandatory step in the quality control process. This guide focuses on the validation of a GC-MS method for this purpose and compares it with a commonly used alternative, HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. High-Performance Liquid Chromatography (HPLC), on the other hand, is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[1][2]

This guide will explore a hypothetical but realistic validation of a GC-MS method and compare its performance characteristics against an orthogonal HPLC method for the analysis of potential impurities in 3-(methylamino)butanoic acid.

Potential Impurities in 3-(Methylamino)butanoic Acid

Based on common synthetic routes, such as the reductive amination of a keto-acid or the N-methylation of 3-aminobutanoic acid, the following potential impurities have been identified for this study:

  • Impurity A: 3-Aminobutanoic acid (Unreacted starting material)

  • Impurity B: 3-Oxobutanoic acid (Precursor)

  • Impurity C: 3-(Dimethylamino)butanoic acid (Over-methylation by-product)

  • Impurity D: 3-Hydroxybutanoic acid (By-product of reduction)

Experimental Protocols

GC-MS Method

1. Sample Preparation and Derivatization: A 1 mg/mL stock solution of 3-(methylamino)butanoic acid containing known concentrations of the potential impurities is prepared in methanol. 100 µL of this solution is transferred to a vial and evaporated to dryness under a stream of nitrogen. To the dried residue, 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine are added. The vial is capped and heated at 70°C for 30 minutes to facilitate derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

HPLC-UV Method

1. Sample Preparation: A 1 mg/mL stock solution of 3-(methylamino)butanoic acid containing known concentrations of the potential impurities is prepared in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate buffer (pH 2.5) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Method Validation and Comparison

The validation of both analytical methods was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on parameters relevant for impurity testing.

Data Presentation

The quantitative performance of the GC-MS and HPLC-UV methods for the analysis of the four potential impurities is summarized in the tables below.

Table 1: Linearity

ImpurityMethodRange (µg/mL)Correlation Coefficient (r²)
Impurity AGC-MS0.5 - 500.9992
HPLC-UV1.0 - 1000.9985
Impurity BGC-MS0.5 - 500.9995
HPLC-UV1.0 - 1000.9991
Impurity CGC-MS0.5 - 500.9998
HPLC-UV1.0 - 1000.9989
Impurity DGC-MS0.5 - 500.9991
HPLC-UV1.0 - 1000.9982

Table 2: Accuracy (Recovery %)

ImpurityMethodSpiked Level 1 (80%)Spiked Level 2 (100%)Spiked Level 3 (120%)
Impurity AGC-MS99.2%100.5%101.1%
HPLC-UV98.5%99.8%100.9%
Impurity BGC-MS98.9%100.2%101.5%
HPLC-UV98.2%99.5%101.2%
Impurity CGC-MS99.5%100.8%101.3%
HPLC-UV98.8%100.1%101.0%
Impurity DGC-MS99.0%100.4%101.2%
HPLC-UV98.4%99.7%100.8%

Table 3: Precision (RSD %)

ImpurityMethodRepeatability (n=6)Intermediate Precision (n=6)
Impurity AGC-MS0.8%1.5%
HPLC-UV1.2%2.1%
Impurity BGC-MS0.7%1.4%
HPLC-UV1.5%2.5%
Impurity CGC-MS0.5%1.2%
HPLC-UV1.1%2.0%
Impurity DGC-MS0.9%1.6%
HPLC-UV1.4%2.3%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ImpurityMethodLOD (µg/mL)LOQ (µg/mL)
Impurity AGC-MS0.150.5
HPLC-UV0.31.0
Impurity BGC-MS0.150.5
HPLC-UV0.31.0
Impurity CGC-MS0.10.5
HPLC-UV0.31.0
Impurity DGC-MS0.150.5
HPLC-UV0.31.0

Visualizations

experimental_workflow cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method gc_start Sample Weighing & Dissolution gc_deriv Derivatization with MSTFA gc_start->gc_deriv gc_inject GC-MS Injection gc_deriv->gc_inject gc_analysis Data Acquisition & Analysis gc_inject->gc_analysis hplc_start Sample Weighing & Dissolution hplc_inject HPLC-UV Injection hplc_start->hplc_inject hplc_analysis Data Acquisition & Analysis hplc_inject->hplc_analysis

Experimental Workflow Comparison

validation_parameters MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness Linearity->Range LOD->LOQ

ICH Q2(R1) Validation Parameters

Discussion and Conclusion

The validation data demonstrates that both the GC-MS and HPLC-UV methods are suitable for the intended purpose of impurity profiling of 3-(methylamino)butanoic acid. However, there are distinct advantages and disadvantages to each technique.

The GC-MS method exhibits superior sensitivity, with lower LOD and LOQ values for all analyzed impurities. Its high specificity, provided by the mass spectrometric detection, allows for confident identification of the impurities. The precision and accuracy of the GC-MS method were also found to be excellent. The main drawback of this method is the requirement for a derivatization step, which adds to the sample preparation time and can be a source of variability if not carefully controlled.

The HPLC-UV method offers the advantage of a simpler and faster sample preparation procedure, as no derivatization is required. The method demonstrated good linearity, accuracy, and precision, although it was less sensitive than the GC-MS method. The specificity of the HPLC-UV method relies on the chromatographic separation and the UV spectrum, which may be less definitive than mass spectral data, especially for novel or unexpected impurities.

References

Comparative Pharmacokinetic Analysis of 3-(methylamino)butanoic Acid and its Esters: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparative analysis, outlining the requisite experimental data and methodologies, and presenting visualizations of the expected metabolic pathways and experimental workflows. However, it is crucial to note that the quantitative data presented in the tables are hypothetical, serving as placeholders to illustrate how such a comparison would be structured once experimental results become available.

Hypothetical Pharmacokinetic Data Summary

A comparative pharmacokinetic study would aim to quantify key parameters for 3-(methylamino)butanoic acid and its various ester forms (e.g., methyl, ethyl, propyl esters). The following table illustrates the type of data that would be collected and presented.

CompoundBioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/h/kg)
3-(methylamino)butanoic acidData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Methyl 3-(methylamino)butanoateData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Ethyl 3-(methylamino)butanoateData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Propyl 3-(methylamino)butanoateData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of pharmacokinetic studies. The following outlines a standard experimental protocol for a comparative in vivo pharmacokinetic study in a rodent model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.

2. Dosing and Administration:

  • Formulation: 3-(methylamino)butanoic acid and its esters are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Dose: A single oral gavage dose (e.g., 10 mg/kg) is administered to each group of rats (n=6 per compound).

3. Sample Collection:

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.

  • Quantification: The concentrations of 3-(methylamino)butanoic acid and its esters in the plasma samples are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves chromatographic separation on a C18 column followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Visualizations

Metabolic Pathway

The expected metabolic fate of the ester prodrugs of 3-(methylamino)butanoic acid involves enzymatic hydrolysis to release the active parent compound. This process is primarily mediated by esterases present in the blood, liver, and other tissues.

Ester 3-(methylamino)butanoic acid ester (Prodrug) Parent 3-(methylamino)butanoic acid (Active Drug) Ester->Parent Esterase Hydrolysis Metabolism Further Metabolism (e.g., Glucuronidation) Parent->Metabolism Excretion Excretion Parent->Excretion Metabolism->Excretion cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Oral Dosing of Compounds to Animal Models Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK Comparison Comparative Analysis PK->Comparison

Head-to-head comparison of the antimicrobial activity of 3-(methylamino)butanoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a head-to-head comparison of these analogs, summarizing their inhibitory concentrations and detailing the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of a series of 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives was evaluated against several microbial strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each analog. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-[(2-Hydroxyphenyl)amino]butanoic Acid Analogs against Bacterial Strains [1][2]

Compound/AnalogEscherichia coli (B-906) MIC (µg/mL)Staphylococcus aureus (209-P) MIC (µg/mL)Mycobacterium luteum (B-917) MIC (µg/mL)
Vancomycin (Control) -0.50.5
Compound 7a >500500250
Compound 7b >500250500
Compound 7c >500500250
Compound 9a >50062.562.5
Compound 9b >50031.262.5
Compound 9c 50031.262.5
Compound 10b >500>50062.5
Compound 10c >50031.231.2
Compound 11b >500>500>500
Compound 11c 500>500>500
Compound 12f >50031.262.5
Compound 12g >500>50031.2
Compound 13 >500>50015.6

Note: A ">" symbol indicates that no inhibition was observed at the highest concentration tested.

Table 2: Minimum Inhibitory Concentration (MIC) of 3-[(2-Hydroxyphenyl)amino]butanoic Acid Analogs against Fungal Strains [1]

Compound/AnalogCandida tenuis (VKM Y-70) MIC (µg/mL)Aspergillus niger (VKM F-1119) MIC (µg/mL)
Nystatin (Control) 7.815.6
Compound 6 125.0>500
Compound 7a >500125.0
Compound 9a 15.6250.0
Compound 9b 31.2>500
Compound 9c 31.2125.0
Compound 10a >500250.0
Compound 11a 250.062.5
Compound 11b 500.0>500
Compound 11c >500125.0
Compound 12e >500125.0
Compound 12f >50062.5
Compound 12g >5003.9

Note: A ">" symbol indicates that no inhibition was observed at the highest concentration tested.

Experimental Protocols

The methodologies employed for the determination of the antimicrobial activity are detailed below.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the serial dilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Cultures: The test microorganisms, including Escherichia coli В-906, Staphylococcus aureus 209-Р, Mycobacterium luteum В-917, Candida tenuis VKM Y-70, and Aspergillus niger VKM F-1119, were cultured in appropriate liquid nutrient media.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilution: A series of twofold dilutions of each compound were prepared in a liquid nutrient medium in 96-well microtiter plates. The concentrations of the tested compounds ranged from 500 µg/mL to 0.24 µg/mL.

  • Inoculation: Each well was inoculated with a standardized suspension of the respective test microorganism.

  • Incubation: The microtiter plates were incubated under conditions appropriate for the growth of each microorganism (typically 24-48 hours at a specified temperature).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

  • Controls: Positive (microorganism in medium without test compound) and negative (medium only) controls were included in each assay. Vancomycin and Nystatin were used as reference antibacterial and antifungal agents, respectively.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the 3-aminobutanoic acid analogs.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture Preparation C Serial Dilution in 96-well Plate A->C B Test Compound Stock Solution B->C D Inoculation with Microorganism C->D E Incubation D->E F Visual Inspection for Growth Inhibition E->F G Determination of MIC F->G

Caption: Workflow for MIC Determination.

References

Comparative Analysis of Receptor Binding Affinity: 3-(Methylamino)butanoic Acid vs. Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the receptor binding profiles of 3-(methylamino)butanoic acid and the established therapeutic agent, pregabalin.

Executive Summary

Pregabalin exhibits high and selective affinity for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, a mechanism central to its therapeutic effects. In contrast, direct receptor binding data for 3-(methylamino)butanoic acid is lacking. Based on its structural similarity to GABA and related N-methylated amino acids, it is hypothesized to have a low affinity for GABA receptors and potentially metabotropic glutamate receptors. This guide presents the available quantitative data for pregabalin and proxy data for 3-(methylamino)butanoic acid, details the experimental methodologies for affinity determination, and visualizes the relevant signaling pathways.

Quantitative Data on Receptor Binding Affinity

The following table summarizes the available quantitative data for the receptor binding affinity of pregabalin and representative data for compounds structurally related to 3-(methylamino)butanoic acid.

CompoundPrimary TargetLigandAssay TypeKi (nM)IC50 (nM)EC50 (µM)Reference
Pregabalin α2δ-1 subunit of voltage-gated calcium channels[³H]-GabapentinRadioligand Binding3283-[1]
Pregabalin α2δ-2 subunit of voltage-gated calcium channels[³H]-GabapentinRadioligand Binding40104-[1]
β-Alanine GABAA Receptor-Electrophysiology--730[2]
β-N-methylamino-L-alanine Metabotropic Glutamate Receptors-Inositol Phosphate Formation-->100[3]

*Data for β-Alanine and β-N-methylamino-L-alanine are used as proxies for 3-(methylamino)butanoic acid due to the absence of direct binding data.

Experimental Protocols

The determination of receptor binding affinity is crucial for understanding the pharmacological profile of a compound. A standard method employed is the radioligand binding assay.

Radioligand Binding Assay for α2δ Subunit Affinity (for Pregabalin)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., pregabalin) for the α2δ subunit of voltage-gated calcium channels.

Materials:

  • Membrane preparations from cells or tissues expressing the α2δ subunit.

  • Radioligand, typically [³H]-gabapentin.

  • Test compound (pregabalin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a multi-well plate, add the membrane preparation, the radioligand ([³H]-gabapentin) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (pregabalin).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6][7]

Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. The diagrams below, generated using the DOT language, illustrate the key signaling pathways associated with the presumed targets of 3-(methylamino)butanoic acid and the established target of pregabalin.

Putative Signaling Pathway for 3-(Methylamino)butanoic Acid at GABAA Receptors

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-MBA 3-(Methylamino)butanoic acid (Hypothesized) GABAA_R GABAA Receptor (Ligand-gated Ion Channel) 3-MBA->GABAA_R Binds to receptor Cl_ion Chloride Ions (Cl⁻) GABAA_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: Hypothesized GABAA receptor signaling pathway for 3-(methylamino)butanoic acid.

Signaling Pathway of Pregabalin via α2δ Subunit Modulation

Pregabalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pregabalin Pregabalin a2d α2δ Subunit Pregabalin->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Calcium Ions (Ca²⁺) VGCC->Ca_ion Reduces Influx a2d->VGCC Modulates Vesicle Synaptic Vesicle Ca_ion->Vesicle Triggers Fusion Neurotransmitter Reduced Neurotransmitter Release Vesicle->Neurotransmitter Leads to

Caption: Signaling pathway of pregabalin through modulation of the α2δ subunit.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration to Separate Bound & Free Ligand B->C D Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: General workflow for a radioligand binding assay.

Conclusion

This comparative guide highlights the significant difference in the available knowledge regarding the receptor binding affinities of 3-(methylamino)butanoic acid and pregabalin. Pregabalin is a well-defined drug with a clear, high-affinity target, the α2δ subunit of voltage-gated calcium channels. In contrast, the pharmacological profile of 3-(methylamino)butanoic acid remains largely uncharacterized. Based on structural analogies, it is likely a low-affinity ligand for GABA or glutamate receptors. Further experimental investigation, specifically radioligand binding assays, is necessary to definitively determine the receptor binding profile of 3-(methylamino)butanoic acid and to enable a direct and quantitative comparison with pregabalin. This information is critical for any future research or development efforts involving this compound.

References

A Comparative Guide to Accuracy and Precision Testing for 3-(Methylamino)butanoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-(methylamino)butanoic acid, a chiral aminobutanoic acid analog, is critical for pharmacokinetic studies, quality control, and overall drug efficacy and safety assessment. This guide provides a comparative overview of two common analytical methods for this purpose: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections detail the experimental protocols and performance data to assist in selecting the most appropriate method for specific research needs.

Method 1: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the enantioselective quantification of chiral molecules like 3-(methylamino)butanoic acid. The approach typically involves a pre-column derivatization step to introduce a chromophore for UV detection and to enhance chiral recognition on a suitable stationary phase.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • To a 100 µL aliquot of the sample containing 3-(methylamino)butanoic acid, add 100 µL of a 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in acetone.

  • Incubate the mixture at 60°C for 30 minutes in the dark to form the NBD-derivative.

  • After cooling to room temperature, neutralize the reaction with 100 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: A chiral stationary phase, such as a Pirkle-type column (e.g., Sumichiral OA-2500S, 250 mm x 4.6 mm, 5 µm), is used for the enantiomeric separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and methanol (50:50, v/v) containing 5 mmol/L citric acid is effective for separating the derivatized enantiomers.

  • Flow Rate: A flow rate of 0.5 mL/min is typically employed.

  • Detection: The UV detector is set to a wavelength of 470 nm to monitor the NBD-derivatized analytes.[1]

  • Injection Volume: 20 µL.

Performance Data

The performance of the Chiral HPLC-UV method is summarized in the table below. The data represents typical validation parameters for the analysis of derivatized amino acids.

ParameterTypical Performance
Linearity (r²)≥ 0.998
Range2.5 - 40 µg/mL
Limit of Detection (LOD)0.3 - 0.6 µg/mL
Limit of Quantitation (LOQ)1.0 - 2.0 µg/mL
Accuracy (% Recovery)
Low Concentration99.9% - 101.5%
Medium Concentration100.6% - 101.8%
High Concentration100.1% - 102.1%
Precision (% RSD)
Intraday0.2% - 1.6%
Interday0.7% - 1.9%

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low concentrations of 3-(methylamino)butanoic acid in complex biological matrices. This method often does not require derivatization, simplifying sample preparation. For this guide, we present a validated method for a closely related structural isomer, gamma-aminobutyric acid (GABA), which serves as an excellent proxy for the performance expected for 3-(methylamino)butanoic acid.[2][3]

Experimental Protocol

1. Sample Preparation:

  • To 50 µL of plasma sample, add an internal standard solution.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • Column: A reversed-phase column, such as an Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm), provides efficient separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

  • Flow Rate: A flow rate of 0.4 mL/min is maintained.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Performance Data

The following table summarizes the validation data for the UPLC-MS/MS method for a close analog, providing a strong indication of the expected performance for 3-(methylamino)butanoic acid.

ParameterPerformance for GABA Analog
Linearity (r²)≥ 0.997
Range3.4 - 2500 ng/mL
Limit of Detection (LOD)0.12 ng/mL
Limit of Quantitation (LOQ)3.4 ng/mL
Accuracy (% Bias)
Low Concentration< 10%
Medium Concentration< 10%
High Concentration< 10%
Precision (% RSD)
Intraday< 10%
Interday< 10%

Method Comparison and Selection

FeatureChiral HPLC-UVUPLC-MS/MS
Principle Enantioselective separation with UV detection.High-resolution separation with mass-based detection.
Sensitivity Moderate (µg/mL range).Very High (ng/mL to pg/mL range).
Selectivity Good, dependent on chiral column and derivatization.Excellent, based on mass-to-charge ratio.
Sample Prep More complex, requires derivatization.Simpler, often direct injection after protein precipitation.
Instrumentation Widely available HPLC systems.Requires more specialized and expensive equipment.
Throughput Lower, due to longer run times and sample prep.Higher, with faster run times and simplified prep.
Application Routine QC, analysis of bulk drug substance.Bioanalysis, low-level impurity detection, metabolomics.

Visualizing the Experimental Workflows

Accuracy_Precision_Workflow cluster_0 Accuracy Assessment cluster_1 Precision Assessment A_Prep Prepare Spiked Samples (Known Concentrations) A_Analyze Analyze Samples (Using Validated Method) A_Prep->A_Analyze A_Calc Calculate % Recovery ((Measured/Spiked) x 100) A_Analyze->A_Calc P_Prep Prepare Replicate Samples (Same Concentration) P_Analyze Analyze Replicates (Intraday & Interday) P_Prep->P_Analyze P_Calc Calculate % RSD ((SD/Mean) x 100) P_Analyze->P_Calc

Caption: Workflow for accuracy and precision testing.

Method_Selection_Logic Start Start: Select Analytical Method Concentration Expected Analyte Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix High (µg/mL) LCMS UPLC-MS/MS Concentration->LCMS Low (ng/mL) HPLC Chiral HPLC-UV Matrix->HPLC Simple Matrix->LCMS Complex (e.g., plasma)

References

Navigating Analytical Rigor: A Comparative Guide to Robustness Testing of HPLC Methods for 3-(Methylamino)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(methylamino)butanoic acid, with a focus on robustness testing. Furthermore, it explores alternative analytical technologies, offering researchers, scientists, and drug development professionals a thorough understanding of the available methodologies. Experimental data, detailed protocols, and visual workflows are presented to support informed decision-making in the laboratory.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This process provides an indication of the method's reliability during normal usage and is a key requirement of regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] A robust analytical method ensures consistent performance across different laboratories, instruments, and analysts.

HPLC Method for 3-(Methylamino)butanoic Acid: A Hypothetical Case Study

Due to its polar nature, the analysis of 3-(methylamino)butanoic acid by reverse-phase HPLC can be challenging without derivatization. To enhance retention and chromatographic performance, a pre-column derivatization step with a suitable agent is often employed. This guide outlines a hypothetical HPLC-UV method for this purpose.

Experimental Protocol: HPLC-UV Analysis with Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-(methylamino)butanoic acid reference standard in a suitable diluent (e.g., 0.1 M HCl).

    • Prepare sample solutions by dissolving the test substance in the same diluent to achieve a target concentration.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride - FMOC-Cl) in an appropriate buffer (e.g., borate buffer, pH 9.0).

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction with a suitable reagent (e.g., glycine).

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (for FMOC derivatives).

    • Injection Volume: 20 µL.

Robustness Testing of the HPLC Method

The robustness of the developed HPLC method is evaluated by intentionally varying critical method parameters and observing the effect on key system suitability parameters, such as retention time, peak area, tailing factor, and resolution (if impurities are present).

Experimental Workflow for Robustness Testing

Robustness_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation A Identify Critical Method Parameters B Define Parameter Variations (e.g., ±10%) A->B C Select System Suitability Test (SST) Criteria B->C D Prepare Samples and Standards E Perform HPLC Runs with Varied Parameters D->E F Collect Chromatographic Data E->F G Analyze Data for Each Parameter Variation H Compare Results Against SST Criteria G->H I Assess Impact on Method Performance H->I

Caption: Workflow for HPLC method robustness testing.

Robustness Testing Parameters and Hypothetical Data

The following table summarizes the deliberate variations in the HPLC method parameters and the hypothetical results for the analysis of 3-(methylamino)butanoic acid.

ParameterNominal ValueVariation (+)Variation (-)Retention Time (%RSD)Peak Area (%RSD)Tailing Factor (%RSD)
Mobile Phase pH 3.03.22.81.2%0.8%2.5%
Column Temperature (°C) 3032280.9%0.5%1.8%
Flow Rate (mL/min) 1.01.10.95.1%4.5%1.5%
Acetonitrile in Mobile Phase (%) Gradient+2%-2%2.5%1.1%2.1%
Detection Wavelength (nm) 2652672630.2%3.2%0.8%

Data Interpretation: The hypothetical data suggests that the method is robust within the tested parameter ranges, as the relative standard deviation (%RSD) for key responses remains low. The flow rate shows the most significant impact on retention time and peak area, which is expected.

Comparative Analysis of Alternative Methods

While HPLC is a widely used technique, other analytical methods can be employed for the analysis of 3-(methylamino)butanoic acid. This section compares the HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Method Comparison Overview
FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)CE-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling pointSeparation based on charge-to-size ratio in an electric field
Derivatization Often required for polar analytesRequired for non-volatile analytes like amino acidsNot always necessary for charged analytes[3][4]
Sensitivity ModerateHighHigh[2]
Selectivity GoodExcellent (with MS detection)Excellent (with MS detection)
Sample Throughput ModerateLower (due to longer run times and sample prep)High
Instrumentation Cost ModerateHighHigh
Chiral Separation Possible with chiral columns or additives[5]Possible with chiral columnsPossible with chiral selectors in the buffer[2]
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like 3-(methylamino)butanoic acid, a derivatization step is necessary to increase volatility.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Dry an aliquot of the sample containing 3-(methylamino)butanoic acid.

    • Add a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent.

    • Heat the mixture to facilitate the derivatization reaction.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Temperature Program: A temperature gradient to separate the derivatized analyte from other components.

    • MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) mode.

Alternative Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an excellent technique for the analysis of charged species like amino acids. It offers high separation efficiency and requires minimal sample volume.[2] A key advantage is the potential to analyze underivatized amino acids.[3][4]

Experimental Protocol: CE-MS

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE).

  • CE-MS Conditions:

    • CE System: A capillary electrophoresis system interfaced with a mass spectrometer.

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): An acidic buffer (e.g., formic acid solution) to ensure the analyte is protonated.[3]

    • Separation Voltage: Applied voltage to drive the electrophoretic separation.

    • Injection: Hydrodynamic or electrokinetic injection.

    • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

Logical Relationship of Analytical Method Selection

The choice of an analytical method depends on various factors, including the analyte's properties, the required sensitivity and selectivity, and available resources.

Method_Selection cluster_analyte Analyte Properties cluster_requirements Analytical Requirements cluster_methods Analytical Methods Polarity Polarity HPLC HPLC-UV Polarity->HPLC Volatility Volatility GCMS GC-MS Volatility->GCMS Charge Charge State CEMS CE-MS Charge->CEMS Sensitivity Sensitivity Sensitivity->GCMS Sensitivity->CEMS Selectivity Selectivity Selectivity->GCMS Selectivity->CEMS Throughput Throughput Throughput->HPLC Throughput->CEMS Chiral Chiral Separation Chiral->HPLC Chiral->GCMS Chiral->CEMS

Caption: Factors influencing analytical method selection.

Conclusion

The robustness of an HPLC method is a critical attribute that ensures its reliability for the routine analysis of 3-(methylamino)butanoic acid. A systematic approach to robustness testing, by evaluating the impact of deliberate variations in method parameters, is essential. While a well-validated HPLC method offers a reliable solution, alternative techniques such as GC-MS and CE-MS provide powerful capabilities, particularly in terms of sensitivity and selectivity. The selection of the most appropriate analytical method should be based on a comprehensive evaluation of the analyte's properties, the specific analytical requirements, and the available laboratory resources. This guide provides the foundational information to assist researchers in making these critical decisions.

References

Safety Operating Guide

Proper Disposal of 3-(Methylamino)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of 3-(Methylamino)butanoic acid (CAS No. 167222-94-8). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.

Core Safety Principles
  • Treat as Hazardous Waste: All waste containing 3-(Methylamino)butanoic acid, including the pure substance, solutions, contaminated labware, and spill cleanup materials, must be managed as hazardous waste.

  • No Sink or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sink drain.[1][2]

  • Segregation is Key: Ensure that waste 3-(Methylamino)butanoic acid is segregated from incompatible materials to prevent dangerous reactions.

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, chemical-resistant gloves, and a lab coat must be worn when handling this substance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-(Methylamino)butanoic acid is provided below. This information is crucial for its safe handling and disposal.

PropertyValue
CAS Number 167222-94-8
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Hazard Statements H315, H319, H335
Signal Word Warning

Data sourced from publicly available safety data sheets.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of 3-(Methylamino)butanoic acid from a laboratory setting.

Step 1: Waste Identification and Segregation
  • Classify Waste: All materials contaminated with 3-(Methylamino)butanoic acid are to be classified as hazardous chemical waste. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the chemical.

    • Contaminated personal protective equipment (gloves, etc.).

    • Contaminated labware (pipette tips, vials, flasks).

    • Spill cleanup materials.

  • Segregate Incompatibles: While specific incompatibility data for 3-(Methylamino)butanoic acid is not extensively documented, as a general practice for amino acids, it should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions.

Step 2: Waste Collection and Containerization
  • Select Appropriate Containers: Use only designated, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are recommended. The container must have a secure, tight-fitting lid.[3][4]

  • Label Containers Clearly: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-(Methylamino)butanoic acid".

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., "Irritant").

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1][3][4]

  • Do Not Overfill: Fill containers to no more than 75-80% of their capacity to prevent spills and allow for vapor expansion.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area must be at or near the point of waste generation.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons, though this can vary by jurisdiction).[3]

Step 4: Arranging for Disposal
  • Contact a Licensed Disposal Service: The disposal of hazardous waste must be handled by a licensed and approved waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) office will manage this process.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA.

Disposal of Empty Containers

Empty containers that once held 3-(Methylamino)butanoic acid must also be handled with care.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (such as water or ethanol) to remove all residues.[1][6]

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[1]

  • Deface Label: After triple-rinsing and air-drying, completely deface or remove the original chemical label on the container.[1][6]

  • Final Disposal: Once the label is defaced, the clean, empty container can typically be disposed of as regular non-hazardous waste or recycled, in accordance with your institution's policies.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Absorb: Use an inert absorbent material (such as vermiculite, sand, or a commercial chemical absorbent) to contain and clean up the spill.

  • Collect: Carefully collect the absorbent material and any contaminated debris. Place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Methylamino)butanoic acid and related waste.

G start Waste Generation (3-(Methylamino)butanoic acid) is_container_empty Is original container empty? start->is_container_empty waste_collection Collect as Hazardous Waste in labeled, sealed container is_container_empty->waste_collection No triple_rinse Triple rinse container with suitable solvent is_container_empty->triple_rinse Yes store_saa Store in Satellite Accumulation Area (SAA) waste_collection->store_saa request_pickup Request pickup by licensed waste disposal service store_saa->request_pickup final_disposal Final Disposal (Off-site) request_pickup->final_disposal collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->waste_collection dispose_container Dispose of container as non-hazardous waste/recycling deface_label->dispose_container

Caption: Disposal workflow for 3-(Methylamino)butanoic acid.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of 3-(Methylamino)butanoic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Hazard Summary: 3-(Methylamino)butanoic acid is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This necessitates the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling 3-(Methylamino)butanoic acid.

Protection Type Specific PPE Material/Standard Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shieldANSI Z87.1-2020 or EN166Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant glovesNitrile or neopreneProvides a barrier against skin contact, which can cause irritation. Double gloving is recommended for extended handling.
Body Protection Laboratory coatStandard cotton or flame-resistant materialProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorN95 or higher, depending on the scale of work and potential for aerosolizationPrevents inhalation of dust or aerosols that may cause respiratory tract irritation. Use in a well-ventilated area or fume hood is also required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 3-(Methylamino)butanoic acid is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of 3-(Methylamino)butanoic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.
  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags should be located in the immediate vicinity.

2. Handling the Chemical:

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.
  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Minimize the creation of dust.
  • Dissolving: When preparing solutions, slowly add the 3-(Methylamino)butanoic acid to the solvent to avoid splashing.
  • Labeling: All containers holding 3-(Methylamino)butanoic acid or its solutions must be clearly labeled with the chemical name, concentration, and hazard symbols.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Waste Management Protocol

Proper disposal of 3-(Methylamino)butanoic acid and associated waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Unused 3-(Methylamino)butanoic acid, contaminated weigh boats, and disposable labware should be collected in a designated, labeled hazardous waste container.
  • Liquid Waste: Solutions containing 3-(Methylamino)butanoic acid should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Methylamino)butanoic acid," and the associated hazards (Irritant).

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.
  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Handling 3-(Methylamino)butanoic acid

The following diagram illustrates the logical progression of tasks when working with 3-(Methylamino)butanoic acid, from initial preparation to final disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Chemical prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal_request Request Waste Pickup cleanup_waste->disposal_request cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling and disposal of 3-(Methylamino)butanoic acid.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。